Cytosine-13C2,15N3
説明
The exact mass of the compound Cytosine-2,4-13C2,15N3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-SLOBMOILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736168 | |
| Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-06-5 | |
| Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of Cytosine-13C2,15N3
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight determination for the isotopically labeled nucleobase, Cytosine-13C2,15N3. This information is critical for a range of applications, including metabolic studies, quantitative mass spectrometry, and the development of nucleic acid-based therapeutics.
Introduction to Isotopically Labeled Cytosine
Cytosine is a fundamental component of nucleic acids, DNA and RNA. The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into its molecular structure provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological matrices. The specific labeling pattern, this compound, indicates that two of the four carbon atoms and all three nitrogen atoms have been replaced with their heavier, stable isotopes.
Molecular Formula and Isotopic Composition
The standard molecular formula for cytosine is C₄H₅N₃O. For the isotopically labeled variant, this compound, the constituent atoms are as follows:
-
Carbon (C): The molecule contains two atoms of the stable isotope ¹³C and two atoms of the most common isotope ¹²C.
-
Hydrogen (H): The molecule contains five atoms of the most common isotope, protium (¹H).
-
Nitrogen (N): All three nitrogen atoms are the stable isotope ¹⁵N.
-
Oxygen (O): The molecule contains one atom of the most common isotope ¹⁶O.
Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For isotopically labeled compounds, it is crucial to use the precise mass of the specified isotopes rather than the standard atomic weight of the elements.
The calculation for the monoisotopic molecular weight of this compound is detailed below:
-
Mass of ²¹³C atoms: 2 * 13.003355 Da = 26.006710 Da
-
Mass of ²¹²C atoms: 2 * 12.000000 Da = 24.000000 Da
-
Mass of ³¹⁵N atoms: 3 * 15.000109 Da = 45.000327 Da
-
Mass of ⁵¹H atoms: 5 * 1.007825 Da = 5.039125 Da
-
Mass of ¹¹⁶O atom: 1 * 15.994915 Da = 15.994915 Da
Total Molecular Weight = 116.041077 Da
Data Presentation
The following table summarizes the atomic composition and molecular weight of both unlabeled and labeled cytosine for easy comparison.
| Atom | Isotope | Count in Unlabeled Cytosine (C₄H₅N₃O) | Atomic Mass (Da) | Count in this compound | Atomic Mass (Da) |
| Carbon | ¹²C | 4 | 12.000000 | 2 | 12.000000 |
| ¹³C | 0 | 13.003355 | 2 | 13.003355 | |
| Hydrogen | ¹H | 5 | 1.007825 | 5 | 1.007825 |
| Nitrogen | ¹⁴N | 3 | 14.003074 | 0 | 14.003074 |
| ¹⁵N | 0 | 15.000109 | 3 | 15.000109 | |
| Oxygen | ¹⁶O | 1 | 15.994915 | 1 | 15.994915 |
| Total Molecular Weight | 111.043262 | 116.041077 |
Experimental Protocols
The determination of the molecular weight of isotopically labeled compounds is typically performed using high-resolution mass spectrometry.
Methodology: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of formic acid to promote ionization.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). This process generates protonated molecules, [M+H]⁺.
-
Mass Analysis: The ions are then transferred to a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.
-
Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy and resolving power, allowing for the differentiation of isotopic peaks.
-
Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The monoisotopic mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the protonated molecule.
Visualization
The following diagram illustrates the logical workflow for determining the molecular weight of an isotopically labeled compound.
Caption: Workflow for calculating the molecular weight of this compound.
Synthesis and Purification of Cytosine-13C2,15N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cytosine-13C2,15N3, a stable isotope-labeled version of the nucleobase cytosine. The incorporation of 13C and 15N isotopes is invaluable for a range of research applications, including metabolic studies, drug development, and advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document outlines a detailed synthetic protocol, purification methods, and characterization data to assist researchers in obtaining high-purity this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization reaction of a labeled urea precursor with a three-carbon building block. A well-established method involves the reaction of [¹³C,¹⁵N₂]-urea with cyanoacetaldehyde or its more stable diethylacetal derivative. This approach allows for the direct incorporation of the heavy isotopes into the pyrimidine ring of cytosine.
Synthetic Pathway
The synthesis proceeds via the condensation of [¹³C,¹⁵N₂]-urea with cyanoacetaldehyde diethylacetal in the presence of a base, such as sodium ethylate, in an inert solvent. The reaction is followed by acidic workup to facilitate ring closure and precipitation of the labeled cytosine.
An In-depth Technical Guide to the Chemical Properties and Applications of 13C and 15N Labeled Cytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of cytosine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). It details experimental protocols for its use in key analytical techniques and illustrates its application in metabolic pathway analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their work.
Core Chemical Properties of ¹³C and ¹⁵N Labeled Cytosine
The incorporation of stable isotopes such as ¹³C and ¹⁵N into the cytosine molecule provides a powerful tool for tracing its metabolic fate and for structural elucidation of nucleic acids and their complexes. While the fundamental chemical reactivity of cytosine remains unchanged, the increased mass due to isotopic enrichment is detectable by mass spectrometry and allows for the use of advanced NMR spectroscopic techniques. The key to leveraging these labeled compounds is a thorough understanding of their specific chemical and physical properties.
The properties of unlabeled cytosine provide a baseline for comparison. It is a pyrimidine derivative that exists in several tautomeric forms and exhibits amphoteric properties.[1] Crystalline cytosine appears as colorless, shiny plates and typically crystallizes from water as a monohydrate, which loses its water of hydration at 100 °C. It darkens above 300 °C and decomposes between 320–325 °C.[1] Its solubility in water at room temperature is approximately 7-8 mg/mL, and it is sparingly soluble in lower alcohols and practically insoluble in non-polar solvents.[1]
The introduction of ¹³C and ¹⁵N isotopes results in a predictable increase in the molecular weight of the cytosine molecule. This mass shift is the fundamental principle behind its use in mass spectrometry-based applications. The stability of the isotopic labels is high, as they are non-radioactive and do not decay over time. The covalent bonds incorporating these isotopes are stable under typical experimental conditions in biological systems.
Below is a summary of the key quantitative data for commercially available ¹³C and ¹⁵N labeled cytosine species:
| Property | Unlabeled Cytosine | Cytosine (2-¹³C, 99%; 1,3-¹⁵N₂, 98%) | Cytosine-2,4-¹³C₂,¹⁵N₃ (99 atom % ¹³C, 98 atom % ¹⁵N) |
| Molecular Formula | C₄H₅N₃O | ¹³CC₃H₅¹⁵N₂NO | ¹³C₂C₂H₅¹⁵N₃O |
| Molecular Weight | 111.10 g/mol | 114.08 g/mol [2][3] | 116.07 g/mol |
| Isotopic Purity | N/A | ¹³C: 99%, ¹⁵N: 98%[2][3] | ¹³C: 99 atom %, ¹⁵N: 98 atom % |
| Chemical Purity | Typically >98% | 98%[2][3] | Not specified |
| Appearance | White to off-white solid | Solid[3] | Solid |
| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | >300 °C (literature) |
| Storage Temperature | Room temperature | Room temperature, away from light and moisture[2][3] | Not specified |
| CAS Number (Labeled) | N/A | 181517-10-2[2] | 285978-06-5 |
Experimental Protocols
The utility of ¹³C and ¹⁵N labeled cytosine is realized through its application in sophisticated analytical methodologies. This section provides detailed protocols for two of the most common applications: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy for Structural Analysis of Nucleic Acids
The incorporation of ¹³C and ¹⁵N into nucleic acids is instrumental for resolving resonance overlap and facilitating the complete structural determination of DNA and RNA molecules and their complexes with proteins.[4]
Caption: Workflow for NMR structural analysis of labeled nucleic acids.
-
Synthesis of ¹³C/¹⁵N Labeled DNA/RNA:
-
Enzymatic Synthesis of Labeled dNTPs/NTPs: Begin with the growth of microorganisms (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.[4] The ribonucleoside monophosphates (rNMPs) are then extracted from the total RNA of these cells and enzymatically converted to ribonucleoside triphosphates (rNTPs). For deoxyribonucleoside triphosphates (dNTPs), ribonucleotide reductase is used to convert the corresponding diphosphates.
-
Incorporation into Oligonucleotides: Utilize the labeled dNTPs in a polymerase chain reaction (PCR) with a DNA template to synthesize the desired labeled DNA strand.[5] For RNA, in vitro transcription using T7 RNA polymerase and a DNA template is a common method.[4]
-
Purification: Purify the resulting labeled oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
-
NMR Sample Preparation:
-
Dissolution: Dissolve the purified labeled nucleic acid in an appropriate NMR buffer. A typical buffer might consist of 10-25 mM sodium phosphate, 50-100 mM NaCl, and 0.1 mM EDTA, prepared in 99.9% D₂O to minimize the solvent proton signal. The pH is typically adjusted to a range of 6.5-7.5.
-
Concentration: Concentrate the sample to a final concentration of 0.1 to 1 mM using centrifugal filtration devices. Higher concentrations generally yield better signal-to-noise ratios.[3]
-
Filtration: Filter the final solution through a 0.22 µm filter directly into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral quality.[6]
-
-
NMR Data Acquisition and Analysis:
-
Spectra Acquisition: Acquire a suite of heteronuclear NMR experiments on a high-field spectrometer (≥600 MHz). Common experiments for assignment and structure determination include 2D ¹H-¹⁵N HSQC, 2D ¹H-¹³C HSQC, and various 3D and 4D experiments (e.g., HNCA, HNCACB, NOESY-HSQC).[]
-
Resonance Assignment: Process the NMR data using appropriate software (e.g., NMRPipe) and perform sequential resonance assignment to attribute specific NMR signals to individual atoms in the nucleic acid sequence.
-
Structural Restraints: Extract structural information from the NMR data, primarily in the form of Nuclear Overhauser Effect (NOE) distance restraints and, if applicable, residual dipolar couplings (RDCs).
-
Structure Calculation: Use computational software (e.g., Xplor-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the experimental restraints. The final structures are then validated for their geometric and energetic quality.
-
Mass Spectrometry for Metabolic Tracing
Stable isotope tracing using ¹³C and ¹⁵N labeled cytosine coupled with mass spectrometry is a powerful technique for quantifying the flux through metabolic pathways. By monitoring the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate the dynamics of nucleotide metabolism.
Caption: Workflow for metabolic tracing using labeled cytosine and MS.
-
Cell Culture and Isotopic Labeling:
-
Culture cells in a medium that is deficient in the unlabeled counterpart of the tracer. For cytosine tracing, a custom medium lacking unlabeled cytosine would be used.
-
Introduce the ¹³C and/or ¹⁵N labeled cytosine to the culture medium at a known concentration.
-
Allow the cells to grow for a defined period to allow for the uptake and incorporation of the labeled cytosine into the cellular metabolism.
-
-
Metabolite Extraction:
-
Rapidly quench the cellular metabolism to prevent further enzymatic activity. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.
-
Lyse the cells and collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). For polar metabolites like nucleosides and nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.[8][9]
-
-
Data Analysis:
-
Quantification: Integrate the peak areas for each isotopologue of cytosine and its downstream metabolites.
-
Metabolic Flux Analysis: Use the relative abundances of the different isotopologues to calculate the rate of synthesis and turnover of these metabolites. This data can be used to model the flux through the relevant metabolic pathways.
-
Application in Metabolic Pathway Analysis: Pyrimidine Metabolism
¹³C and ¹⁵N labeled cytosine is an invaluable tool for studying pyrimidine metabolism. Cells can synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.[10][11] Labeled cytosine is primarily utilized in the salvage pathway.
Pyrimidine Salvage Pathway
The salvage pathway recycles nucleobases and nucleosides that are released during the degradation of DNA and RNA.[10][11] By providing cells with ¹³C and/or ¹⁵N labeled cytosine, the activity of this pathway can be directly monitored.
Caption: The metabolic fate of labeled cytosine in the pyrimidine salvage pathway.
By tracing the incorporation of the heavy isotopes from cytosine into cytidine, CMP, CTP, and ultimately RNA, researchers can quantify the contribution of the salvage pathway to the total nucleotide pool. Furthermore, the conversion of cytidine to uridine via cytidine deaminase, and the subsequent incorporation into other pyrimidine nucleotides, can also be tracked, providing a comprehensive picture of pyrimidine interconversions. This information is critical in cancer research, as many cancer cells exhibit altered nucleotide metabolism and may be more reliant on the salvage pathway, making it a potential therapeutic target.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Cytosine-¹³C₂,¹⁵N₃: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of nucleosides in biological matrices is paramount. This in-depth technical guide explores the commercial availability and core applications of the stable isotope-labeled internal standard, Cytosine-¹³C₂,¹⁵N₃, a critical tool for accurate analysis in various research and development settings.
Stable isotope-labeled compounds are chemically identical to their endogenous counterparts but are enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This mass difference allows for their differentiation by mass spectrometry, making them ideal internal standards for isotope dilution mass spectrometry (IDMS). Cytosine-¹³C₂,¹⁵N₃ serves as a robust internal standard for the quantification of cytosine and its modified forms, which is crucial in studies of DNA damage, repair mechanisms, and epigenetic modifications.
Commercial Availability and Specifications
Several reputable chemical suppliers provide Cytosine-¹³C₂,¹⁵N₃ for research purposes. The product is typically available in solid form and is characterized by high isotopic and chemical purity to ensure accurate quantification. Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Catalog Number (Example) | Isotopic Purity (% ¹³C) | Isotopic Purity (% ¹⁵N) | Chemical Purity |
| Sigma-Aldrich (MilliporeSigma) | 492108 | 99 atom % | 98 atom % | ≥98% (HPLC) |
| IsoSciences | 14165 | >98% | >98% | >95% |
| MedChemExpress | HY-130595S | Not specified | Not specified | >98% |
| Cambridge Isotope Laboratories, Inc. | CNLM-467-PK | 98-99 atom % | 98 atom % | Not specified |
Note: Catalog numbers and exact specifications may vary. Researchers should consult the respective supplier's certificate of analysis for the most accurate and up-to-date information.
Core Application: Isotope Dilution Mass Spectrometry
The primary application of Cytosine-¹³C₂,¹⁵N₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based isotope dilution methods. This technique is considered the gold standard for the accurate quantification of small molecules in complex biological samples. The labeled cytosine is spiked into a biological sample at a known concentration at the earliest stage of sample preparation. It co-elutes with the endogenous (unlabeled) cytosine during chromatographic separation and is detected by the mass spectrometer. Because the internal standard and the analyte have nearly identical physicochemical properties, any sample loss during extraction, or variations in ionization efficiency in the mass spectrometer, will affect both compounds equally. This allows for the precise calculation of the endogenous analyte concentration based on the ratio of the signals from the labeled and unlabeled compounds.
Experimental Workflow: Quantification of Cytosine and its Modifications in DNA
The following workflow outlines the key steps for the quantification of cytosine and its oxidative damage product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), in a DNA sample using Cytosine-¹³C₂,¹⁵N₃ as an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of cytosine and its modified nucleosides from DNA using LC-MS/MS with Cytosine-¹³C₂,¹⁵N₃ as an internal standard.
1. DNA Extraction and Preparation:
-
Extract genomic DNA from cells or tissues using a commercial DNA isolation kit to ensure high purity.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Prepare a working solution of Cytosine-¹³C₂,¹⁵N₃ and other relevant internal standards (e.g., ¹⁵N₅-8-oxo-dG) in a suitable solvent (e.g., water or methanol).
2. Sample Spiking and Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add a precise volume of the internal standard mixture.
-
The amount of internal standard added should be in a similar concentration range as the expected endogenous analyte.
-
Perform enzymatic hydrolysis of the DNA to its constituent nucleosides. A common enzyme cocktail includes nuclease P1 and alkaline phosphatase. Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.
-
Alternatively, acid hydrolysis (e.g., with formic acid) can be used, but this may lead to the degradation of some modified nucleosides.[1]
3. Sample Cleanup:
-
After hydrolysis, the sample may contain proteins and other interfering substances. Perform a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge, to remove these contaminants and concentrate the nucleosides.
-
Elute the nucleosides from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous analytes and the isotopically labeled internal standards need to be determined and optimized. For example:
-
Cytosine: m/z 112 → m/z 95
-
Cytosine-¹³C₂,¹⁵N₃: m/z 117 → m/z 100
-
8-oxo-dG: m/z 284 → m/z 168
-
¹⁵N₅-8-oxo-dG: m/z 289 → m/z 173
-
-
5. Quantification:
-
Construct a calibration curve using known concentrations of the unlabeled analytes spiked with a constant concentration of the internal standards.
-
Calculate the concentration of the endogenous cytosine and its modifications in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Relevance in Drug Development and Disease Research
The accurate quantification of cytosine and its modified forms is critical in several areas of drug development and disease research:
-
Oncology: Cancer is often associated with altered DNA methylation patterns and increased oxidative DNA damage. Quantifying these changes can provide insights into disease mechanisms and serve as biomarkers for diagnosis and prognosis.[2] Stable isotope tracing is increasingly used to understand the metabolic reprogramming in cancer cells, including nucleotide metabolism.[2][3][4]
-
Neurodegenerative Diseases: Oxidative stress and DNA damage are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Toxicology: Assessing the genotoxicity of new drug candidates by measuring the extent of DNA damage they induce.
-
Aging Research: Understanding the role of accumulating DNA damage in the aging process.
Nucleotide Metabolism and DNA Repair Pathways
The quantification of cytosine and its derivatives provides a static measure of their levels at a specific point in time. This information is crucial for understanding the state of nucleotide pools and the extent of DNA damage. These measurements are often integrated into broader studies of cellular pathways, such as nucleotide metabolism and DNA repair.
As depicted in Figure 2, cells maintain pools of deoxyribonucleoside triphosphates (dNTPs), including dCTP, through de novo synthesis and salvage pathways. These pools are essential for DNA synthesis and replication. However, DNA is susceptible to damage from endogenous and exogenous sources, leading to the formation of modified bases. DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are crucial for removing these lesions and maintaining genomic integrity.[5][6][7][8] The use of Cytosine-¹³C₂,¹⁵N₃ allows for the precise measurement of the levels of cytosine and its damaged forms, providing a quantitative snapshot of the balance between DNA damage and repair in a given biological system. This information is invaluable for assessing the efficacy of drugs that target these pathways or for understanding the molecular basis of diseases associated with genomic instability.
References
- 1. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cytosine-13C2,15N3 in Advanced Research
For Immediate Release
CAS Number: 285978-06-5
This technical guide provides a comprehensive overview of Cytosine-13C2,15N3, an isotopically labeled form of the nucleobase cytosine, for researchers, scientists, and drug development professionals. This document details its applications, relevant experimental protocols, and the underlying metabolic pathways, offering a critical resource for those employing stable isotope tracing in their research.
Introduction to Isotopically Labeled Cytosine
This compound is a stable, non-radioactive isotopologue of cytosine where two carbon atoms are replaced with Carbon-13 (¹³C) and three nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1] This labeling strategy results in a predictable mass shift, making it an invaluable tracer in a variety of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] Its primary utility lies in its ability to be incorporated into nucleic acids (DNA and RNA), allowing for the precise tracking of metabolic fates and the quantification of biological processes.[3]
The key advantage of using stable isotopes like ¹³C and ¹⁵N is their ability to trace the flow of molecules through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.[] This makes this compound a powerful tool in fields such as metabolomics, proteomics, and drug discovery.[][4]
Key Physicochemical and Product Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 285978-06-5 | [1] |
| Molecular Formula | ¹³C₂C₂H₅¹⁵N₃O | [1] |
| Molecular Weight | 116.07 g/mol | [1] |
| Isotopic Purity (¹³C) | ≥99 atom % | [1][5] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [1][5] |
| Mass Shift | M+5 | [1][5][6] |
| Physical Form | Solid | [1][5][6] |
| Melting Point | >300 °C | [1][5][6] |
Applications in Research and Drug Development
The unique properties of this compound lend it to a wide array of applications in both basic research and pharmaceutical development.
Metabolic Flux Analysis (MFA)
Stable isotope tracing is a cornerstone of metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions within a cell.[7] By introducing ¹³C and ¹⁵N labeled precursors like this compound, researchers can track the incorporation of these isotopes into downstream metabolites.[8] This provides a dynamic view of cellular metabolism, revealing how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatment.[7][9]
DNA Methylation and Epigenetic Studies
DNA methylation, the addition of a methyl group to cytosine residues, is a crucial epigenetic modification that regulates gene expression.[10][11] Stable isotope labeling with compounds like ¹⁵N-enriched uridine (a precursor to cytosine) can be used to study the dynamics of DNA methylation.[10][11] By combining this with a labeled methyl donor (e.g., ²H-enriched methionine), the kinetics of both DNA replication and the methylation of newly synthesized DNA can be monitored simultaneously using mass spectrometry.[10][11] This approach allows for a detailed investigation of the mechanisms of methylation and how they are affected by disease or therapeutic intervention.
Nucleic Acid Structural and Functional Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids and their complexes with proteins or small molecules.[12] The incorporation of ¹³C and ¹⁵N labels into DNA and RNA can significantly enhance the resolution and sensitivity of NMR experiments, facilitating the assignment of complex spectra and enabling the study of larger biomolecules.[12][13] This is critical for understanding the structure-function relationships of nucleic acids in various biological processes.
Drug Discovery and Development
Isotopically labeled compounds are essential throughout the drug discovery and development pipeline.[14][15] Labeled nucleoside analogs can be used to study the mechanism of action of antiviral and anticancer drugs.[16][17] Furthermore, stable isotope labeling is a key component of ADME (absorption, distribution, metabolism, and excretion) studies, which are crucial for understanding the pharmacokinetic properties of new drug candidates.[18]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of isotopically labeled cytosine.
Protocol for Incorporation of Labeled Cytosine into DNA via Primer Extension
This protocol outlines a general method for incorporating labeled dCTP (derived from this compound) into a DNA strand using a DNA polymerase.
Materials:
-
DNA template
-
Primer complementary to the 3' end of the template
-
DNA Polymerase (e.g., Taq polymerase)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
-
¹³C,¹⁵N-labeled dCTP
-
Reaction buffer
-
Nuclease-free water
Procedure:
-
Annealing: In a PCR tube, combine the DNA template and primer in the appropriate reaction buffer. Heat the mixture to 95°C for 2 minutes to denature the DNA, then cool to the annealing temperature of the primer for 30 seconds.
-
Extension: Add the dNTP mix (containing dATP, dGTP, dTTP, and the labeled dCTP) and the DNA polymerase to the reaction tube. Incubate at the optimal extension temperature for the polymerase (typically 72°C for Taq) for a duration dependent on the length of the desired product.[19]
-
Purification: Purify the labeled DNA product using a suitable method, such as a PCR purification kit or gel electrophoresis, to remove unincorporated nucleotides and polymerase.
-
Quantification: Quantify the concentration of the labeled DNA product using a spectrophotometer or a fluorescence-based assay.
Protocol for Mass Spectrometric Analysis of Labeled DNA
This protocol describes the general steps for analyzing DNA containing ¹³C,¹⁵N-labeled cytosine by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Labeled DNA sample
-
Enzymatic digestion cocktail (e.g., DNA Degradase Plus)
-
LC-MS grade solvents (e.g., acetonitrile, water with formic acid)
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Enzymatic Digestion: Digest the purified labeled DNA sample to its constituent nucleosides using a nuclease enzyme mixture.[20] This breaks down the DNA backbone, releasing the individual nucleosides, including the labeled cytosine.
-
Chromatographic Separation: Inject the digested sample onto a liquid chromatography column (e.g., a reverse-phase C18 column). The nucleosides are separated based on their physicochemical properties.
-
Mass Spectrometry Detection: The eluting nucleosides are introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of both the unlabeled and the ¹³C,¹⁵N-labeled cytosine.
-
Data Analysis: The relative abundance of the labeled and unlabeled cytosine is determined from the mass spectra. This information can be used to calculate the percentage of incorporation of the label and to trace the metabolic fate of the cytosine.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of this compound.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids. Stable isotope tracing with labeled precursors can elucidate the activity of this pathway.[22]
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Workflow for DNA Methylation Analysis
This workflow illustrates the key steps in studying DNA methylation dynamics using stable isotope labeling and mass spectrometry.
Caption: Workflow for DNA methylation analysis.
Conclusion
This compound is a versatile and powerful tool for researchers across multiple scientific disciplines. Its application in stable isotope tracing studies provides unparalleled insights into the dynamic processes of cellular metabolism, nucleic acid function, and the mechanisms of disease and drug action. The protocols and pathways outlined in this guide serve as a foundational resource for the effective implementation of this valuable research compound.
References
- 1. Cytosine-2,4-13C2,15N3 99 atom % 13C, 98 atom % 15N | 285978-06-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytosine-2,4-13C2,15N3 13C 99atom , 15N 98atom 285978-06-5 [sigmaaldrich.com]
- 6. Cytosine-2,4-13C2,15N3 99 atom % 13C, 98 atom % 15N | 285978-06-5 [sigmaaldrich.com]
- 7. f1000research.com [f1000research.com]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleo(s)tide metabolism as basis for drug development; the Anne Simmonds award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. elifesciences.org [elifesciences.org]
- 21. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isotopic Purity of Commercially Available Cytosine-¹³C₂,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃, a critical reagent in various research and development applications, including metabolic labeling, quantitative mass spectrometry, and NMR-based structural biology. This document outlines the typical isotopic purity levels offered by major suppliers, details the experimental protocols for verifying isotopic enrichment, and presents visual workflows for purity assessment and factors influencing it.
Data Presentation: Isotopic Purity of Commercial Cytosine-¹³C₂,¹⁵N₃
The isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃ is a key parameter for ensuring the accuracy and reliability of experimental results. The following table summarizes the stated isotopic enrichment and chemical purity from several prominent vendors. Researchers should always refer to the certificate of analysis provided with their specific lot for the most accurate data.
| Vendor | Product Name | Catalog Number | Stated ¹³C Enrichment (atom %) | Stated ¹⁵N Enrichment (atom %) | Chemical Purity (%) |
| Sigma-Aldrich | Cytosine-2,4-¹³C₂,¹⁵N₃ | 492108 | 99 | 98 | Not specified on product page |
| Cambridge Isotope Laboratories, Inc. (CIL) | Cytosine (2-¹³C; 1,3-¹⁵N₂) | CNLM-4424 | 99 (at 2-¹³C position) | 98 (at 1,3-¹⁵N positions) | ≥98 |
| IsoSciences | Cytosine-¹³C₂,¹⁵N₃ | 14165 | >98 (Isotope Incorporation) | >98 (Isotope Incorporation) | >95 |
| MedchemExpress | Cytosine-¹³C₂,¹⁵N₃ | HY-130545S | Not specified | Not specified | Not specified |
| Silantes | - | - | >98 | >98 | >95 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for labeled compounds such as Cytosine-¹³C₂,¹⁵N₃ relies predominantly on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Protocol
Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a molecule by measuring its mass-to-charge ratio.
1. Sample Preparation:
-
Dissolution: Accurately weigh a small amount of the Cytosine-¹³C₂,¹⁵N₃ standard (e.g., 1 mg) and dissolve it in a suitable volatile solvent to a final concentration of approximately 10 µg/mL.[1] Common solvents for GC-MS analysis include dichloromethane, hexane, or methanol.[1][2] For direct infusion ESI-MS, a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid is typically used.[3]
-
Derivatization (for GC-MS): To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of cytosine may be necessary. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the sample with the silylating agent to produce a volatile derivative.
-
Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter or by centrifuging the sample to pellet any insoluble material before transferring the supernatant to an appropriate autosampler vial.[1][2]
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is recommended for accurate mass determination and separation of isotopic peaks.
-
Ionization: For direct infusion, Electrospray Ionization (ESI) in positive ion mode is suitable for cytosine. For GC-MS, Electron Ionization (EI) is standard.
-
Mass Analysis: Acquire the mass spectrum over a mass range that includes the unlabeled, partially labeled, and fully labeled cytosine. The theoretical monoisotopic mass of unlabeled cytosine (C₄H₅N₃O) is 111.0433 Da, while the fully labeled Cytosine-¹³C₂,¹⁵N₃ ([¹³C]₂C₂H₅[¹⁵N]₃O) is 116.0438 Da.
-
Data Analysis: The isotopic enrichment is determined by comparing the intensities of the mass peaks corresponding to the labeled and unlabeled species. The relative abundance of each isotopologue is used to calculate the atom percent enrichment for both ¹³C and ¹⁵N. Specialized software can be used to simulate theoretical isotopic distributions for varying enrichment levels and compare them to the experimental data to determine the best fit.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to quantify the isotopic enrichment at specific atomic positions.
1. Sample Preparation:
-
Dissolution: Dissolve an accurately weighed amount of the Cytosine-¹³C₂,¹⁵N₃ (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Relaxation Agent: To ensure accurate quantification in ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) may be added to shorten the long relaxation times of quaternary carbons.[7]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of ¹³C will result in satellite peaks flanking the main proton signal due to ¹J(¹³C-¹H) coupling. The ratio of the integral of the satellite peaks to the total integral of the proton signal can be used to determine the ¹³C enrichment at that position.[8]
-
¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. The presence of ¹⁵N adjacent to a ¹³C nucleus can result in splitting of the ¹³C signal due to ¹J(¹³C-¹⁵N) coupling, which can be used to assess ¹⁵N enrichment.
-
¹⁵N NMR: Direct ¹⁵N NMR can be performed, but it is often less sensitive. Indirect detection methods like ¹H-¹⁵N HSQC are more common for larger molecules but can also be adapted for small molecules to confirm ¹⁵N labeling.
3. Data Analysis:
-
¹³C Enrichment Calculation: In the ¹H spectrum, the ¹³C enrichment at a specific protonated carbon can be calculated as: % ¹³C Enrichment = (Integral of ¹³C satellites / (Integral of ¹³C satellites + Integral of central ¹²C peak)) * 100
-
¹⁵N Enrichment Calculation: In the ¹³C spectrum, the ¹⁵N enrichment at an adjacent position can be determined by the ratio of the split signal (due to ¹³C-¹⁵N coupling) to the unsplit signal. In the ¹H spectrum, ¹H-¹⁵N coupling can also be observed and used for quantification.
-
Software: Standard NMR processing software (e.g., TopSpin, Mnova) is used to process the spectra and integrate the relevant peaks for quantification.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃.
Caption: Workflow for assessing the isotopic purity of Cytosine-¹³C₂,¹⁵N₃.
Caption: Factors influencing the final isotopic purity of Cytosine-¹³C₂,¹⁵N₃.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of isotopic enrichments in 13C-labelled molecules by 1D selective Zero-Quantum Filtered TOCSY NMR experiments [comptes-rendus.academie-sciences.fr]
Unveiling the Blueprint of Life: A Technical Guide to Stable Isotope Labeling in Nucleic Acid Research
For Immediate Release
A deep dive into the core applications, methodologies, and quantitative analysis of stable isotope labeling in the study of DNA and RNA, providing researchers, scientists, and drug development professionals with a comprehensive resource to advance their work.
Stable isotope labeling has emerged as a cornerstone technique in molecular biology, offering an unparalleled window into the intricate world of nucleic acids. By replacing common atoms with their heavier, non-radioactive counterparts (isotopes), scientists can effectively "tag" and trace DNA and RNA molecules within complex biological systems. This powerful approach provides critical insights into nucleic acid structure, dynamics, metabolism, and interactions, driving innovation in drug discovery and our fundamental understanding of life's genetic machinery.[1]
This technical guide provides an in-depth exploration of the applications of stable isotope labeling in nucleic acid research. It details the core principles, experimental protocols, and data analysis techniques, offering a practical resource for researchers in academia and industry.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into nucleic acids. These isotopes are naturally occurring and do not decay, making them safe for use in living systems.[1] The key principle lies in the mass difference between the labeled and unlabeled molecules, which allows for their differentiation and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
There are three primary strategies for introducing stable isotopes into nucleic acids:
-
Metabolic Labeling: Living cells are cultured in media enriched with stable isotope-labeled precursors, such as ¹⁵N-labeled ammonium salts or ¹³C-labeled glucose. The cells' natural metabolic pathways then incorporate these isotopes into newly synthesized nucleic acids. This method is ideal for studying nucleic acid dynamics and metabolism in a cellular context.[2]
-
Enzymatic Synthesis: Labeled nucleic acids are synthesized in vitro using enzymes like DNA and RNA polymerases. This is achieved by providing isotopically labeled nucleotide triphosphates (NTPs or dNTPs) as substrates for the enzymatic reaction. This approach offers high control over the sequence and labeling pattern.
-
Chemical Synthesis: Oligonucleotides are synthesized chemically, typically using the phosphoramidite method on a solid support.[3][4][5] This technique allows for the site-specific incorporation of labeled nucleotides, providing precise control for detailed structural and dynamic studies.[3][4][5]
Key Applications in Nucleic Acid Research
The versatility of stable isotope labeling has led to its application across a wide spectrum of nucleic acid research:
Structural Biology
Stable isotope labeling is indispensable for high-resolution structural studies of nucleic acids by NMR spectroscopy. The introduction of ¹³C and ¹⁵N labels significantly enhances spectral resolution and sensitivity, enabling the determination of three-dimensional structures and the study of conformational dynamics.[6] For larger RNAs, where spectral overlap is a major challenge, selective isotope labeling and deuteration are crucial techniques.[7]
Quantitative Analysis of Nucleic Acid Modifications (Epitranscriptomics)
Mass spectrometry coupled with stable isotope labeling is a powerful tool for the quantitative analysis of post-transcriptional and post-replicative modifications of RNA and DNA. By using isotopically labeled internal standards, researchers can accurately quantify the abundance of various modifications, providing insights into their roles in gene regulation and disease.[8][9][10][11]
Metabolic Flux and Turnover Studies
Metabolic labeling with stable isotopes allows for the tracking of the synthesis and degradation rates of nucleic acids. This provides a dynamic view of gene expression and regulation. Techniques like SLAMseq, which combines metabolic RNA labeling with chemical nucleoside conversion, enable the determination of mRNA half-lives on a global scale.[12]
Investigating Protein-Nucleic Acid Interactions
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic technique that can be adapted to study protein-nucleic acid interactions. By labeling proteins with "heavy" amino acids, researchers can identify and quantify proteins that bind to specific DNA or RNA sequences.
Environmental and Microbial Ecology: Stable Isotope Probing (SIP)
Stable Isotope Probing (SIP) is a revolutionary technique that links microbial identity to metabolic function in complex environmental samples.[13] Microorganisms are exposed to a substrate enriched with a heavy isotope (e.g., ¹³C-glucose). The DNA or RNA from the organisms that actively metabolize the substrate becomes "heavy" and can be separated from the "light" nucleic acids of inactive organisms by density gradient ultracentrifugation.[14][15][16][17][18] Subsequent sequencing of the heavy nucleic acids reveals the identity of the active microbes.[14][15][16][17][18]
Quantitative Data Presentation
The ability to generate precise quantitative data is a major advantage of stable isotope labeling. The following tables summarize key quantitative parameters associated with mass spectrometry and NMR analysis of labeled nucleic acids.
| Isotope | Natural Abundance (%) | Mass Increase (Da) per Atom | Common Labeled Precursors |
| ¹³C | 1.11 | 1.00335 | ¹³C-Glucose |
| ¹⁵N | 0.37 | 0.99703 | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids |
| ²H (D) | 0.015 | 1.00628 | D₂O |
| ¹⁸O | 0.20 | 1.99913 | H₂¹⁸O |
Caption: Properties of Common Stable Isotopes Used in Nucleic Acid Labeling.
| Technique | Parameter | Unlabeled Sample | Labeled Sample | Improvement |
| NMR | ¹H-¹³C HSQC Linewidth (Hz) | ~25-30 | ~8-12 (with TROSY) | Up to 3-fold increase in resolution and sensitivity[6] |
| MS | Mass Shift (Da) for a 10-mer with 100% ¹⁵N | N/A | ~35 | Enables clear differentiation from unlabeled species |
| MS | Limit of Quantification | ng-µg range | pg-ng range with labeled standards | Increased sensitivity |
Caption: Illustrative Quantitative Improvements with Stable Isotope Labeling.
Key Experimental Protocols
This section provides detailed methodologies for three widely used stable isotope labeling techniques.
Protocol 1: DNA Stable Isotope Probing (DNA-SIP) for Microbial Community Analysis
Objective: To identify active microorganisms in an environmental sample that assimilate a specific carbon substrate.
Methodology:
-
Incubation: An environmental sample (e.g., soil, water) is incubated with a ¹³C-labeled substrate (e.g., ¹³C-glucose) and a parallel control with the corresponding ¹²C-substrate. Incubation time and conditions are optimized to allow for sufficient incorporation of the isotope into the microbial biomass.
-
DNA Extraction: Total DNA is extracted from both the ¹³C-labeled and ¹²C-control samples using a standard DNA extraction protocol.
-
Density Gradient Ultracentrifugation: The extracted DNA is subjected to cesium chloride (CsCl) density gradient ultracentrifugation. The high centrifugal force separates the DNA molecules based on their buoyant density. The ¹³C-labeled DNA, being denser, will form a band lower in the gradient than the ¹²C-DNA.
-
Fractionation: The gradient is carefully fractionated into multiple aliquots.
-
DNA Precipitation: DNA from each fraction is precipitated, washed, and resuspended.
-
Analysis: The amount of DNA in each fraction is quantified. The fractions containing the "heavy" DNA are then subjected to downstream analysis, such as 16S rRNA gene sequencing or metagenomics, to identify the microorganisms that incorporated the ¹³C-label.
Protocol 2: In Vitro Transcription of ¹⁵N-Labeled RNA
Objective: To produce a uniformly ¹⁵N-labeled RNA molecule for structural studies by NMR.
Methodology:
-
Template Preparation: A DNA template encoding the RNA of interest is prepared, typically by PCR or plasmid linearization. The template should contain a T7 RNA polymerase promoter upstream of the target sequence.
-
Reaction Setup: The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a buffer containing uniformly ¹⁵N-labeled ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Incubation: The reaction is incubated at 37°C for several hours to allow for RNA synthesis.
-
DNase Treatment: The DNA template is removed by treatment with DNase I.
-
Purification: The labeled RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation for NMR: The purified RNA is desalted, buffer-exchanged into the appropriate NMR buffer, and concentrated to the required concentration for NMR analysis.[19][20][21]
Protocol 3: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled Oligonucleotide
Objective: To synthesize a DNA or RNA oligonucleotide with a ¹³C label at a specific nucleotide position.
Methodology:
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
-
Synthesis Cycle: The oligonucleotide is synthesized in a 3' to 5' direction through a series of four repeated steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: The next phosphoramidite building block (either unlabeled or the desired ¹³C-labeled phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final labeled oligonucleotide is purified by HPLC or PAGE.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex experimental workflows and biological pathways.
Caption: Workflow for DNA Stable Isotope Probing (DNA-SIP).
Caption: The four-step cycle of phosphoramidite chemical synthesis.
Caption: General pathway for metabolic labeling of nucleic acids.
Conclusion
Stable isotope labeling is a dynamic and indispensable tool in nucleic acid research. Its applications, ranging from atomic-level structural determination to ecosystem-wide metabolic tracking, continue to expand. As analytical technologies such as mass spectrometry and NMR spectroscopy become more sensitive and accessible, the insights gained from stable isotope labeling will undoubtedly fuel further discoveries in genomics, drug development, and environmental science. This guide provides a solid foundation for researchers looking to harness the power of stable isotope labeling to unravel the complexities of nucleic acids.
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 13. DNA-, RNA-, and Protein-Based Stable-Isotope Probing for High-Throughput Biomarker Analysis of Active Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 17. RNA Stable Isotope Probing (RNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
Understanding Mass Shift in Labeled Cytosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope-labeled cytosine, a critical tool in molecular biology, drug development, and epigenetic research. By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of cytosine and its derivatives, quantify DNA synthesis and turnover, and elucidate complex biochemical pathways. This guide details the calculation of mass shifts, experimental protocols for labeling and analysis, and the visualization of relevant biological pathways.
Core Principles of Isotopic Labeling and Mass Shift
Stable isotope labeling involves the incorporation of isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into a molecule of interest, in this case, cytosine. The key advantage of this technique is that the chemical properties of the labeled molecule remain virtually identical to its unlabeled counterpart, allowing it to participate in biological processes without altering them. However, the increase in mass due to the heavier isotopes results in a predictable "mass shift" that can be accurately detected by mass spectrometry (MS).[1] This mass difference enables the differentiation and quantification of labeled versus unlabeled molecules in a complex biological sample.
The ability to distinguish between "old" and "newly" synthesized molecules is fundamental to studying dynamic cellular processes. For instance, by introducing labeled cytosine to cells, researchers can monitor the rate of new DNA synthesis.[2] This approach is invaluable for assessing cell proliferation, DNA repair mechanisms, and the effects of therapeutic agents on these processes.
Quantitative Data: Mass Shift in Labeled Cytosine
The mass shift of labeled cytosine is determined by the number and type of isotopes incorporated. The molecular formula of unlabeled cytosine is C₄H₅N₃O.[3][4][5][6][7] By substituting the common isotopes (¹²C, ¹⁴N, ¹H, ¹⁶O) with their heavier stable isotopes, a range of mass shifts can be achieved. The following table summarizes the calculated monoisotopic molecular weights and corresponding mass shifts for various isotopically labeled forms of cytosine.
| Labeling Pattern | Chemical Formula | Monoisotopic Molecular Weight (Da) | Mass Shift (Da) |
| Unlabeled | C₄H₅N₃O | 111.0433 | 0 |
| [2-¹³C]-Cytosine | ¹³C¹²C₃H₅N₃O | 112.0466 | +1.0033 |
| [1,3-¹⁵N₂]-Cytosine | C₄H₅¹⁵N₂¹⁴NO | 113.0374 | +1.9941 |
| [¹³C₂,¹⁵N₃]-Cytosine | ¹³C₂¹²C₂H₅¹⁵N₃O | 116.0441 | +5.0008 |
| Fully Labeled (¹³C₄,¹⁵N₃) | ¹³C₄H₅¹⁵N₃O | 118.0474 | +7.0041 |
Note: Calculations are based on the most abundant isotopes: ¹²C = 12.000000 Da, ¹³C = 13.003355 Da, ¹⁴N = 14.003074 Da, ¹⁵N = 15.000109 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da.[8]
Experimental Protocols
Metabolic Labeling of Cytosine in Cell Culture
Metabolic labeling is a powerful technique to incorporate labeled cytosine into cellular DNA and RNA by harnessing the cell's own biosynthetic pathways.[2][9]
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and serum
-
Isotopically labeled cytosine (e.g., [¹³C,¹⁵N₂]-Cytosine)
-
Standard cell culture flasks, incubators, and sterile handling equipment
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
Protocol:
-
Cell Culture Preparation: Culture the chosen cell line under standard conditions until the desired confluence is reached.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the isotopically labeled cytosine at a predetermined concentration. The optimal concentration may need to be determined empirically for each cell line and experimental goal.
-
Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and replace it with the labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a period sufficient to allow for the incorporation of the labeled cytosine into newly synthesized nucleic acids. This duration can range from a few hours to several cell cycles, depending on the experimental aims.
-
Cell Harvest: After the labeling period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.
-
DNA Extraction: Proceed with DNA extraction using a commercial kit or a standard protocol such as proteinase K digestion followed by phenol-chloroform extraction.[1]
Chemical Synthesis of Labeled Cytosine
For applications requiring site-specific labeling or when metabolic labeling is not feasible, chemical synthesis provides a robust alternative.[10][11] A general procedure for the synthesis of N-benzoyl cytosine, a common intermediate, is outlined below.[12] Isotopic labels can be introduced by using labeled starting materials.
Materials:
-
Labeled benzoic acid (e.g., ¹³C-labeled)
-
Cytosine
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Nitrogen gas
-
Round bottom flask and standard organic synthesis glassware
Protocol:
-
Reaction Setup: In a dry, three-neck round bottom flask under a nitrogen atmosphere, dissolve the labeled benzoic acid in DMF.
-
Reagent Addition: Add DMAP, DIPEA, and HATU to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for approximately 15 minutes.
-
Cytosine Addition: Gradually add cytosine to the reaction mixture and continue stirring for 12 hours at room temperature.
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water to quench the reaction and precipitate the product.
-
Purification: Filter the mixture and wash the crude product with chilled water. Further purification can be achieved by column chromatography.
Sample Preparation and LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of labeled cytosine and its modifications in biological samples.[13]
Materials:
-
Extracted DNA from labeled cells
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
C18 reverse-phase LC column
-
Triple quadrupole or high-resolution mass spectrometer
Protocol:
-
DNA Digestion: Digest the extracted DNA to single nucleosides. This is typically a two-step enzymatic process:
-
Incubate the DNA with nuclease P1 to break it down into deoxynucleoside 5'-monophosphates.
-
Follow this with incubation with alkaline phosphatase to remove the phosphate group, yielding deoxynucleosides.
-
-
Sample Cleanup: The digested sample may require cleanup to remove enzymes and other interfering substances. Solid-phase extraction (SPE) can be used for this purpose.[14]
-
LC Separation: Inject the prepared sample onto a C18 reverse-phase column. Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[15]
-
MS/MS Detection: As the nucleosides elute from the LC column, they are ionized (usually by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
Data Acquisition: Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) ratios of both the unlabeled and labeled cytosine (and its modified forms, if applicable). Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or high-resolution mass scanning on an Orbitrap or Q-TOF instrument.[14]
-
Data Analysis: Quantify the amount of labeled and unlabeled cytosine by integrating the peak areas from the respective chromatograms. The ratio of labeled to unlabeled cytosine provides a measure of new DNA synthesis. Specialized software can be used for data processing and natural abundance correction.[16]
Visualization of Relevant Pathways
Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines, including cytosine, is a fundamental metabolic pathway. Labeled precursors can be used to trace the flow of atoms through this pathway.
References
- 1. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Cytosine Molecule [worldofmolecules.com]
- 4. chem.winthrop.edu [chem.winthrop.edu]
- 5. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytosine [webbook.nist.gov]
- 7. Cytosine [webbook.nist.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Labeled LC-MS Workflow - Polly Documentation [docs.polly.elucidata.io]
An In-depth Technical Guide to the Natural Abundance of 13C and 15N Isotopes in Cytosine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Natural Isotope Abundance
Precise, universally cited values for the natural abundance of ¹³C and ¹⁵N specifically within the cytosine molecule are not consistently reported across scientific literature. The isotopic composition of a molecule can be influenced by the source of its constituent atoms and the biochemical pathways involved in its synthesis. For instance, studies on bulk DNA from various soil samples have shown that the δ¹³C and δ¹⁵N values can vary depending on the isotopic composition of the surrounding soil organic matter, indicating that the local environment influences these values.[1]
Generally, the natural abundance of ¹³C is approximately 1.1% of all carbon atoms, while the natural abundance of ¹⁵N is about 0.37% of all nitrogen atoms. However, subtle variations from these averages, known as isotopic fractionation, provide valuable information. These variations are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.[2]
For researchers requiring precise isotopic abundance data for cytosine, direct experimental determination is necessary. The following sections detail the protocols and workflows for achieving this.
Experimental Protocols for Isotope Ratio Analysis
The determination of the natural abundance of ¹³C and ¹⁵N in a compound like cytosine typically involves Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas Chromatography (GC) for the analysis of individual compounds from a complex mixture.
Protocol: Determination of δ¹³C and δ¹⁵N in Cytosine using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This protocol outlines the general steps for analyzing the isotopic composition of cytosine.
1. Sample Preparation and Hydrolysis:
-
Objective: To isolate cytosine from its biological matrix (e.g., DNA, RNA).
-
Procedure:
-
If starting with DNA or RNA, perform an acid hydrolysis to break the phosphodiester bonds and glycosidic bonds to release the individual nucleobases. A common method involves using 6 M hydrochloric acid (HCl) and heating the sample at 150°C for approximately 70 minutes in a sealed vial under a nitrogen atmosphere to prevent oxidation.[3]
-
Following hydrolysis, the sample is dried, often under a stream of nitrogen gas, to remove the acid.
-
For complex samples, further purification using techniques like strong cation-exchange chromatography may be necessary to remove interfering compounds such as carbohydrates and lipids.[3]
-
2. Derivatization:
-
Objective: To make the non-volatile cytosine molecule suitable for gas chromatography.
-
Procedure:
-
A common derivatization method for compounds with active hydrogens like cytosine is N-acetylation followed by methylation to create N-acetyl methyl esters.[3] This involves a two-step reaction:
-
Methylation: React the dried hydrolysate with acidified methanol (e.g., 1.85 M) and heat at 100°C for 1 hour. Evaporate the excess methanol under nitrogen.
-
Acetylation: Acetylate the partially derivatized sample with a mixture of acetic anhydride, trimethylamine, and acetone (e.g., in a 1:2:5 v/v/v ratio) and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.
-
-
The resulting derivatized cytosine is then redissolved in a suitable solvent (e.g., ethyl acetate) for injection into the GC-C-IRMS system.
-
3. GC-C-IRMS Analysis:
-
Objective: To separate the derivatized cytosine from other components and measure its ¹³C/¹²C and ¹⁵N/¹⁴N ratios.
-
Instrumentation: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.
-
Procedure:
-
Injection and Separation: The derivatized sample is injected into the GC. The GC column (e.g., a ZB-WAX or similar polar column) separates the compounds based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds, for example, starting at 50°C and ramping up to 250°C.[4]
-
Combustion: As the separated, derivatized cytosine elutes from the GC column, it passes through a combustion reactor. This is typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) wires heated to a high temperature (e.g., 1000°C).[3] This process quantitatively converts the organic compound into carbon dioxide (CO₂) and nitrogen gas (N₂).
-
Reduction and Water Removal: For ¹⁵N analysis, the gas stream may pass through a reduction furnace to convert any nitrogen oxides (NOx) to N₂. A water trap, often a Nafion membrane, removes the water produced during combustion.[3]
-
Isotope Ratio Measurement: The purified CO₂ and N₂ gases enter the IRMS. The mass spectrometer simultaneously measures the ion beams of different masses (e.g., m/z 44, 45, and 46 for CO₂ and m/z 28 and 29 for N₂). The ratios of these ion intensities are used to calculate the δ¹³C and δ¹⁵N values relative to a reference gas that has been calibrated against international standards.
-
Mandatory Visualization
The following diagrams illustrate the key workflows for the determination of natural isotope abundance in cytosine.
Caption: Experimental workflow for cytosine isotope analysis.
References
- 1. ecoss.nau.edu [ecoss.nau.edu]
- 2. 13C and 15N natural isotope abundance reflects breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Cytosine-13C2,15N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Cytosine-13C2,15N3, an isotopically labeled nucleobase crucial for a range of research applications. The following sections detail its chemical and physical properties, safety protocols, and experimental applications, with a focus on metabolic flux analysis and nuclear magnetic resonance spectroscopy.
Compound Identification and Properties
This compound is a stable, non-radioactive isotopologue of the pyrimidine nucleobase cytosine. The carbon atoms at positions 2 and 4, along with the three nitrogen atoms, are replaced with their heavier stable isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it a powerful tracer for metabolic and structural studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | ¹³C₂C₂H₅¹⁵N₃O | --INVALID-LINK-- |
| CAS Number | 285978-06-5 | --INVALID-LINK-- |
| Molecular Weight | 116.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Storage Temperature | Room temperature | --INVALID-LINK-- |
Safety and Handling
The isotopic labeling of this compound does not alter its chemical reactivity or toxicity compared to its unlabeled counterpart. Therefore, safety precautions are dictated by the properties of cytosine.
Table 2: Safety Information for Cytosine
| Hazard Identification | Precautionary Measures |
| GHS Classification | Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). |
| Combustibility | Combustible solid. |
| Eye Contact | May cause eye irritation. |
| Skin Contact | May cause skin irritation. |
| Inhalation | May cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling and Storage
-
Handling: Avoid dust formation. Handle in a well-ventilated area. After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents. Store at room temperature, protected from light and moisture.
First Aid Measures
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
This compound is primarily used as a tracer in metabolic flux analysis (MFA) and for structural and dynamic studies of nucleic acids by nuclear magnetic resonance (NMR) spectroscopy. The following are generalized protocols for these applications.
Metabolic Flux Analysis (MFA) of Pyrimidine Biosynthesis
This protocol outlines a general workflow for tracing the incorporation of this compound into the pyrimidine biosynthesis pathway in cultured mammalian cells.
Methodology:
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to the desired confluence (typically 70-80%).
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals but is often in the range of 10-100 µM.
-
Incubate the cells for a predetermined time course to allow for the uptake and incorporation of the labeled cytosine into the nucleotide pool. This can range from a few hours to several cell doublings.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry (MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For certain MS applications, derivatization may be necessary to improve the volatility and ionization efficiency of the metabolites.
-
Reconstitute the dried or derivatized sample in a suitable solvent for MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect and quantify the isotopologues of cytosine and its downstream metabolites (e.g., cytidine, CTP, dCTP).
-
The mass shift of +5 amu (from the two ¹³C and three ¹⁵N atoms) will be used to distinguish the labeled from the unlabeled species.
-
-
Data Analysis:
-
Process the raw MS data to determine the mass isotopomer distributions (MIDs) for the targeted metabolites.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model of pyrimidine biosynthesis.
-
The output will be the calculated metabolic fluxes through the different reactions in the pathway.
-
NMR Spectroscopy for Nucleic Acid Structural Studies
This protocol describes a general method for incorporating this compound into a DNA or RNA oligonucleotide for structural analysis by NMR.
Methodology:
-
Synthesis of Labeled Oligonucleotide:
-
Enzymatic Synthesis (for RNA): Utilize in vitro transcription with T7 RNA polymerase. The reaction mixture should include a DNA template encoding the desired RNA sequence, unlabeled ATP, GTP, and UTP, and this compound-triphosphate (¹³C₂,¹⁵N₃-CTP).
-
Chemical Synthesis (for DNA/RNA): Employ solid-phase phosphoramidite chemistry. A custom-synthesized this compound phosphoramidite is required for incorporation at specific positions within the oligonucleotide sequence.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the synthesized oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified oligonucleotide.
-
-
NMR Sample Preparation:
-
Dissolve the purified, labeled oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer with NaCl).
-
The final concentration should be in the range of 0.1 to 1 mM.
-
For experiments observing exchangeable protons, the sample should be in 90% H₂O/10% D₂O. For other experiments, the sample can be lyophilized and redissolved in D₂O.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR spectra on a high-field NMR spectrometer.
-
Key experiments for nucleic acids include:
-
¹H-¹⁵N HSQC to observe the imino and amino groups.
-
¹H-¹³C HSQC to observe the aromatic and sugar carbons.
-
NOESY experiments (2D and 3D) to determine through-space proton-proton distances for structure calculation.
-
Triple-resonance experiments (e.g., HNC) to aid in resonance assignment.
-
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Assign the chemical shifts of the atoms in the oligonucleotide. The specific labeling of cytosine will aid in the unambiguous assignment of its resonances.
-
Use the distance and dihedral angle restraints derived from the NMR data to calculate a three-dimensional structure of the oligonucleotide using software like XPLOR-NIH or CYANA.
-
Visualization of Metabolic Pathway
The following diagram illustrates the incorporation of this compound into the pyrimidine salvage pathway, a key metabolic route for nucleobase recycling.
This guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information and adapt the experimental protocols to their specific research questions and available instrumentation.
Methodological & Application
Application Note: Quantitative Analysis of Cytosine in Biological Matrices using Cytosine-¹³C₂,¹⁵N₃ as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of cytosine in enzymatic digests of DNA. The method utilizes a stable isotope-labeled internal standard, Cytosine-¹³C₂,¹⁵N₃, to correct for matrix effects and variations in sample processing, ensuring high precision and accuracy. Detailed protocols for sample preparation, LC-MS/MS analysis, and data processing are provided for researchers, scientists, and drug development professionals.
Introduction
Cytosine is a fundamental nucleobase present in DNA and RNA, and its quantitative analysis is crucial in various fields of biological research, including epigenetics, DNA damage and repair, and pharmacology. Accurate measurement of cytosine and its modified forms can provide insights into normal physiological processes and the mechanisms of diseases such as cancer. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of nucleosides due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte of interest is the gold standard for quantitative LC-MS/MS analysis. The SIL internal standard, in this case, Cytosine-¹³C₂,¹⁵N₃, has nearly identical physicochemical properties to the endogenous cytosine, but a different mass. This allows it to compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results.
This application note provides a comprehensive workflow for the quantification of cytosine in DNA samples, from enzymatic digestion to LC-MS/MS data acquisition and analysis.
Experimental Protocols
Materials and Reagents
-
Cytosine standard (Sigma-Aldrich)
-
Cytosine-¹³C₂,¹⁵N₃ (Cambridge Isotope Laboratories, Inc.)
-
DNA samples (e.g., from cell culture, tissue)
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (New England Biolabs)
-
Ammonium Acetate (LC-MS grade, Fisher Scientific)
-
Formic Acid (LC-MS grade, Fisher Scientific)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Ultrapure water (18.2 MΩ·cm)
Sample Preparation: Enzymatic Digestion of DNA
This protocol is adapted from established methods for the complete hydrolysis of DNA into its constituent deoxynucleosides.[2]
-
DNA Quantification: Determine the concentration of the extracted DNA sample using a suitable method (e.g., UV spectrophotometry or a fluorometric assay).
-
Sample Aliquoting: Aliquot 1-5 µg of DNA into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of Cytosine-¹³C₂,¹⁵N₃ internal standard solution to each sample. The final concentration should be chosen to be in the mid-range of the expected endogenous cytosine concentration.
-
Denaturation: Add 5 µL of 100 mM ammonium acetate (pH 5.3) to the sample. Heat the sample at 100°C for 3 minutes to denature the DNA, then immediately place it on ice for 2 minutes.
-
Nuclease P1 Digestion: Add 2 Units of Nuclease P1 to the sample. Incubate at 50°C for 2 hours.
-
Alkaline Phosphatase Digestion: Add 5 µL of 1 M ammonium bicarbonate to adjust the pH to approximately 8. Add 10 Units of Alkaline Phosphatase. Incubate at 37°C for 2 hours.
-
Protein Precipitation: Add two volumes of cold acetonitrile to the digested sample to precipitate the enzymes. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step. A representative gradient is provided in the table below.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 30 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 2 |
| 8.0 | 2 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for cytosine and its internal standard.
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cytosine | 112.1 | 95.1 | 100 | 15 |
| Cytosine-¹³C₂,¹⁵N₃ | 117.1 | 100.1 | 100 | 15 |
Data Presentation
The following tables summarize the expected performance characteristics of this quantitative method. The data presented is illustrative and based on typical results obtained for similar assays.
Table 3: Calibration Curve for Cytosine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| 1000 | 12.290 |
| Linearity (r²) | >0.995 |
| Linear Range | 1 - 1000 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75 | 76.5 | 102.0 | 4.1 |
| High QC | 750 | 735.0 | 98.0 | 3.5 |
LLOQ: Lower Limit of Quantification
Mandatory Visualizations
References
Application Notes and Protocols for Cytosine-¹³C₂,¹⁵N₃ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a quantitative understanding of cellular physiology. Cytosine, a fundamental component of nucleic acids, plays a central role in cellular proliferation, energy metabolism, and signaling. The use of stable isotope-labeled cytosine, such as Cytosine-¹³C₂,¹⁵N₃, offers a precise tool to investigate the dynamics of pyrimidine metabolism.
This document provides detailed application notes and protocols for the use of Cytosine-¹³C₂,¹⁵N₃ in metabolic flux analysis. The labeled carbon and nitrogen atoms in this tracer allow for the comprehensive tracking of cytosine's metabolic fate through both the de novo synthesis and salvage pathways of pyrimidine biosynthesis. These insights are critical for research in areas such as oncology, infectious diseases, and metabolic disorders, where aberrant nucleotide metabolism is a common hallmark.
Signaling Pathways and Metabolic Fate of Cytosine
Cytosine, once taken up by the cell or synthesized de novo, is converted into various downstream metabolites, including nucleotides for DNA and RNA synthesis. The ¹³C and ¹⁵N labels from Cytosine-¹³C₂,¹⁵N₃ will be incorporated into these molecules, and their distribution can be measured by mass spectrometry.
De Novo Pyrimidine Biosynthesis
In the de novo pathway, the pyrimidine ring is synthesized from bicarbonate, aspartate, and glutamine. While exogenous labeled cytosine primarily enters the salvage pathway, the labeled nitrogen atoms can potentially be recycled and incorporated into the nitrogen pool (e.g., glutamine), which then contributes to de novo synthesis.
Pyrimidine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides. Exogenously supplied Cytosine-¹³C₂,¹⁵N₃ will primarily enter this pathway. It is first converted to cytidine, which is then phosphorylated to form cytidine monophosphate (CMP), cytidine diphosphate (CDP), and cytidine triphosphate (CTP). These nucleotides can then be incorporated into DNA and RNA.
Experimental Protocols
A typical workflow for a metabolic flux analysis experiment using Cytosine-¹³C₂,¹⁵N₃ involves several key steps from cell culture to data analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Standard Culture: Culture cells in their standard growth medium until they reach the desired confluence (typically 60-80%).
-
Isotope Labeling: Replace the standard medium with a labeling medium containing a known concentration of Cytosine-¹³C₂,¹⁵N₃. The concentration of the labeled cytosine should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling is critical and should be sufficient to achieve a steady-state labeling of the intracellular nucleotide pools. This can be determined empirically by performing a time-course experiment.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture plate.
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of labeled and unlabeled metabolites.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method. For polar metabolites like nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often employed.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode. The mass transitions for unlabeled and labeled cytosine and its downstream metabolites need to be determined and optimized.
Table 1: Example LC-MS/MS Parameters for Cytosine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytosine (unlabeled) | 112.05 | 95.05 | 15 |
| Cytosine-¹³C₂,¹⁵N₃ | 117.05 | 100.05 | 15 |
| Cytidine (unlabeled) | 244.09 | 112.05 | 10 |
| Cytidine-¹³C₂,¹⁵N₃ | 249.09 | 117.05 | 10 |
| CMP (unlabeled) | 324.05 | 112.05 | 20 |
| CMP-¹³C₂,¹⁵N₃ | 329.05 | 117.05 | 20 |
| CTP (unlabeled) | 484.0 | 112.05 | 25 |
| CTP-¹³C₂,¹⁵N₃ | 489.0 | 117.05 | 25 |
Note: These are example parameters and must be optimized for the specific instrument and experimental conditions.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of peak areas for the different isotopologues of each metabolite. This data is then used to calculate the mass isotopomer distribution (MID), which represents the fractional abundance of each isotopologue.
Table 2: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites
| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| Cytidine | M+0 | 0.95 | 0.85 |
| M+5 (¹³C₂,¹⁵N₃) | 0.05 | 0.15 | |
| CMP | M+0 | 0.92 | 0.80 |
| M+5 (¹³C₂,¹⁵N₃) | 0.08 | 0.20 | |
| CTP | M+0 | 0.90 | 0.75 |
| M+5 (¹³C₂,¹⁵N₃) | 0.10 | 0.25 | |
| dCTP | M+0 | 0.98 | 0.90 |
| M+5 (¹³C₂,¹⁵N₃) | 0.02 | 0.10 |
The MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are then used as inputs for computational models to estimate the intracellular metabolic fluxes. Software packages such as INCA, OpenFLUX, or Metran can be used for this purpose.
Table 3: Example Metabolic Flux Data
| Metabolic Pathway | Reaction | Flux (Control) (nmol/10⁶ cells/hr) | Flux (Treated) (nmol/10⁶ cells/hr) |
| Pyrimidine Salvage | Cytosine -> Cytidine | 5.2 ± 0.4 | 15.8 ± 1.2 |
| Cytidine -> CMP | 4.8 ± 0.3 | 14.5 ± 1.1 | |
| De Novo Synthesis | Orotate -> UMP | 10.5 ± 0.8 | 8.2 ± 0.6 |
| Nucleotide Kinases | CMP -> CDP | 4.5 ± 0.4 | 13.9 ± 1.0 |
| CDP -> CTP | 4.3 ± 0.3 | 13.5 ± 1.0 | |
| DNA/RNA Synthesis | dCTP -> DNA | 0.5 ± 0.1 | 1.2 ± 0.2 |
| CTP -> RNA | 3.8 ± 0.3 | 12.3 ± 0.9 |
Conclusion
The use of Cytosine-¹³C₂,¹⁵N₃ in metabolic flux analysis provides a powerful and specific method to probe the intricacies of pyrimidine metabolism. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers aiming to quantify the fluxes through these essential pathways. Such quantitative data is invaluable for identifying metabolic vulnerabilities in disease states and for the development of novel therapeutic strategies targeting nucleotide metabolism.
Application Notes and Protocols for Quantitative NMR Spectroscopy with Labeled Cytosine Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isotopically labeled cytosine standards for accurate and precise quantification using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined are intended for researchers in academia and industry, particularly those involved in drug discovery and development, metabolomics, and cellular metabolism studies.
Introduction to Quantitative NMR (qNMR) with Labeled Cytosine
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of specific molecules in a sample.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[4] By using a certified reference material or an internal standard of known concentration, the absolute or relative concentration of an analyte can be accurately determined.[3][5]
Isotopically labeled compounds, such as ¹³C or ¹⁵N labeled cytosine, serve as excellent internal standards in qNMR for several reasons:
-
Signal Resolution: The signals from the labeled standard are distinct from those of the unlabeled analyte, minimizing signal overlap and improving quantification accuracy, especially in complex mixtures.[6]
-
Chemical Equivalence: The labeled standard is chemically identical to the analyte, ensuring similar behavior during sample preparation and analysis.
-
Traceability: When the purity and concentration of the labeled standard are certified, it provides a direct link to a traceable reference, enhancing the reliability of the quantitative results.
This document will focus on the application of ¹³C and ¹⁵N labeled cytosine as internal standards for the quantitative analysis of cytosine and its derivatives in various matrices, a common requirement in drug metabolism and pharmacokinetic studies.[7]
Experimental Protocols
Materials and Reagents
-
Analyte: Unlabeled cytosine or a biological sample containing cytosine.
-
Internal Standard: ¹³C or ¹⁵N labeled cytosine of known purity (e.g., >99%).
-
NMR Solvent: Deuterated solvent (e.g., D₂O, DMSO-d₆) that completely dissolves both the analyte and the internal standard.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Calibrated analytical balance.
-
Vortex mixer.
-
Pipettes.
-
Sample Preparation (Internal Standard Method)
-
Weighing: Accurately weigh a specific amount of the analyte and the labeled cytosine internal standard.[3] The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent in a clean vial.
-
Homogenization: Thoroughly mix the solution using a vortex mixer to ensure a homogeneous sample.
-
Transfer: Transfer a known volume (typically 600-700 µL for a 5 mm tube) of the solution into an NMR tube.
-
Replicates: Prepare at least three replicate samples to assess the precision of the method.[3]
NMR Data Acquisition
-
Instrument Setup:
-
Tune and match the probe for the nucleus of interest (¹H, ¹³C, or ¹⁵N).
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters for ¹H qNMR:
-
Pulse Program: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is a critical parameter for accurate quantification.[8]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
-
Receiver Gain (rg): Optimize the receiver gain to maximize the signal without causing ADC overflow.
-
-
Acquisition Parameters for ¹³C qNMR:
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.[8]
-
Relaxation Delay (d1): Due to the generally longer T₁ relaxation times of ¹³C nuclei, a longer relaxation delay is often necessary.
-
Number of Scans (ns): A significantly higher number of scans is required compared to ¹H qNMR due to the lower natural abundance and sensitivity of ¹³C.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and the labeled cytosine internal standard. For multiplets, integrate the entire multiplet.
-
Calculation of Concentration: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_analyte) * P_standard
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Data Presentation
The following table provides a representative example of quantitative data obtained from a ¹H qNMR experiment for the determination of cytosine concentration using ¹⁵N₂-¹³C₁-Cytosine as an internal standard.
| Sample ID | Analyte Signal (ppm) | Analyte Integral (I_analyte) | Standard Signal (ppm) | Standard Integral (I_standard) | Calculated Concentration (mM) |
| Replicate 1 | 7.5 (d, 1H) | 1.05 | 7.6 (d, 1H) | 1.00 | 10.5 |
| Replicate 2 | 7.5 (d, 1H) | 1.03 | 7.6 (d, 1H) | 1.00 | 10.3 |
| Replicate 3 | 7.5 (d, 1H) | 1.06 | 7.6 (d, 1H) | 1.00 | 10.6 |
| Average | 10.47 | ||||
| Std. Dev. | 0.15 | ||||
| RSD (%) | 1.43 |
Note: This is a hypothetical data table for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a qNMR experiment using an internal standard.
References
- 1. emerypharma.com [emerypharma.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enfanos.com [enfanos.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. magritek.com [magritek.com]
- 7. Biosynthesis of drug metabolites and quantitation using NMR spectroscopy for use in pharmacologic and drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
Application Notes and Protocols for Incorporating Cytosine-13C2,15N3 into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of Cytosine-13C2,15N3 into synthetic oligonucleotides. This stable isotope labeling strategy is a powerful tool for advanced biophysical studies, particularly in the fields of structural biology and drug development, enabling precise analysis of nucleic acid structure, dynamics, and interactions with other molecules.
Introduction
Stable isotope labeling of oligonucleotides with isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The site-specific incorporation of Cytosine-¹³C₂,¹⁵N₃ allows for the detailed investigation of local structure and dynamics at a specific cytosine residue within a DNA or RNA sequence. This level of precision is crucial for understanding mechanisms of protein-DNA recognition, RNA folding, and the mode of action of nucleic acid-based therapeutics.
The primary method for incorporating stable isotope-labeled nucleosides into oligonucleotides is through automated solid-phase phosphoramidite chemistry. This technique allows for the precise, position-specific introduction of the labeled nucleoside into a growing DNA or RNA chain. The resulting labeled oligonucleotides can then be used in a variety of applications to probe molecular interactions at an atomic level.
Key Applications
The incorporation of Cytosine-¹³C₂,¹⁵N₃ into oligonucleotides is particularly beneficial for the following applications:
-
NMR Spectroscopy:
-
Structural Studies of Protein-DNA/RNA Complexes: The ¹³C and ¹⁵N labels serve as sensitive probes to monitor chemical shift perturbations upon protein binding, providing insights into the specific contacts between the protein and the nucleic acid.[1][2][3]
-
Dynamics of Nucleic Acids: Isotope-edited NMR experiments can be employed to study the conformational dynamics of the labeled cytosine residue, which is often involved in critical biological functions.
-
Resonance Assignment: Site-specific labeling simplifies complex NMR spectra, aiding in the unambiguous assignment of resonances, especially in larger nucleic acid constructs.
-
-
Mass Spectrometry:
-
Quantitative Analysis: Isotope dilution mass spectrometry can be used for the accurate quantification of oligonucleotides in complex biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies in drug development.
-
Metabolic Labeling Studies: Tracking the incorporation and turnover of labeled nucleosides in cellular systems.[4]
-
Confirmation of Incorporation: The mass shift introduced by the isotopic labels provides a clear signature for confirming the successful incorporation of the labeled cytosine into the oligonucleotide sequence.[5]
-
Experimental Protocols
Synthesis of Cytosine-¹³C₂,¹⁵N₃ Phosphoramidite
While a detailed, step-by-step synthesis of [2-¹³C, 1,3-¹⁵N₂]cytidine phosphoramidite is highly specialized, the general approach involves the chemical synthesis of the labeled nucleoside followed by phosphitylation. The synthesis of the labeled nucleobase is a key step and can be achieved through multi-step organic synthesis starting from commercially available ¹³C and ¹⁵N-labeled precursors. Following the synthesis and purification of the labeled and protected cytidine, the phosphoramidite is prepared using a standard phosphitylating agent.
For researchers requiring this specialized building block, it is recommended to source it from commercial suppliers specializing in stable isotope-labeled compounds.
Automated Solid-Phase Synthesis of Labeled Oligonucleotides
This protocol outlines the general steps for incorporating a Cytosine-¹³C₂,¹⁵N₃ phosphoramidite into a DNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside of the sequence.
-
Unlabeled DNA phosphoramidites (dA, dG, dC, T) and the labeled Cytosine-¹³C₂,¹⁵N₃ phosphoramidite, all dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Protocol:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle at which the Cytosine-¹³C₂,¹⁵N₃ phosphoramidite will be introduced.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles, one for each nucleotide addition.[1][6][7] The key steps in each cycle are:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with the deblocking solution. The amount of released DMT cation, which is orange-colored, can be quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.
-
Coupling: The labeled Cytosine-¹³C₂,¹⁵N₃ phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[8]
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on). For many purification protocols, DMT-on is preferred.[8]
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide at elevated temperature.
Purification of the Labeled Oligonucleotide
Purification of the synthesized oligonucleotide is crucial to remove truncated sequences and other impurities.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.[10][11][12]
Materials:
-
RP-HPLC system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XTerra MS C18).[10]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Desalting columns (e.g., NAP-10).
Protocol:
-
Sample Preparation: After cleavage and deprotection, the ammonium hydroxide solution is evaporated. The oligonucleotide pellet is resuspended in an appropriate volume of Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.
-
DMT Removal (if DMT-on): Treat the collected fraction with 80% acetic acid to remove the DMT group.
-
Desalting: Remove the TEAA buffer salts using a desalting column.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm. The purity and correct mass of the labeled oligonucleotide should be confirmed by mass spectrometry.
Data Presentation
The successful incorporation of Cytosine-¹³C₂,¹⁵N₃ can be quantified at various stages of the process. The following tables provide representative data that can be expected.
Table 1: Coupling Efficiency of Phosphoramidites
| Phosphoramidite | Average Coupling Efficiency (%) |
| Standard dA-CE | > 99.0 |
| Standard dG-CE | > 99.0 |
| Standard dC-CE | > 99.0 |
| Standard T-CE | > 99.0 |
| Cytosine-¹³C₂,¹⁵N₃-CE | > 98.5 * |
*Note: Labeled phosphoramidites may exhibit slightly lower coupling efficiencies than their unlabeled counterparts. The exact efficiency should be determined for each synthesis.
Table 2: Purification Yield and Purity
| Purification Method | Typical Yield (OD Units from 1 µmol synthesis) | Final Purity (%) |
| Desalting Only | 80 - 100 | 70 - 90 |
| Cartridge Purification | 40 - 60 | 85 - 95 |
| RP-HPLC | 20 - 40 | > 95 |
| PAGE | 10 - 30 | > 98 |
Table 3: Mass Spectrometry Analysis for Isotopic Enrichment
| Oligonucleotide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Isotopic Enrichment (%) |
| Unlabeled Control | 6000.00 | 6000.05 | +0.05 | N/A |
| Labeled Oligo (1x C)* | 6003.00 | 6003.07 | +0.07 | > 99 |
*C denotes the Cytosine-¹³C₂,¹⁵N₃ labeled residue. The theoretical mass will increase by approximately 3 Da for each incorporation.
Visualization of Workflows and Concepts
Automated Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide incorporating a labeled cytosine.
Caption: Workflow for automated solid-phase synthesis of a labeled oligonucleotide.
Conceptual Diagram of a Protein-DNA Interaction Study
This diagram illustrates the application of a Cytosine-¹³C₂,¹⁵N₃ labeled oligonucleotide in studying the interaction with a DNA-binding protein using NMR spectroscopy.
Caption: Using labeled oligonucleotides to study protein-DNA interactions via NMR.
References
- 1. biotage.com [biotage.com]
- 2. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. mz-at.de [mz-at.de]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. labcluster.com [labcluster.com]
Application Notes and Protocols for Mass Spectrometry using Cytosine-¹³C₂,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based analyses. Cytosine-¹³C₂,¹⁵N₃ is a valuable tool for researchers studying DNA and RNA modifications, nucleoside metabolism, and for the absolute quantification of cytosine and its derivatives in complex biological matrices. Its use in isotope dilution mass spectrometry (IDMS) corrects for sample loss during preparation and variations in ionization efficiency, leading to highly reliable quantitative data.
These application notes provide detailed protocols for the use of Cytosine-¹³C₂,¹⁵N₃ as an internal standard for the analysis of DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover DNA extraction, enzymatic hydrolysis, sample preparation for LC-MS/MS, and a general analytical workflow. Additionally, we present a representative signaling pathway, the DNA methylation cycle, where the quantification of cytosine and its modified forms is of significant biological interest.
Quantitative Data
The use of a stable isotope-labeled internal standard like Cytosine-¹³C₂,¹⁵N₃ allows for the generation of a calibration curve to determine the absolute concentration of endogenous cytosine or its modified forms, such as 5-methylcytosine (5-mC), in a given sample. Below are representative tables of a calibration curve and sample quantification results.
Table 1: Representative Calibration Curve for 5-methyl-2'-deoxycytidine (5-mdC) Quantification
| Calibrator Level | Nominal Concentration of 5-mdC (nM) | Peak Area Ratio (5-mdC / ¹³C₂,¹⁵N₃-dC IS) | Calculated Concentration (nM) | Accuracy (%) |
| 1 | 0.5 | 0.012 | 0.48 | 96.0 |
| 2 | 1.0 | 0.025 | 1.02 | 102.0 |
| 3 | 5.0 | 0.128 | 5.12 | 102.4 |
| 4 | 10.0 | 0.255 | 10.20 | 102.0 |
| 5 | 50.0 | 1.260 | 50.40 | 100.8 |
| 6 | 100.0 | 2.510 | 100.40 | 100.4 |
| 7 | 500.0 | 12.580 | 503.20 | 100.6 |
Table 2: Quantification of 5-methyl-2'-deoxycytidine in Genomic DNA from different cell lines
| Sample ID | Peak Area Ratio (5-mdC / ¹³C₂,¹⁵N₃-dC IS) | Calculated Concentration of 5-mdC (nM) | Amount of 5-mdC (fmol/µg DNA) | % 5-mdC of total Cytosine |
| Cell Line A - Control | 0.105 | 4.20 | 84.0 | 4.2% |
| Cell Line A - Treated | 0.063 | 2.52 | 50.4 | 2.5% |
| Cell Line B - Control | 0.122 | 4.88 | 97.6 | 4.9% |
| Cell Line B - Treated | 0.085 | 3.40 | 68.0 | 3.4% |
| Cell Line C - Control | 0.098 | 3.92 | 78.4 | 3.9% |
| Cell Line C - Treated | 0.059 | 2.36 | 47.2 | 2.4% |
Experimental Protocols
Protocol 1: Genomic DNA Extraction and Enzymatic Hydrolysis
This protocol describes the extraction of genomic DNA from cultured cells and its subsequent enzymatic digestion into individual nucleosides for LC-MS/MS analysis.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., column-based)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
Zinc chloride (10 mM)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Cytosine-¹³C₂,¹⁵N₃ internal standard solution (concentration-verified)
-
Microcentrifuge tubes
-
Heat block or water bath
-
Centrifugal vacuum concentrator (optional)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
DNA Extraction: Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Enzymatic Digestion: a. In a microcentrifuge tube, combine 1-5 µg of genomic DNA with the Cytosine-¹³C₂,¹⁵N₃ internal standard. The amount of internal standard should be optimized based on the expected concentration of the analyte. b. Add ammonium acetate buffer (pH 5.3) and zinc chloride to the mixture. c. Add 10 units of Nuclease P1. d. Incubate the reaction at 50°C for 2 hours. e. Add Tris-HCl buffer (pH 8.0) to adjust the pH for the next enzymatic step. f. Add 10 units of Alkaline Phosphatase. g. Incubate at 37°C for an additional 2 hours.
-
Sample Cleanup: a. After digestion, proteins can be precipitated by adding an equal volume of cold acetonitrile. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Carefully transfer the supernatant containing the nucleosides to a new tube. d. Dry the supernatant using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried nucleosides in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Nucleosides
This protocol provides a general method for the analysis of cytosine and its modified forms using a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for nucleoside separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of the nucleosides of interest.
-
Example Gradient: 0-2 min, 5% B; 2-10 min, 5-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.
-
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
The specific precursor and product ion m/z values for the analyte and the internal standard need to be determined by direct infusion of the individual compounds. Representative MRM transitions are provided below.
Table 3: Representative MRM Transitions for Cytosine, 5-methylcytosine, and the Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | 15 |
| 5-methyl-2'-deoxycytidine (5-mdC) | 242.1 | 126.1 | 15 |
| Cytosine-¹³C₂,¹⁵N₃-2'-deoxycytidine (IS) | 233.1 | 117.1 | 15 |
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Workflows
DNA Methylation and Demethylation Cycle
DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. The process is primarily mediated by DNA methyltransferases (DNMTs) that transfer a methyl group from S-adenosylmethionine (SAM) to the 5th position of cytosine. This process is reversible through the action of the Ten-Eleven Translocation (TET) enzymes. Accurate quantification of cytosine and its methylated forms is critical for understanding these processes in health and disease.
Caption: The DNA methylation cycle showing the roles of DNMT and TET enzymes.
Experimental Workflow for Quantitative Analysis of DNA Methylation
The following diagram illustrates the overall workflow for the quantitative analysis of cytosine and its methylated forms in genomic DNA using Cytosine-¹³C₂,¹⁵N₃ as an internal standard.
Caption: A streamlined workflow for the mass spectrometric analysis of DNA nucleosides.
Application Notes and Protocols for Tracing DNA Methylation Dynamics using Cytosine-13C2,15N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. The dynamic nature of DNA methylation, involving both methylation and demethylation processes, is implicated in numerous biological phenomena and disease states, including cancer and developmental disorders. Understanding the kinetics of these processes is paramount for developing novel therapeutic strategies.
This document provides a comprehensive guide to utilizing Cytosine-13C2,15N3, a stable isotope-labeled precursor, for tracing the dynamics of DNA methylation in vitro. Metabolic labeling with this compound allows for the direct tracking of newly synthesized and methylated cytosine residues within the genomic DNA of cultured cells. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of labeled and unlabeled cytosine and 5-methylcytosine, providing a powerful tool to dissect the rates of DNA synthesis, methylation, and demethylation.
Principle of the Method
Cells cultured in the presence of this compound will incorporate this heavy isotope-labeled nucleobase into their genomic DNA during DNA replication. The incorporated labeled cytosine can then be methylated by DNA methyltransferases (DNMTs). By tracking the appearance and disappearance of the heavy isotope label in both cytosine and 5-methylcytosine pools over time, researchers can quantitatively assess the dynamics of DNA methylation. The distinct mass shift introduced by the 13C and 15N isotopes allows for the unambiguous differentiation between pre-existing (unlabeled) and newly synthesized (labeled) DNA components via mass spectrometry.
Key Applications
-
Quantifying de novo DNA methylation rates: Measuring the rate of appearance of labeled 5-methylcytosine.
-
Assessing DNA replication rates: Monitoring the incorporation of labeled cytosine into the total cytosine pool.
-
Investigating demethylation dynamics: Tracking the loss of labeled 5-methylcytosine over time in pulse-chase experiments.
-
Screening for modulators of DNA methylation: Evaluating the effects of small molecules or genetic perturbations on methylation and demethylation kinetics.
-
Elucidating mechanisms of action for epigenetic drugs: Determining how therapeutic agents impact the dynamic processes of DNA methylation.
Data Presentation
The quantitative data generated from LC-MS/MS analysis can be summarized in the following tables for clear comparison and interpretation.
Table 1: Mass Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytosine (Unlabeled) | 228.1 | 112.1 | 15 |
| This compound (Labeled) | 233.1 | 117.1 | 15 |
| 5-Methylcytosine (Unlabeled) | 242.1 | 126.1 | 18 |
| 5-Methylthis compound (Labeled) | 247.1 | 131.1 | 18 |
Table 2: Example Time-Course Data for Labeled Nucleoside Incorporation
| Time Point (hours) | % Labeled Cytosine | % Labeled 5-Methylcytosine |
| 0 | 0 | 0 |
| 6 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| 12 | 35.8 ± 2.5 | 22.1 ± 2.3 |
| 24 | 65.1 ± 3.1 | 48.9 ± 2.9 |
| 48 | 88.9 ± 2.7 | 75.3 ± 3.5 |
| 72 | 95.3 ± 1.9 | 90.6 ± 2.1 |
Note: The data presented are for illustrative purposes and will vary depending on the cell line, proliferation rate, and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the stable isotope labeling of adherent or suspension cells in culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Standard cell culture incubator (37°C, 5% CO2)
-
Sterile tissue culture plates or flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in appropriate tissue culture plates or flasks to achieve 50-60% confluency at the start of the labeling experiment.
-
For suspension cells, seed cells at a density that allows for logarithmic growth throughout the experiment.
-
-
Preparation of Labeling Medium:
-
Prepare complete cell culture medium supplemented with FBS and antibiotics as required for the specific cell line.
-
Dissolve this compound in the prepared medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without cytotoxicity.
-
-
Metabolic Labeling:
-
For adherent cells, remove the existing medium and wash the cells once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and resuspend the cells in the pre-warmed labeling medium.
-
-
Incubation:
-
Incubate the cells in a standard cell culture incubator (37°C, 5% CO2) for the desired duration. For time-course experiments, harvest cells at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach using trypsin or a cell scraper, and collect the cells in a microcentrifuge tube.
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellets can be stored at -80°C until DNA extraction.
-
Protocol 2: Genomic DNA Extraction and Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its subsequent enzymatic hydrolysis to individual nucleosides for LC-MS/MS analysis.
Materials:
-
Harvested cell pellets from Protocol 1
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease-free water
-
DNA Degradase Plus (Zymo Research) or a similar enzymatic cocktail for DNA hydrolysis
-
10X Digestion Buffer (provided with the enzyme)
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Elute the purified genomic DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~1.8.
-
-
Enzymatic Hydrolysis of Genomic DNA:
-
In a sterile microcentrifuge tube, combine the following:
-
1-5 µg of genomic DNA
-
1 µL of DNA Degradase Plus enzyme mix
-
2.5 µL of 10X Digestion Buffer
-
Nuclease-free water to a final volume of 25 µL
-
-
Gently mix the reaction by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Sample Preparation for LC-MS/MS:
-
After incubation, add 75 µL of LC-MS grade water to the reaction mixture to bring the total volume to 100 µL.
-
Filter the sample through a 0.22 µm syringe filter or a spin filter to remove any particulate matter.
-
Transfer the filtered sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled and Unlabeled Nucleosides
This protocol provides a general framework for the analysis of cytosine and 5-methylcytosine by LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water
-
Mobile Phase B: 0.1% formic acid in LC-MS grade methanol
-
Autosampler vials
-
Standards for unlabeled and labeled cytosine and 5-methylcytosine for instrument calibration and optimization.
Procedure:
-
LC Separation:
-
Set the column temperature to 40°C.
-
Inject 5-10 µL of the prepared sample.
-
Use a gradient elution to separate the nucleosides. An example gradient is as follows:
-
0-2 min: 2% B
-
2-8 min: 2-50% B
-
8-9 min: 50-98% B
-
9-11 min: 98% B
-
11-12 min: 98-2% B
-
12-15 min: 2% B (re-equilibration)
-
-
Set the flow rate to 0.3 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for each analyte as listed in Table 1.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for each of the labeled and unlabeled analytes.
-
Calculate the percentage of labeled cytosine and 5-methylcytosine using the following formulas:
-
% Labeled Cytosine = [Area(Labeled Cytosine) / (Area(Labeled Cytosine) + Area(Unlabeled Cytosine))] * 100
-
% Labeled 5-Methylcytosine = [Area(Labeled 5-Methylcytosine) / (Area(Labeled 5-Methylcytosine) + Area(Unlabeled 5-Methylcytosine))] * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for tracing DNA methylation dynamics.
Caption: Biochemical pathway of labeled cytosine incorporation.
Application Notes and Protocols for Metabolic Labeling with [¹³C₂,¹⁵N₃]-Cytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of [¹³C₂,¹⁵N₃]-Cytosine in metabolic labeling studies. This technique is a powerful tool for tracing the metabolic fate of cytosine and its incorporation into nucleic acids, providing quantitative insights into DNA and RNA synthesis, nucleotide metabolism, and related cellular processes.
Introduction
Metabolic labeling with stable isotopes is a fundamental technique for investigating the dynamics of biological processes. [¹³C₂,¹⁵N₃]-Cytosine is a stable isotope-labeled nucleobase that can be supplied to cells in culture. It is taken up by the cells and incorporated into the nucleotide salvage pathway for the synthesis of cytidine and deoxycytidine triphosphates (CTP and dCTP). These labeled nucleotides are then used as building blocks for the synthesis of RNA and DNA. By using mass spectrometry to detect the mass shift resulting from the incorporated isotopes, researchers can differentiate between pre-existing and newly synthesized nucleic acids. This approach allows for the precise quantification of nucleic acid turnover and the study of cellular responses to various stimuli or therapeutic agents.
Applications
Metabolic labeling with [¹³C₂,¹⁵N₃]-Cytosine has a range of applications in biomedical research and drug development:
-
Quantification of DNA and RNA Synthesis: Directly measure the rate of de novo synthesis of DNA and RNA in response to different experimental conditions.
-
Nucleotide Metabolism Studies: Trace the flux of cytosine through various nucleotide synthesis and degradation pathways.
-
Epigenetic Research: Investigate the dynamics of DNA methylation by tracking the incorporation of labeled cytosine and its subsequent modification.
-
Drug Efficacy and Mechanism of Action: Evaluate the impact of therapeutic compounds on nucleotide metabolism and nucleic acid synthesis in cancer cells or other disease models.
-
Toxicology Studies: Assess the effect of cytotoxic agents on DNA and RNA integrity and turnover.
Experimental Workflow Overview
The general workflow for a metabolic labeling experiment using [¹³C₂,¹⁵N₃]-Cytosine involves several key steps, as illustrated below.
Caption: Experimental workflow for metabolic labeling with [¹³C₂,¹⁵N₃]-Cytosine.
Detailed Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[¹³C₂,¹⁵N₃]-Cytosine (sterile, cell culture grade)
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and resume proliferation (typically 24 hours).
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of [¹³C₂,¹⁵N₃]-Cytosine. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 µM.
-
Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The incubation time will depend on the cell doubling time and the specific biological question being addressed. For studies of rapid nucleic acid synthesis, a few hours may be sufficient, while for turnover studies, longer periods (24-72 hours) may be necessary.
-
Experimental Treatment (Optional): If studying the effect of a drug or other treatment, it can be added at a specific time point during or after the labeling period.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells.
-
-
Wash the cell pellet twice with ice-cold PBS. The cell pellets can be stored at -80°C until further processing.
Nucleic Acid Extraction and Digestion
Materials:
-
DNA and/or RNA extraction kit (e.g., column-based kits)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
Procedure:
-
Nucleic Acid Extraction: Extract DNA and/or RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Quantification: Determine the concentration and purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion:
-
To a known amount of nucleic acid (e.g., 1-10 µg), add Nuclease P1 in an appropriate buffer.
-
Incubate at 37°C for 2-4 hours to digest the nucleic acids into individual nucleoside monophosphates.
-
Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.
-
-
Sample Cleanup: The digested sample may require cleanup to remove enzymes and salts prior to mass spectrometry analysis. This can be achieved using solid-phase extraction (SPE) or filtration.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation: Separate the nucleosides using reversed-phase HPLC with a C18 column. A typical mobile phase gradient would involve water and acetonitrile with a small amount of formic acid.
-
Mass Spectrometry Detection: Analyze the eluting nucleosides using the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification of the light (¹²C,¹⁴N) and heavy ([¹³C₂,¹⁵N₃]) forms of cytidine and deoxycytidine.
-
Data Acquisition: Set up the instrument to monitor the specific mass transitions for unlabeled and labeled cytidine and deoxycytidine.
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis is the peak areas for the light and heavy forms of the nucleosides of interest. From this data, the percentage of newly synthesized nucleic acid can be calculated.
Quantitative Data Summary
| Cell Line | Treatment | Labeled Nucleoside | Peak Area (Light) | Peak Area (Heavy) | % New Synthesis |
| HeLa | Control | Deoxycytidine | 1.2 x 10⁷ | 3.0 x 10⁶ | 20.0% |
| HeLa | Drug A | Deoxycytidine | 1.5 x 10⁷ | 1.5 x 10⁶ | 9.1% |
| A549 | Control | Cytidine | 8.5 x 10⁶ | 4.2 x 10⁶ | 33.1% |
| A549 | Drug B | Cytidine | 9.1 x 10⁶ | 1.0 x 10⁶ | 9.9% |
% New Synthesis = [Peak Area (Heavy) / (Peak Area (Light) + Peak Area (Heavy))] x 100
Signaling Pathway Visualization
The incorporation of [¹³C₂,¹⁵N₃]-Cytosine into nucleic acids occurs via the nucleotide salvage pathway. The diagram below illustrates this process.
Caption: Nucleotide salvage pathway for [¹³C₂,¹⁵N₃]-Cytosine incorporation.
Conclusion
Metabolic labeling with [¹³C₂,¹⁵N₃]-Cytosine is a versatile and powerful technique for the quantitative analysis of nucleic acid metabolism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute these experiments, enabling new discoveries in various fields of biomedical science and drug development.
Application Note: High-Precision Quantification of Cytosine-13C2,15N3 Isotopic Enrichment using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in metabolomics, proteomics, and drug development to trace the metabolic fate of molecules and quantify their turnover.[1][2] Cytosine, a fundamental component of nucleic acids, can be labeled with heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) to study DNA and RNA synthesis, nucleotide metabolism, and the effects of drugs on these processes.[1][3] This application note provides a detailed protocol for the calculation of the isotopic enrichment of Cytosine-¹³C₂,¹⁵N₃ using Liquid Chromatography-Mass Spectrometry (LC-MS), a sensitive and accurate analytical method for this purpose.[4][5][6]
Cytosine-¹³C₂,¹⁵N₃ is a stable isotope-labeled form of cytosine where two carbon atoms and three nitrogen atoms are replaced with their heavier isotopes. This labeling strategy provides a significant mass shift, enabling clear differentiation from the unlabeled endogenous cytosine.[7] The accurate determination of isotopic enrichment is crucial for understanding metabolic fluxes and the dynamics of nucleic acid metabolism.[8][9]
Principle
The quantification of isotopic enrichment relies on measuring the relative abundance of the different isotopic forms (isotopologues) of cytosine by mass spectrometry.[3][10] After incorporating Cytosine-¹³C₂,¹⁵N₃ into a biological system, DNA or RNA is extracted and enzymatically hydrolyzed to individual nucleosides. These are then separated by liquid chromatography and detected by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of unlabeled cytosine (M+0) and its labeled isotopologues (e.g., M+1, M+2, M+3, M+4, M+5). The isotopic enrichment is calculated by comparing the peak areas or intensities of the labeled species to the total amount of all cytosine species.
Materials and Reagents
-
Cytosine-¹³C₂,¹⁵N₃ (as a standard and for metabolic labeling)
-
Unlabeled Cytosine (for standard curve)
-
Cell culture medium (appropriate for the experimental system)
-
Reagents for DNA/RNA extraction (e.g., TRIzol, commercial kits)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Metabolic Labeling of Cells (Example)
-
Culture cells in standard medium to the desired confluence.
-
Replace the standard medium with a medium containing a known concentration of Cytosine-¹³C₂,¹⁵N₃.
-
Incubate the cells for a specific period to allow for the incorporation of the labeled cytosine into cellular nucleic acids.
-
Harvest the cells and proceed with nucleic acid extraction.
Nucleic Acid Extraction and Hydrolysis
-
Extract total DNA or RNA from the cell pellet using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted nucleic acid concentration using a spectrophotometer.
-
In a microcentrifuge tube, add 1-10 µg of nucleic acid.
-
Add Nuclease P1 (e.g., 2 units in 20 mM sodium acetate, pH 5.3) and incubate at 37°C for 2 hours to digest the nucleic acids into mononucleotides.
-
Add Alkaline Phosphatase (e.g., 2 units in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Centrifuge the sample to pellet any debris and transfer the supernatant containing the nucleosides to a new tube for LC-MS analysis.
LC-MS Analysis
The following are general LC-MS parameters that may need to be optimized for your specific instrument and application.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar compound separation (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15-16 min: 95-0% B
-
16-20 min: 0% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the m/z values of unlabeled and labeled cytosine.
Data Analysis and Calculation of Isotopic Enrichment
-
Identify Peaks: Identify the chromatographic peaks corresponding to unlabeled cytosine and its labeled isotopologues based on their retention time and m/z values.
-
Integrate Peak Areas: Integrate the peak areas for each isotopologue.
-
Calculate Isotopic Enrichment: The isotopic enrichment can be expressed as the mole percent excess (MPE), which is calculated using the following formula:
MPE = [ ( Σ ( IM+i * i ) ) / ( Σ IM+i ) ] * 100%
Where:
-
IM+i is the intensity (peak area) of the isotopologue with i heavy isotopes.
-
The summation is over all detected isotopologues (from M+0 to M+5).
Alternatively, a simpler enrichment percentage can be calculated as:
Enrichment (%) = [ ( AreaLabeled ) / ( AreaUnlabeled + AreaLabeled ) ] * 100%
Where AreaLabeled is the sum of the peak areas of all labeled cytosine isotopologues and AreaUnlabeled is the peak area of the unlabeled cytosine.
-
Data Presentation
Table 1: Theoretical Masses of Cytosine Isotopologues
| Isotopologue | Formula | Monoisotopic Mass (Da) | Mass Shift (from M+0) |
| M+0 (Unlabeled) | C₄H₅N₃O | 111.0433 | 0 |
| M+1 | ¹³CC₃H₅N₃O or C₄H₅¹⁵NN₂O | 112.0466 or 112.0403 | +1 |
| M+2 | ¹³C₂C₂H₅N₃O or C₄H₅¹⁵N₂NO | 113.0499 or 113.0374 | +2 |
| M+3 | ¹³C₂C₂H₅¹⁵N₃O | 114.0444 | +3 |
| M+4 | ¹³C₂C₂H₅¹⁵N₃O | 115.0477 | +4 |
| M+5 | ¹³C₂C₂H₅¹⁵N₃O | 116.0415 | +5 |
Note: The exact mass will depend on which specific carbon and nitrogen atoms are labeled. The table presents representative values.
Table 2: Example Data for Isotopic Enrichment Calculation
| Isotopologue | Retention Time (min) | m/z | Peak Area |
| M+0 | 3.5 | 112.0504 | 1,500,000 |
| M+5 | 3.5 | 117.0586 | 4,500,000 |
Calculation Example:
Enrichment (%) = [ 4,500,000 / (1,500,000 + 4,500,000) ] * 100% = 75%
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for determining the isotopic enrichment of Cytosine-¹³C₂,¹⁵N₃.
Caption: Workflow for Cytosine Isotopic Enrichment Analysis.
Conclusion
This application note provides a comprehensive protocol for the determination of Cytosine-¹³C₂,¹⁵N₃ isotopic enrichment using LC-MS. The described methodology, from sample preparation to data analysis, offers a robust and accurate approach for researchers in various fields, including metabolic research and drug development. The precise quantification of isotopic enrichment is essential for gaining deeper insights into the dynamics of nucleic acid metabolism and the mechanism of action of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, CNLM-4424-0.05 [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. vanderbilt.edu [vanderbilt.edu]
Application Notes: Enhanced Analysis of Protein-DNA Interactions Using Cytosine-13C2,15N3
Introduction
The precise regulation of gene expression relies on intricate interactions between proteins and DNA. Understanding the structural and dynamic details of these interactions is paramount for deciphering biological mechanisms and for the development of novel therapeutics. Stable isotope labeling, particularly with Cytosine-13C2,15N3, offers a powerful tool for investigating these interactions with high resolution using Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides invaluable insights into binding interfaces, conformational changes, and the thermodynamics of complex formation.[1][2][3]
Principle
The incorporation of 13C and 15N isotopes into cytosine residues within a DNA oligonucleotide introduces NMR-active nuclei at specific sites.[4] This selective labeling strategy allows for the unambiguous assignment of NMR signals and the filtering of spectra to focus solely on the labeled DNA in complex with an unlabeled protein.[5] By monitoring changes in the chemical shifts and dynamics of the labeled cytosine upon protein binding, researchers can map the interaction surface and quantify the binding affinity.[6] This method is particularly advantageous for studying large protein-DNA complexes where spectral overlap can be a significant challenge.[7][8]
Applications
The use of this compound in protein-DNA interaction studies has several key applications in research and drug development:
-
Mapping Binding Interfaces: Chemical Shift Perturbation (CSP) studies, where changes in the chemical shifts of the labeled cytosine are monitored upon titration with a protein, allow for the precise identification of the nucleotides directly involved in the interaction.[6]
-
Structure Determination: Isotope labeling provides additional distance and dihedral angle restraints, which are crucial for determining the high-resolution three-dimensional structure of protein-DNA complexes using NMR.[5][9]
-
Drug Discovery and Development: This technique is instrumental in the characterization of how small molecules or potential drug candidates modulate protein-DNA interactions.[1][10][11] By observing changes in the NMR spectra of the labeled DNA in the presence of a protein and a compound, researchers can identify inhibitors or enhancers of the interaction.
-
Understanding Allosteric Effects: Labeled cytosines can serve as probes to monitor conformational changes in the DNA upon protein binding at a distal site, providing insights into allosteric regulation.
-
Quantitative Binding Analysis: NMR titrations can be used to determine the dissociation constant (Kd) of the protein-DNA interaction, providing quantitative information about the binding affinity.[12]
Experimental Protocols
1. Synthesis of this compound Labeled DNA
The preparation of isotopically labeled DNA is a critical first step. While chemical synthesis of labeled nucleosides is possible, enzymatic methods are often more efficient for producing longer DNA strands.[4][5][13]
Protocol: Enzymatic Synthesis of Uniformly 13C,15N-labeled DNA [5][13][9]
-
Preparation of Labeled dNTPs:
-
Culture E. coli in a minimal medium containing 15NH4Cl and [U-13C6]-glucose as the sole nitrogen and carbon sources, respectively.[14]
-
Isolate the genomic DNA from the cultured cells.
-
Digest the labeled genomic DNA to deoxynucleoside monophosphates (dNMPs) using nuclease P1.
-
Phosphorylate the dNMPs to deoxynucleoside triphosphates (dNTPs) using appropriate kinases.
-
Purify the labeled dNTPs using high-performance liquid chromatography (HPLC).
-
-
Polymerase Chain Reaction (PCR) Amplification:
-
Set up a PCR reaction using the desired DNA template, unlabeled primers, and the prepared 13C,15N-labeled dNTPs.
-
Perform the PCR amplification to generate the labeled DNA fragment.
-
Purify the PCR product using gel electrophoresis or chromatography.
-
2. NMR Titration for Binding Affinity and Interface Mapping
NMR titration is a fundamental experiment to study the interaction between a labeled DNA and an unlabeled protein.[6][12][15]
Protocol: 2D 1H-15N HSQC Titration [16]
-
Sample Preparation:
-
Prepare a stock solution of the this compound labeled DNA in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5). The typical concentration is in the range of 0.1-0.5 mM.[8][16]
-
Prepare a concentrated stock solution of the unlabeled protein in the same NMR buffer.
-
The initial NMR sample should contain the labeled DNA in approximately 90% H2O/10% D2O.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free DNA. This spectrum will show peaks corresponding to the N-H groups of the labeled cytosines.[16]
-
Add a small aliquot of the concentrated protein solution to the DNA sample.
-
Acquire another 2D 1H-15N HSQC spectrum.
-
Repeat the titration with increasing amounts of protein until the DNA is saturated.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor the changes in the chemical shifts of the cytosine N-H peaks. Significant shifts indicate that the corresponding cytosine is in or near the protein binding site.
-
Calculate the Chemical Shift Perturbation (CSP) for each residue.
-
Plot the CSP values against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Data Presentation
Table 1: Representative Chemical Shift Perturbations (CSPs) in this compound Labeled DNA upon Protein Binding
| Cytosine Residue | Free DNA (ppm 15N, 1H) | Saturated Complex (ppm 15N, 1H) | Chemical Shift Perturbation (Δδ, ppm) |
| C5 | 155.2, 8.10 | 156.8, 8.35 | 1.65 |
| C12 | 154.8, 8.05 | 154.9, 8.06 | 0.11 |
| C18 | 155.5, 8.15 | 157.2, 8.45 | 1.78 |
| C25 | 155.1, 8.08 | 155.1, 8.08 | 0.00 |
Note: The data presented in this table is illustrative and serves as an example of how CSP data would be structured. Actual values will vary depending on the specific protein-DNA complex under investigation.
Table 2: Comparison of Binding Affinities (Kd) for Different Protein-DNA Complexes
| Protein | DNA Sequence (Labeled Cytosines) | Dissociation Constant (Kd) (µM) |
| Transcription Factor A | 5'-GAT(C)GAT-3' | 15.2 ± 2.1 |
| DNA Repair Enzyme B | 5'-A(C)G(C)T-3' | 5.8 ± 0.9 |
| Viral Protein C | 5'-T(C)G(C*)A-3' | 25.5 ± 3.4 |
Note: This table provides a template for comparing quantitative binding data obtained from NMR titration experiments.
Visualization of Experimental Workflow
References
- 1. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 2. metsol.com [metsol.com]
- 3. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 8. nmr-bio.com [nmr-bio.com]
- 9. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient enzymatic synthesis of 13 C,15N-labeled DNA for NMR studies | Semantic Scholar [semanticscholar.org]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cytosine-13C2,15N3 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Quantitative Analysis of DNA Methylation using Stable Isotope Dilution Mass Spectrometry
The study of DNA methylation, a key epigenetic modification, is crucial for understanding gene regulation in normal development and disease. Accurate quantification of 5-methylcytosine (5mC), the so-called fifth base of the genome, is essential for this research. The use of stable isotope-labeled internal standards, such as Cytosine-13C2,15N3, coupled with mass spectrometry, offers a highly accurate and sensitive method for the absolute quantification of DNA methylation levels.
This approach, known as stable isotope dilution mass spectrometry, relies on the addition of a known quantity of an isotopically heavy analog of the analyte (in this case, this compound) to a biological sample. Because the labeled standard is chemically identical to the endogenous analyte, it co-purifies and co-analyzes with the analyte, allowing for correction of sample loss during preparation and variations in instrument response. This results in highly precise and accurate quantification of the endogenous cytosine and 5-methylcytosine.
The general workflow involves the hydrolysis of genomic DNA into its constituent bases, followed by the addition of the this compound internal standard. The mixture is then analyzed by either Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The ratio of the signal from the endogenous, unlabeled base to the isotopically labeled standard allows for the precise determination of the quantity of the endogenous base.
Advantages of using this compound:
-
High Accuracy and Precision: The stable isotope dilution method corrects for variations in sample preparation and instrument analysis, leading to highly reliable quantitative data.
-
High Sensitivity: Mass spectrometry-based methods can detect and quantify very low levels of 5-methylcytosine.
-
Absolute Quantification: Unlike methods that provide relative methylation levels, this technique allows for the determination of the absolute amount of 5-methylcytosine in a given DNA sample.
-
Gold Standard: Mass spectrometry with stable isotope dilution is considered a gold standard for the quantitative analysis of DNA methylation.
Quantitative Data
The following table summarizes representative data from the analysis of global DNA methylation in various human samples using mass spectrometry with stable isotope-labeled internal standards.
| Sample Type | Number of Samples (N) | Median Methylation (%) |
| Non-methylated DNA (from PCR) | - | 0.00 |
| Hypermethylated DNA (using M.SssI CpG methyltransferase) | - | 18.05 |
| DNA from peripheral blood leukocytes of healthy subjects | 6 | 5.45 |
| DNA from bone marrow of leukemia patients | 5 | 3.58 |
| DNA from myeloma cell lines | 4 | 2.74 |
Data adapted from a study utilizing a GC/MS method with stable isotope-labeled internal standards for the determination of DNA global methylation.[1]
Experimental Protocols
Protocol 1: Global DNA Methylation Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol describes the quantification of global DNA methylation using GC/MS and this compound as an internal standard.[1]
Materials:
-
Genomic DNA (2.5 µg)
-
Formic acid (88%)
-
Cytosine-2,4-(13)C(2),(15)N(3) internal standard
-
5-methyl-(2)H(3)-cytosine-6-(2)H(1) internal standard (for 5-methylcytosine)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Acetonitrile
-
Pyridine
-
GC/MS system
Procedure:
-
DNA Hydrolysis:
-
To 2.5 µg of DNA, add 100 µL of 88% formic acid.
-
Heat at 180°C for 45 minutes to hydrolyze the DNA into its constituent bases.
-
Evaporate the formic acid to dryness under a stream of nitrogen.
-
-
Internal Standard Spiking:
-
Resuspend the dried hydrolysate in the internal standard solution containing Cytosine-2,4-(13)C(2),(15)N(3) and 5-methyl-(2)H(3)-cytosine-6-(2)H(1).
-
-
Derivatization:
-
Add 50 µL of a mixture of acetonitrile, pyridine, and MTBSTFA with 1% TBDMSCl (in a 2:1:2 v/v/v ratio).
-
Heat at 100°C for 30 minutes to form the tert-butyldimethylsilyl derivatives of the nucleobases.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into the GC/MS system.
-
Operate the mass spectrometer in Single Ion Monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized cytosine, 5-methylcytosine, and their isotopically labeled internal standards.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous base to its corresponding isotopically labeled internal standard.
-
Determine the global DNA methylation level as the ratio (%) of 5-methylcytosine to the sum of cytosine and 5-methylcytosine.
-
Protocol 2: Global DNA Methylation Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the quantification of global DNA methylation using LC-MS/MS with isotopically labeled internal standards.
Materials:
-
Genomic DNA (1 µg)
-
DNA Degradase Plus or a cocktail of DNase I, Nuclease P1, and alkaline phosphatase
-
[15N3]-2'-deoxycytidine internal standard
-
(methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidine internal standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
DNA Hydrolysis:
-
Digest 1 µg of genomic DNA to nucleosides using DNA Degradase Plus or a sequential enzymatic digestion with DNase I, Nuclease P1, and alkaline phosphatase according to the manufacturer's instructions.
-
-
Internal Standard Spiking:
-
Add a known amount of [15N3]-2'-deoxycytidine and (methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidine internal standards to the digested DNA sample.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography column.
-
Detect and quantify the nucleosides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for deoxycytidine, 5-methyl-deoxycytidine, and their labeled internal standards.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous nucleoside to its corresponding isotopically labeled internal standard.
-
Determine the global DNA methylation level as the percentage of 5-methyl-deoxycytidine relative to the total deoxycytidine content.
-
Visualizations
Caption: Workflow for quantitative DNA methylation analysis.
Caption: DNA methylation and demethylation pathway.
References
Troubleshooting & Optimization
Technical Support Center: Cytosine-13C2,15N3 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytosine-13C2,15N3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of this compound and why is it important?
A1: The expected isotopic purity for this compound is typically high, often around 99 atom % for 13C and 98 atom % for 15N. Isotopic purity is crucial for accurate quantification in mass spectrometry. High purity ensures that the signal from the internal standard is distinct from the analyte, minimizing cross-contribution and improving the accuracy of quantitative results.
Q2: I am observing a low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
A2: Low or no signal from your this compound internal standard can stem from several factors. Common causes include improper storage, degradation of the standard, incorrect concentration, or issues with the LC-MS system. For a step-by-step guide to resolving this issue, please refer to the detailed "Protocol for Troubleshooting Low Signal Intensity of Internal Standard" in the Experimental Protocols section.
Q3: The peak area of my this compound is highly variable across my sample batch. What could be causing this?
A3: High variability in the internal standard's peak area can compromise the precision of your results. This issue is often linked to inconsistent sample preparation, matrix effects, or problems with the autosampler and injection process. A systematic approach to identifying the source of variability is crucial. Please refer to the "Troubleshooting Workflow for Internal Standard Signal Variability" diagram for a logical approach to diagnosing this issue.
Q4: I am seeing unexpected peaks in my mass spectrum that I suspect are adducts of cytosine. What are some common adducts I should be aware of?
A4: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions in the sample or mobile phase. Common adducts for cytosine include sodium ([M+Na]+) and potassium ([M+K]+) adducts, especially when using glassware or when these salts are present as contaminants. The table below lists some common adducts and their mass-to-charge ratio (m/z) shifts.
Quantitative Data
Table 1: Isotopic Purity and Mass Shift of this compound
| Parameter | Value | Reference |
| Isotopic Enrichment (13C) | ≥ 99 atom % | [1] |
| Isotopic Enrichment (15N) | ≥ 98 atom % | [1] |
| Mass Shift | M+5 | [1] |
Table 2: Typical LC-MS/MS Parameters for Cytosine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Cytosine | 112.1 | 95.1 | 15-25 | Positive |
| Cytosine | 112.1 | 69.1 | 20-30 | Positive |
| This compound | 117.1 | 100.1 | 15-25 | Positive |
| This compound | 117.1 | 72.1 | 20-30 | Positive |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be optimized empirically.
Table 3: Common Adducts of Cytosine in ESI-MS
| Adduct Ion | Mass Shift (Da) |
| [M+H]+ | +1.0078 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
| [M+NH4]+ | +18.0344 |
Experimental Protocols
Protocol for Assessing the Isotopic Purity of this compound
Objective: To determine the isotopic enrichment of the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol/water).
-
Prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis.
-
Prepare a corresponding solution of unlabeled cytosine at a similar concentration.
-
-
Mass Spectrometry Analysis:
-
Infuse the working solution directly into the mass spectrometer or analyze via LC-MS in full scan mode.
-
Acquire the mass spectrum over a mass range that includes the unlabeled cytosine and the labeled standard.
-
Ensure the instrument resolution is sufficient to separate the isotopic peaks.
-
-
Data Analysis:
-
Examine the mass spectrum of the this compound standard.
-
Identify the peak corresponding to the fully labeled species (M+5).
-
Identify any peaks corresponding to the unlabeled (M) or partially labeled species.
-
Calculate the isotopic purity by comparing the peak intensities of the labeled species to the sum of all cytosine-related peaks.
-
Protocol for Troubleshooting Low Signal Intensity of Internal Standard
Objective: To identify and resolve the cause of low or no signal from the this compound internal standard.
Methodology:
-
Verify Standard Integrity:
-
Check the expiration date and storage conditions of the this compound standard.
-
Prepare a fresh stock solution from a new vial of the standard if possible.
-
Analyze the fresh standard solution directly to confirm its presence and signal intensity.
-
-
Review Sample Preparation:
-
Double-check all dilution calculations and ensure that the correct concentration of the internal standard is being added to the samples.
-
Verify the accuracy of pipettes used for adding the internal standard.
-
Assess the extraction recovery of the internal standard by spiking a known amount into a blank matrix and comparing the response to a neat solution.
-
-
Evaluate LC-MS System Performance:
-
Inject a neat solution of the internal standard to confirm that the LC-MS system is functioning correctly.
-
Check for any leaks in the LC system.
-
Clean the ion source and ensure that the spray needle is properly positioned.
-
Verify that the mass spectrometer parameters (e.g., ion source settings, MRM transitions, collision energies) are correctly set for the labeled cytosine.
-
-
Investigate Matrix Effects:
-
Prepare post-extraction spiked samples by adding the internal standard to the extracted blank matrix.
-
Compare the signal intensity of the post-extraction spiked sample to that of a neat solution of the internal standard at the same concentration. A significant decrease in signal in the matrix sample indicates ion suppression.
-
Visualizations
References
Technical Support Center: Optimizing Signal-to-Noise for Labeled Cytosine in NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for 13C and 15N labeled cytosine in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common reasons for a low signal-to-noise ratio (S/N) in my labeled cytosine NMR spectrum?
A low S/N can arise from issues related to the sample preparation, the NMR instrument parameters, or inherent properties of the molecule. The most frequent causes include:
-
Low Sample Concentration: Insufficient concentration of the labeled nucleic acid is a primary cause of weak signals.
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad peaks and reduced peak height, which lowers the S/N.[1]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as an insufficient number of scans, incorrect pulse widths, or a short relaxation delay, can significantly degrade the spectrum.
-
Poor Sample Quality: The presence of particulate matter, paramagnetic impurities, or high sample viscosity can lead to significant line broadening and signal loss.[1]
-
Suboptimal Experimental Setup: Using a standard 1D or 2D experiment when an advanced technique like TROSY or SOFAST-HMQC would be more appropriate for the molecular weight of the sample.
Q2: My cytosine signals are very broad. What are the potential causes and how can I fix this?
Broad signals are a common problem that directly impacts the S/N. Here’s a systematic approach to troubleshooting broad peaks:
-
Check Shimming: The first step is to ensure the magnetic field homogeneity is optimized. Perform automated shimming routines, and if necessary, manual shimming.[2]
-
Assess Sample Concentration: Very high concentrations can increase viscosity, leading to broader lines. Consider diluting your sample if it is too concentrated.[1]
-
Verify Sample Purity: The presence of paramagnetic metals, even at trace levels, can cause severe line broadening.[3] Ensure all glassware is thoroughly cleaned and use high-purity reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected.
-
Filter Your Sample: Undissolved material or aggregates will lead to poor field homogeneity. Always filter your sample directly into the NMR tube.[1]
-
Optimize Temperature: For some samples, increasing the temperature can decrease viscosity and average out conformational exchange, leading to sharper lines. However, be mindful of your sample's stability at elevated temperatures.
-
Consider TROSY Experiments: For larger molecules (>25 kDa), transverse relaxation is a major cause of line broadening. Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments are designed to counteract this effect, resulting in significantly narrower lines and improved S/N.[4]
Q3: How can I determine the optimal concentration for my labeled cytosine sample?
The optimal concentration is a balance between maximizing signal and avoiding issues with solubility and viscosity.
-
For 1H or 1H-detected experiments (e.g., 1H-15N HSQC): A concentration range of 0.1 to 1.0 mM is generally recommended for biomolecules.
-
For direct 13C detection: Due to the lower gyromagnetic ratio of 13C, a higher concentration is often necessary. Aim for a concentration of 1.0 mM or higher, solubility permitting.
Always ensure your sample is fully dissolved and the solution is homogenous.
Q4: When should I use advanced pulse sequences like SOFAST-HMQC or TROSY?
Standard HSQC or HMQC experiments may not be sufficient for all samples. Consider the following:
-
SOFAST-HMQC: This technique is beneficial when you need to acquire spectra quickly or when your sample concentration is low. It uses shorter inter-scan delays, which can lead to a significant sensitivity gain per unit of time (often 1.4 to 1.7-fold).[5][6] It is particularly effective for nucleic acids.[5]
-
TROSY: This is essential for high molecular weight samples (typically >25 kDa). As the size of the molecule increases, transverse relaxation (T2) becomes faster, leading to broad signals. TROSY selects for the component of the NMR signal that has a much slower relaxation rate, resulting in narrower lines and a dramatic improvement in both resolution and sensitivity.[4]
Q5: My imino proton signals for cytosine are either broad or not visible. What can I do?
Imino protons are only observable when they are protected from exchange with the solvent (typically water).
-
pH Optimization: Ensure the pH of your sample is in a range where the imino protons are protected within the base pair. A typical pH range for NMR studies of nucleic acids is between 5 and 8.[7] Lower pH can lead to protonation and destabilization of the duplex.[8][9]
-
Temperature: High temperatures can "melt" the duplex, exposing the imino protons to the solvent and causing the signal to broaden and disappear. Acquire spectra at the lowest temperature that maintains your sample in the desired conformation.
-
Solvent Suppression: Use a pulse sequence with efficient water suppression, such as one incorporating a WATERGATE element.
-
Conformational Exchange: If the cytosine base pair is undergoing conformational exchange on the microsecond to millisecond timescale, this can lead to significant line broadening. TROSY-type experiments can sometimes suppress this exchange-induced relaxation.[10]
Q6: Can I use paramagnetic relaxation enhancement (PRE) to improve my signal?
Yes, PRE can be used to accelerate data acquisition. Paramagnetic agents, such as gadolinium complexes or nitroxide spin labels, decrease the longitudinal relaxation time (T1) of nearby nuclei.[3][11] This allows for a shorter relaxation delay between scans, increasing the number of scans that can be acquired in a given amount of time and thus improving the S/N.[12] This is particularly useful for nuclei with long T1s, such as quaternary carbons. However, be aware that PRE also increases the transverse relaxation rate (T2), which can lead to line broadening. The concentration of the PRE agent must be carefully optimized.
Quantitative Data Summary
The following tables provide typical values and ranges for various parameters relevant to NMR studies of labeled cytosine. These values are starting points and may require optimization for your specific sample and experimental conditions.
Table 1: Typical Relaxation Times and Order Parameters for Cytosine in DNA
| Nucleus/Vector | R1 (s⁻¹) | R1ρ (s⁻¹) | Order Parameter (S²) | Reference |
| C6-H6 | 1.5 - 2.0 | 5.0 - 7.0 | 0.80 - 0.90 | [13] |
| C1'-H1' | 1.8 - 2.5 | 6.0 - 9.0 | 0.75 - 0.85 | [13] |
| C3'-H3' | 2.0 - 3.0 | 7.0 - 11.0 | 0.70 - 0.80 | [13] |
Data is illustrative and can vary significantly with the specific sequence, temperature, and molecular tumbling time.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | Symbol | Recommended Value/Range | Purpose | Reference |
| Pulse Width | p1 | Calibrated 90° pulse | To excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan. | [14] |
| Relaxation Delay | d1 | ≥ 1.5 x T1 | To allow the magnetization to return to equilibrium before the next pulse. For quantitative experiments, ≥ 5 x T1 is required. | [14] |
| Number of Scans | ns | As needed for desired S/N | S/N increases with the square root of the number of scans. | [15] |
| Acquisition Time | aq | 100 - 200 ms | The duration of signal detection. Longer times can improve resolution but may lead to signal decay. | [14] |
| Receiver Gain | rg | Set automatically or manually to avoid ADC overflow | To amplify the signal without introducing artifacts. | [14] |
Table 3: Expected Sensitivity Gains with Advanced Experiments
| Experiment | Typical S/N Enhancement | Best Suited For | Reference |
| SOFAST-HMQC | 1.4 to 1.7-fold vs. conventional HMQC | Low concentration samples, rapid data acquisition | [5][6] |
| 19F-13C TROSY | Up to 5-fold vs. 1H-13C TROSY | Large, fluorinated RNAs | [16][17] |
Key Experimental Protocols
Protocol 1: General Sample Preparation for Labeled Nucleic Acids
-
Dissolution: Dissolve the lyophilized, labeled nucleic acid sample in the desired NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.
-
Concentration Check: Determine the sample concentration using UV-Vis spectroscopy at 260 nm. Adjust the volume to achieve the target concentration (typically 0.1 - 1.0 mM).
-
Filtration: To remove any particulate matter, filter the sample using a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a high-quality, clean NMR tube.
-
Final Volume: Ensure the final sample volume is appropriate for your NMR probe (typically 450-600 µL for a standard 5 mm tube, corresponding to a height of about 4.5 cm).
-
Equilibration: Allow the sample to equilibrate to the desired temperature in the spectrometer for at least 10-15 minutes before starting any experiments.
Protocol 2: Key Parameters for a 2D 1H-13C Aromatic SOFAST-HMQC Experiment
This protocol outlines the essential parameters to consider when setting up a SOFAST-HMQC experiment for the aromatic region of a labeled nucleic acid, including cytosine C5/H5 and C6/H6 signals.
-
Pulse Program: Select a band-selective SOFAST-HMQC pulse program.
-
Selective Excitation: Use selective pulses (e.g., PC9) for the initial proton excitation, centered on the aromatic proton region (~7.0-8.5 ppm).[5]
-
Flip Angle: Optimize the flip angle of the selective excitation pulse. This is often set to the Ernst angle to maximize sensitivity for a given repetition rate.
-
Coherence Transfer Delay: Set the delay for polarization transfer (d2 in many pulse sequences) to approximately 1/(2 * J_CH), where J_CH is the one-bond carbon-proton coupling constant (~170-210 Hz for aromatic CH). A typical delay would be around 2.5 ms.[5]
-
Recycling Delay: The key advantage of SOFAST-HMQC is the ability to use very short recycling delays (e.g., 100-300 ms) due to the selective excitation and optimized flip angle, which allows for rapid signal averaging.
-
Decoupling: Use appropriate decoupling schemes during acquisition (e.g., GARP) to remove 13C-1H coupling.
Visualizations
Caption: A troubleshooting workflow for addressing low signal-to-noise or broad peaks.
Caption: A decision tree for selecting the appropriate NMR experiment.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Pressure and pH on the Hydrolysis of Cytosine: Implications for Nucleotide Stability around Deep-Sea Black Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of TROSY for detection and suppression of conformational exchange NMR line broadening in biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics [mdpi.com]
- 12. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 13. Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic scrambling of Cytosine-13C2,15N3
Welcome to the technical support center for isotopically labeled compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent isotopic scrambling of Cytosine-¹³C₂,¹⁵N₃ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern for Cytosine-¹³C₂,¹⁵N₃?
Isotopic scrambling refers to the undesired rearrangement or exchange of stable isotopes within a molecule, leading to a deviation from the intended labeling pattern. For Cytosine-¹³C₂,¹⁵N₃, this means that the ¹³C and ¹⁵N isotopes may move to other positions within the cytosine molecule or be replaced by the more abundant, naturally occurring ¹²C and ¹⁴N isotopes. This is a significant concern as it can lead to inaccurate results in sensitive applications such as metabolic flux analysis, quantitative mass spectrometry, and NMR-based structural studies, where the precise location and enrichment of the isotopes are critical for data interpretation.
Q2: What are the primary causes of isotopic scrambling of labeled cytosine?
Isotopic scrambling of Cytosine-¹³C₂,¹⁵N₃ can be broadly categorized into two main causes:
-
Metabolic Scrambling: In biological systems, such as cell culture experiments, the labeled cytosine can be catabolized and its isotopic labels incorporated into other metabolic pathways. For instance, the ¹⁵N atoms can be transferred to other nitrogen-containing molecules like amino acids, which can then be used to re-synthesize pyrimidines with a scrambled or diluted isotopic signature.[1]
-
Chemical Scrambling: This can occur during synthesis, purification, storage, or the experiment itself due to chemical reactions. Factors such as non-optimal pH, elevated temperatures, and the presence of certain reactive chemical species can promote degradation and rearrangement of the cytosine ring, potentially leading to the loss or exchange of the isotopic labels.
Q3: How can I detect if my Cytosine-¹³C₂,¹⁵N₃ has undergone isotopic scrambling?
The most reliable method for detecting isotopic scrambling is high-resolution mass spectrometry (MS) , often coupled with liquid chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the labeled compound and its fragments, you can determine the precise isotopic enrichment and distribution. The presence of unexpected mass isotopologues or a lower-than-expected enrichment level can indicate that scrambling has occurred.[1][2] Tandem mass spectrometry (MS/MS) can further help to pinpoint the location of the labels within the molecule.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment Observed in Mass Spectrometry Analysis
If your mass spectrometry results show a lower-than-expected isotopic enrichment of Cytosine-¹³C₂,¹⁵N₃, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Metabolic Dilution in Cell Culture | - Use dialyzed fetal bovine serum (FBS) or a chemically defined medium to minimize the presence of unlabeled nucleosides and amino acids. - Increase the concentration of labeled cytosine in the medium, being mindful of potential cytotoxicity. |
| Contamination with Unlabeled Cytosine | - Ensure all labware and reagents are thoroughly cleaned and free of any potential sources of unlabeled cytosine. - Verify the isotopic purity of the starting material from the supplier. |
| Improper Storage | - Store the labeled cytosine according to the manufacturer's instructions, typically at a low temperature and protected from light and moisture. - Avoid repeated freeze-thaw cycles. |
Issue 2: Evidence of Isotopic Scrambling in Experimental Samples
If you observe unexpected isotopic patterns suggestive of scrambling, the following table provides guidance on potential causes and mitigation strategies.
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Optimal pH | - Maintain the pH of your experimental solutions within a neutral range (pH 6.5-7.5), as acidic or basic conditions can promote chemical degradation and rearrangement of the cytosine ring.[3] - Use stable, non-reactive buffers. |
| Elevated Temperatures | - Avoid exposing the labeled cytosine to high temperatures for prolonged periods. - If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. |
| Enzymatic Degradation/Metabolism | - In cell-free experiments, ensure the purity of your system and the absence of contaminating nucleoside metabolic enzymes. - For cell-based assays, consider shorter incubation times to minimize metabolic scrambling. |
Experimental Protocols
Protocol 1: Verification of Isotopic Purity of Cytosine-¹³C₂,¹⁵N₃ by LC-MS
This protocol outlines a general procedure for assessing the isotopic purity of your labeled cytosine standard.
-
Sample Preparation:
-
Prepare a stock solution of Cytosine-¹³C₂,¹⁵N₃ in a suitable solvent (e.g., ultrapure water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration appropriate for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
Inject the diluted sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a suitable chromatography method to separate the cytosine from any potential impurities.
-
Acquire full scan mass spectra in positive ion mode.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of Cytosine-¹³C₂,¹⁵N₃.
-
Analyze the mass spectrum of the corresponding peak.
-
Compare the experimentally observed isotopic distribution with the theoretical distribution for 100% enrichment. The presence of a significant peak corresponding to unlabeled cytosine or other unexpected isotopologues indicates impurity or scrambling.
-
Calculate the percentage of isotopic enrichment based on the relative peak areas.
-
Visualizing Workflows and Concepts
Caption: Major causes contributing to isotopic scrambling.
Caption: Workflow for preventing isotopic scrambling.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of sequence-dependent cytosine protonation and methylation on DNA triplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis Using Cytosine-13C2,15N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytosine-13C2,15N3 as an internal standard to correct for matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my quantitative analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are detrimental to the accuracy, precision, and sensitivity of quantitative LC-MS/MS assays.[1] When analyzing biological samples such as plasma, serum, or tissue extracts, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.
Q2: How does using this compound help in correcting for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of cytosine. The "gold standard" for mitigating matrix effects is the use of a SIL-IS.[2] Because this compound is chemically identical to the analyte of interest (e.g., cytosine, 5-methylcytosine) but has a different mass, it co-elutes and experiences the same matrix effects.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in ionization due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to all samples, including calibration standards and quality control samples, at a fixed and known concentration as early as possible in the sample preparation workflow. This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout all steps, including extraction, enzymatic digestion, and cleanup.
Q4: What is the recommended concentration of this compound to use?
A4: The optimal concentration of the internal standard is dependent on the expected concentration range of your analyte. A common practice is to add the internal standard at a concentration that falls within the lower to middle range of the calibration curve. For example, if your calibration curve for 5-methylcytosine spans from 1 to 100 ng/mL, a suitable concentration for the internal standard might be 10-25 ng/mL. It is recommended to determine the optimal internal standard concentration during method development by evaluating its impact on the precision and accuracy of the assay.
Q5: I am analyzing 5-methyl-2'-deoxycytidine. Can I still use this compound?
A5: While a stable isotope-labeled version of the exact analyte (i.e., 13C, 15N-labeled 5-methyl-2'-deoxycytidine) would be the ideal internal standard, this compound can still be a suitable choice, particularly if a labeled version of your specific analyte is not available. Since the core structure is the same, it will behave similarly during ionization. However, it is crucial to validate that it effectively corrects for matrix effects for your specific analyte and matrix.
Experimental Protocols
Detailed Methodology 1: DNA Hydrolysis for Global DNA Methylation Analysis
This protocol is designed for the enzymatic hydrolysis of genomic DNA to its constituent deoxyribonucleosides for subsequent LC-MS/MS analysis of cytosine and its methylated forms.
Materials:
-
Genomic DNA sample
-
This compound internal standard
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium Acetate buffer (pH 5.3)
-
Tris-HCl buffer (pH 7.5-8.5)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add up to 1 µg of your genomic DNA sample.
-
Internal Standard Spiking: Add a known and consistent amount of this compound internal standard to each sample, calibrator, and quality control sample.
-
Denaturation: Heat the samples at 100°C for 5 minutes to denature the DNA, then immediately place them on ice to prevent re-annealing.
-
Nuclease P1 Digestion: Add Nuclease P1 (typically 1-2 units) and ammonium acetate buffer to achieve a final pH of approximately 5.3. Incubate at 50°C for 2 hours.
-
Alkaline Phosphatase Digestion: Adjust the pH to 7.5-8.5 by adding Tris-HCl buffer. Add Alkaline Phosphatase (typically 1-2 units) and incubate at 37°C for 2 hours.
-
Sample Cleanup: After digestion, the sample may need to be cleaned up to remove enzymes and other interfering substances. This can be achieved by protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation, or by solid-phase extraction (SPE).
-
Final Preparation: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the LC-MS mobile phase for analysis.
Detailed Methodology 2: LC-MS/MS Analysis of Cytosine and its Derivatives
This section provides a general framework for developing an LC-MS/MS method for the quantitative analysis of cytosine, 5-methylcytosine, and related compounds using this compound as an internal standard.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of organic phase and gradually increasing is typically employed to separate the analytes from the matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for cytosine and its derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized. The table below provides example transitions. The collision energy (CE) for each transition should be optimized to achieve the most stable and intense signal.[4][5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytosine | 112.1 | 95.1 | Optimize during method development |
| 5-Methylcytosine | 126.1 | 109.1 | Optimize during method development |
| This compound (IS) | 117.1 | 99.1 | Optimize during method development |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to perform an infusion of each compound to determine the optimal MRM transitions and collision energies for your specific instrument.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination | - Dilute the sample or reduce injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column with a strong solvent or replace the column. |
| High Signal Variability for the Analyte | - Significant matrix effects- Inconsistent sample preparation | - Ensure the internal standard is co-eluting with the analyte.- Optimize sample cleanup procedures (e.g., use a more rigorous SPE protocol).- Verify the consistency of all pipetting and dilution steps. |
| Low Signal Intensity for Cytosine and High Signal for Uracil | - Deamination of cytosine to uracil during sample preparation.[7][8] | - Avoid harsh acidic or basic conditions and high temperatures during sample preparation.[7][9]- Minimize the time between sample preparation and analysis. |
| Internal Standard Signal is Too High or Too Low | - Incorrect concentration of the internal standard solution.- Degradation of the internal standard. | - Prepare a fresh internal standard stock solution and verify its concentration.- Store the internal standard solution under appropriate conditions (e.g., protected from light and at a low temperature). |
| No Signal for Analyte or Internal Standard | - Instrument malfunction (e.g., no spray in the ESI source)- Incorrect MRM transitions | - Check the LC-MS system for leaks, clogs, and proper electrical connections.- Infuse the analyte and internal standard directly into the mass spectrometer to confirm the correct MRM transitions and optimize instrument parameters. |
Visualizations
Caption: Experimental workflow for DNA methylation analysis.
Caption: Correcting for matrix effects with a SIL-IS.
References
- 1. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deamination of cytosine – DNA Mismatch [dnamismatch.com]
- 9. Sequence-dependent enhancement of hydrolytic deamination of cytosines in DNA by the restriction enzyme PspGI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cytosine-13C2,15N3 Incorporation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Cytosine-13C2,15N3 incorporation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for incorporating this compound into nucleic acids?
A1: There are three primary methods for incorporating this compound into DNA and RNA:
-
Metabolic Labeling: Cells are cultured in a medium containing labeled precursors, which are then endogenously incorporated into newly synthesized nucleic acids. This method is suitable for in vivo studies and for producing uniformly labeled nucleic acids.
-
Chemical Synthesis: Labeled cytosine is chemically converted into a phosphoramidite building block, which is then used in solid-phase synthesis to create oligonucleotides with site-specific labels.[1] This method offers precise control over the label's position.
-
Enzymatic Synthesis (In Vitro Transcription): Labeled Cytidine Triphosphate (CTP) is used as a substrate for RNA polymerases (like T7, T3, or SP6) to synthesize labeled RNA from a DNA template.[2] This is a common method for producing large quantities of labeled RNA.[3]
Q2: I am observing low incorporation of my labeled cytosine in cell culture. What are the common causes?
A2: Low incorporation in metabolic labeling experiments can stem from several factors:
-
Incomplete Labeling: Ensure cells have undergone a sufficient number of doublings (at least five to seven) in the labeling medium to achieve high incorporation rates (ideally >97%).[4][5]
-
Contamination with Unlabeled Precursors: The presence of unlabeled cytosine or its precursors in the culture medium or serum will dilute the labeled pool. Use dialyzed serum and ensure all media components are free of unlabeled nucleosides.
-
Cellular Metabolism: Some cell lines may have active salvage pathways that recycle unlabeled nucleosides, competing with the incorporation of the labeled precursor.[6][7] Additionally, arginine-to-proline conversion in some cell lines can complicate labeling studies.[5]
-
Precursor Concentration: The concentration of the labeled cytosine precursor in the medium may be suboptimal. Titrating the concentration can help improve uptake and incorporation.
Q3: My chemical synthesis of a this compound labeled oligonucleotide has a low yield. What should I check?
A3: Low yields in solid-phase synthesis can be due to:
-
Phosphoramidite Quality: The labeled phosphoramidite may be of poor quality or have degraded. It's crucial to use high-purity, fresh phosphoramidites.
-
Coupling Efficiency: The coupling efficiency at each step should be greater than 99% for the synthesis of long oligonucleotides.[1] Inefficient coupling of the labeled phosphoramidite can significantly reduce the yield of the full-length product.
-
Deprotection Issues: Incomplete removal of protecting groups from the nucleobases can lead to side reactions and lower yields.
-
Oxidation Step: The phosphite triester is unstable and must be efficiently converted to a stable phosphate.[1]
Q4: My in vitro transcription reaction is producing low amounts of labeled RNA. How can I optimize it?
A4: To improve the yield of in vitro transcription:
-
NTP Concentration: Ensure the concentration of all four NTPs (including the labeled CTP) is optimal. Higher concentrations of NTPs (up to 8-10 mM each) can increase the yield of transcription.[8][9]
-
Magnesium Concentration: The concentration of Mg2+ is critical for RNA polymerase activity. Optimizing the Mg2+ concentration (up to 45 mM) can significantly enhance RNA yield.[8][9]
-
Enzyme Concentration: Use an optimal amount of RNA polymerase. Too little enzyme will result in low yields, while too much can lead to an increase in abortive transcripts.
-
Template Quality: The purity and integrity of the DNA template are crucial for efficient transcription.
-
Incubation Time: Extending the incubation time (e.g., up to 9 hours) can increase the amount of transcribed RNA.[8][9]
-
Modified NTP Incorporation Efficiency: T7 RNA polymerase can incorporate modified nucleotides, but the efficiency may vary depending on the modification.[10][11] For heavily modified NTPs, the polymerase may stall or have lower processivity.
Troubleshooting Guides
Metabolic Labeling
| Symptom | Possible Cause | Suggested Solution |
| Low incorporation efficiency detected by mass spectrometry. | Incomplete replacement of the endogenous unlabeled pool with the labeled precursor. | Increase the duration of cell culture in the labeling medium to allow for more cell divisions (aim for >97% incorporation).[4][5] |
| Presence of unlabeled cytosine in the medium or serum. | Use dialyzed fetal bovine serum and custom-formulated media lacking unlabeled nucleosides. | |
| High activity of the pyrimidine salvage pathway. | Consider using inhibitors of the salvage pathway if compatible with your experimental goals. | |
| Cell growth is inhibited or cells die in the labeling medium. | Toxicity of the labeled compound at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeled precursor. |
| Depletion of essential nutrients in the custom medium. | Supplement the medium with necessary amino acids, vitamins, and growth factors. | |
| High variability in labeling efficiency between experiments. | Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and medium composition for all experiments. |
| Errors in sample mixing for analysis. | Carefully measure protein or nucleic acid concentrations before mixing "light" and "heavy" samples for mass spectrometry analysis to ensure a 1:1 ratio.[5] |
Chemical Synthesis (Phosphoramidite Method)
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of the full-length oligonucleotide. | Low coupling efficiency of the labeled phosphoramidite. | Increase the coupling time for the labeled phosphoramidite. Ensure the activator and phosphoramidite solutions are fresh and anhydrous. |
| Degradation of the labeled phosphoramidite. | Store phosphoramidites under anhydrous conditions and at the recommended temperature. Synthesize phosphoramidites on-demand if stability is an issue.[12] | |
| Presence of many shorter sequences (truncations). | Inefficient capping of unreacted 5'-OH groups. | Check the efficacy of the capping reagents and reaction time. |
| Unexpected peaks in mass spectrometry analysis. | Incomplete deprotection. | Ensure complete removal of all protecting groups by following the recommended deprotection protocols. |
| Side reactions during synthesis. | Use optimized synthesis cycles and high-quality reagents. |
Enzymatic Synthesis (In Vitro Transcription)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of full-length RNA transcript. | Suboptimal reaction conditions. | Optimize the concentrations of Mg2+, NTPs, DTT, and spermidine.[8][9] |
| T7 RNA polymerase intolerance to the labeled CTP. | While T7 RNA polymerase generally incorporates modified NTPs well, highly modified bases can reduce efficiency.[10][11] Consider using a different RNA polymerase or a mutant T7 polymerase with enhanced activity. | |
| Premature termination of transcription. | Ensure the DNA template is of high quality and free of nucleases. The presence of difficult sequences (e.g., homopolymer tracts) in the template can also cause pausing or termination. | |
| High amount of abortive (short) transcripts. | Promoter-dependent issue. | The sequence at the 5' end of the transcript can influence the amount of abortive initiation. Some sequences are known to produce more short transcripts. |
| Presence of N+1 products (transcripts with an extra, non-templated nucleotide). | Terminal transferase activity of T7 RNA polymerase. | This is a known issue. Gel purification is typically required to isolate the desired full-length product. |
Quantitative Data Summary
The following tables provide an overview of expected yields and efficiencies for different labeling methods. Note that specific yields can vary significantly depending on the experimental setup, sequence, and cell line.
Table 1: Comparison of Labeling Methods for Nucleic Acids
| Method | Typical Yield | Advantages | Disadvantages |
| Metabolic Labeling | >95% incorporation in cell culture[4] | In vivo labeling, uniform labeling | Can be slow, potential for metabolic scrambling, requires specialized media |
| Chemical Synthesis | >98% coupling efficiency per step[12] | Site-specific labeling, high purity | Limited to shorter oligonucleotides (typically <200 bases), lower overall yield for long sequences[2] |
| Enzymatic Synthesis | mg quantities of RNA | High yield for long RNA molecules, relatively fast | Sequence constraints at the 5' end, can produce heterogeneous products (N+1)[2][3] |
Table 2: Factors Affecting In Vitro Transcription Yield
| Parameter | Standard Concentration | Optimized Concentration | Expected Yield Increase |
| Mg2+ | 20-30 mM | 45 mM | ~80%[8][9] |
| Each NTP | 2-4 mM | 8 mM | ~100%[8][9] |
| Incubation Time | 2-4 hours | 9 hours | ~20%[8] |
Experimental Protocols
Protocol 1: General Workflow for Metabolic Labeling with this compound
-
Cell Culture Preparation: Culture the cells of interest in their standard growth medium.
-
Media Exchange: When cells reach the desired confluency, replace the standard medium with a custom labeling medium deficient in unlabeled cytosine but supplemented with this compound. The medium should also contain dialyzed serum to minimize contamination with unlabeled nucleosides.
-
Cell Growth and Label Incorporation: Culture the cells in the labeling medium for at least five to seven cell doublings to ensure near-complete incorporation of the labeled cytosine.[4][5]
-
Harvesting: Harvest the cells by centrifugation or scraping.
-
Nucleic Acid Extraction: Extract DNA or RNA using standard molecular biology protocols.
-
Quantification of Incorporation: Digest the nucleic acids to individual nucleosides and analyze the isotopic enrichment using mass spectrometry.
Protocol 2: General Workflow for Chemical Synthesis of a Labeled Oligonucleotide
-
Phosphoramidite Preparation: Synthesize or procure high-purity this compound phosphoramidite.
-
Solid-Phase Synthesis: Perform automated solid-phase oligonucleotide synthesis on a DNA/RNA synthesizer.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Coupling of the next phosphoramidite, including the labeled cytosine phosphoramidite at the desired position.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of truncated sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Deprotection and Cleavage: Cleave the oligonucleotide from the solid support and remove all protecting groups from the nucleobases and phosphate backbone.
-
Purification: Purify the full-length labeled oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: De Novo Pyrimidine Biosynthesis and Label Incorporation.
Caption: Workflow for Solid-Phase Oligonucleotide Synthesis.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Quantification with Labeled Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using labeled internal standards for quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor quantification when using a labeled internal standard (IS)?
Poor quantification can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Inconsistent Internal Standard Response: High variability in the IS signal across a sample batch can compromise accuracy and precision.[1][2][3]
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, leading to inaccurate results.[4][5][6][7]
-
Isotopic Interference or "Cross-Talk": Naturally occurring isotopes of your analyte can contribute to the signal of your labeled internal standard, particularly at high analyte concentrations.[8]
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of the IS can lead to non-linearity and poor performance of the assay.[8][9]
-
Poor Internal Standard Recovery: Inconsistent or low recovery of the IS during sample preparation can introduce significant variability.[3]
-
Impurity of the Internal Standard: The presence of unlabeled analyte in the internal standard solution can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[8][10]
-
Analyte and Internal Standard Co-elution Issues: A shift in retention time between the analyte and the IS can lead to differential matrix effects.[8]
Q2: My internal standard response is highly variable across my analytical run. What should I investigate first?
The first step is to characterize the nature of the inconsistency by plotting the IS peak area for all samples in the run to identify any patterns.[1]
-
Sporadic Flyers: If one or two samples show a drastically different IS response, consider human error (e.g., missed IS spike, pipetting error) or an injection error.[1] Re-analyzing the affected sample is a good first step.[1]
-
Systematic Trend: If the IS response for all unknown samples is consistently higher or lower than that of the calibration (CAL) and quality control (QC) samples, this may indicate a difference in the matrix composition between your standards and your study samples.[1]
-
Abrupt Shift: A sudden change in the IS response mid-run could point to a human error during the preparation of a subset of samples or a change in instrument conditions.[1]
-
Random Fluctuation: Random variability often points to issues in the sample preparation, the LC system, or the MS detector.[2]
Q3: How can I determine if matrix effects are impacting my quantification?
Matrix effects can be evaluated using a post-extraction spike experiment.[3][11] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.[11]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response
High variability in the IS signal is a common problem that can significantly impact the reliability of your quantitative data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Quantitative Data Example:
The following table illustrates the impact of inconsistent IS response on the precision of quality control samples.
| QC Level | Mean IS Area | IS Area %CV | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (5 ng/mL) | |||||
| Run 1 (Consistent IS) | 510,234 | 4.5 | 5.1 | 102.0 | 3.8 |
| Run 2 (Inconsistent IS) | 498,765 | 25.8 | 5.8 | 116.0 | 22.5 |
| High QC (500 ng/mL) | |||||
| Run 1 (Consistent IS) | 505,890 | 5.1 | 495.5 | 99.1 | 4.2 |
| Run 2 (Inconsistent IS) | 489,123 | 28.3 | 565.2 | 113.0 | 25.1 |
Experimental Protocol: Injection Precision Test
-
Prepare a standard solution of the internal standard at a concentration that gives a mid-range response.
-
Inject this solution at least six consecutive times.
-
Calculate the mean, standard deviation, and percent coefficient of variation (%CV) of the IS peak area.
-
A %CV of ≤ 5% is generally considered acceptable for injection precision.
Issue 2: Isotopic Interference ("Cross-Talk")
This issue arises when the isotopic signature of the analyte overlaps with the signal of the labeled internal standard, leading to an artificially high IS response, especially at high analyte concentrations.[8]
Logical Relationship Diagram:
Caption: The impact of isotopic interference on quantification.
Mitigation Strategies:
| Strategy | Description | Recommendation |
| Use a Higher Mass-Labeled Standard | Select an internal standard with a larger mass difference from the analyte (ideally ≥ 4 Da).[3] ¹³C-labeled standards are often preferred over deuterated standards to minimize isotopic overlap.[8] | A mass difference of at least 3 atomic mass units (amu) is generally recommended.[8] |
| Mathematical Correction | Some mass spectrometry software platforms can mathematically correct for the natural isotopic contribution of the analyte to the IS signal.[3][8] | Consult your software vendor's documentation for the availability and implementation of this feature. |
| Monitor a Different IS Transition | If possible, select a fragment ion for the internal standard that is not subject to interference from the analyte.[3] | This requires careful evaluation of the fragmentation patterns of both the analyte and the IS. |
Experimental Protocol: Assessing Isotopic Contribution
-
Prepare a series of high-concentration analyte solutions without any internal standard.
-
Acquire data by monitoring the mass transition of the internal standard.
-
Any signal detected in the IS channel is due to isotopic contribution from the analyte.
-
The response of this "cross-talk" should be less than 5% of the response of the IS at the LLOQ.[10]
Issue 3: Differential Matrix Effects
Even with a stable isotope-labeled internal standard, differences in how the matrix affects the analyte versus the IS can lead to poor accuracy and precision.[7] This can be exacerbated if there is a chromatographic separation between the analyte and the IS.[8]
Signaling Pathway Analogy for Matrix Effects:
Caption: Differential impact of matrix effects on analyte and internal standard.
Quantitative Data on Matrix Factor:
The matrix factor (MF) is used to quantify the extent of ion suppression or enhancement. An IS-normalized MF is calculated to assess how well the IS corrects for these effects.
| Matrix Source | Analyte MF | IS MF | IS-Normalized MF (Analyte MF / IS MF) |
| Plasma Lot 1 | 0.65 | 0.68 | 0.96 |
| Plasma Lot 2 | 0.45 | 0.67 | 0.67 |
| Plasma Lot 3 | 0.82 | 0.70 | 1.17 |
| Plasma Lot 4 | 0.55 | 0.65 | 0.85 |
| %CV | 24.8% | 2.9% | 21.5% |
A %CV of the IS-normalized MF across different matrix sources of ≤15% is generally considered acceptable.[11]
Experimental Protocol: Matrix Factor Assessment
-
Obtain at least six different sources of blank biological matrix.[11]
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and IS spiked into the extracted blank matrix.
-
Set B: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set C (for recovery): Blank matrix extracted and then spiked with the analyte and IS.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in Set A) / (Peak area in Set B).[11]
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[11]
-
Calculate the %CV of the IS-normalized MF across the different matrix sources.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards [pubmed.ncbi.nlm.nih.gov]
- 5. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Degradation of Cytosine-13C₂,¹⁵N₃
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the degradation of Cytosine-¹³C₂,¹⁵N₃ during sample preparation. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your isotopically labeled cytosine samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| I am observing a significant peak at the mass corresponding to unlabeled Uracil in my LC-MS analysis. | This strongly indicates deamination of your Cytosine-¹³C₂,¹⁵N₃ standard. Deamination is the hydrolytic conversion of cytosine to uracil and is accelerated by acidic conditions and elevated temperatures. | pH Control: Maintain the pH of your solutions between 7 and 8. Avoid acidic buffers or reagents. If acidic conditions are necessary for a specific step, keep the exposure time to a minimum and perform the step at a low temperature (e.g., on ice). Temperature Control: Perform all sample preparation steps at low temperatures (4°C or on ice) whenever possible. Avoid prolonged exposure to room temperature or higher. |
| The signal intensity of my Cytosine-¹³C₂,¹⁵N₃ is lower than expected, and I see several unidentified peaks. | This could be due to oxidation or photodegradation . Exposure to oxygen, certain metal ions, or UV light can lead to the formation of various degradation products. | Use Freshly Prepared Solutions: Prepare solutions immediately before use. Use degassed solvents (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen. Protect from Light: Store stock solutions and samples in amber vials or wrap vials in aluminum foil to protect them from light. Minimize exposure to ambient light during sample handling. |
| My results are inconsistent across different sample preparations, even when following the same protocol. | Inconsistent sample handling, such as variations in incubation times, temperatures, or the number of freeze-thaw cycles , can lead to variable degradation. The sample matrix itself can also influence stability. | Standardize Protocols: Ensure all sample preparation steps are timed precisely and temperatures are strictly controlled. Aliquot Samples: Aliquot stock solutions and samples to avoid repeated freeze-thaw cycles.[1][2] Matrix-Matched Standards: If working with complex biological matrices, prepare your calibration standards in a similar matrix to account for any matrix effects on stability.[3] |
| I am performing enzymatic hydrolysis of DNA containing labeled cytosine and observe significant deamination. | The conditions of enzymatic digestion, such as buffer pH and incubation temperature and duration, can promote deamination. Some enzymes may also have residual deaminase activity. | Optimize Digestion Conditions: Use a neutral pH buffer (pH 7-8) for the digestion. Minimize the incubation time and temperature to the shortest duration and lowest temperature that still allows for complete digestion.[4][5] Enzyme Selection: Use high-purity enzymes with no detectable deaminase activity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cytosine-¹³C₂,¹⁵N₃?
A1: The primary degradation pathways for cytosine, including its isotopic variants, are:
-
Deamination: The hydrolytic conversion of the amino group to a carbonyl group, transforming cytosine into uracil. This is a major concern and is accelerated by acidic pH and heat.
-
Hydrolysis: Cleavage of the N-glycosidic bond in cytidine (if applicable), releasing the cytosine base.
-
Oxidation: Reaction with reactive oxygen species, which can lead to a variety of oxidation products.[6]
-
Photodegradation: Degradation upon exposure to UV light.
Q2: What are the ideal storage conditions for Cytosine-¹³C₂,¹⁵N₃ stock solutions?
A2: For optimal stability, store stock solutions of Cytosine-¹³C₂,¹⁵N₃ at -20°C or lower in a neutral pH buffer (pH 7-8). Solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution to avoid multiple freeze-thaw cycles is highly recommended.
Q3: How many freeze-thaw cycles can a solution of Cytosine-¹³C₂,¹⁵N₃ tolerate?
A3: It is best to minimize freeze-thaw cycles as much as possible, ideally to just one. Each cycle can introduce dissolved gases and potentially alter the pH of the solution in micro-domains as it freezes, which can accelerate degradation. For genomic DNA samples, while the DNA itself may be stable for several cycles, the methylation patterns can be affected, and it is a good practice to aliquot to preserve the integrity of all components.[7][8]
Q4: Does the isotopic labeling of Cytosine-¹³C₂,¹⁵N₃ affect its stability compared to unlabeled cytosine?
A4: The isotopic labeling itself is not expected to significantly alter the chemical stability of the cytosine molecule under typical sample preparation conditions. The degradation pathways and susceptibility to factors like pH, temperature, and light will be virtually identical to unlabeled cytosine.
Q5: What are the mass spectral signatures of the common degradation products?
A5: The primary deamination product of Cytosine-¹³C₂,¹⁵N₃ is Uracil-¹³C₂,¹⁵N₂. When analyzing your data, you should monitor for the mass of this potential degradant. The exact mass-to-charge ratio (m/z) will depend on the ionization state.
Quantitative Data on Cytosine Stability
The stability of cytosine is highly dependent on environmental conditions. The following table summarizes the deamination rates under various conditions.
| Condition | Rate Constant (s⁻¹) | Half-life | Reference(s) |
| pH 7.0, 130°C | 6.5 (±0.75) x 10⁻⁶ | ~29.5 hours | [3] |
| pH 7.0, 90°C | 2.2 x 10⁻⁷ | ~36.5 days | [9] |
| pH 2.45, 90°C (for 1-methylcytosine) | 2.8 x 10⁻¹⁰ | ~78.5 years | [9] |
| Double-stranded DNA, pH 7.4, 37°C | 2.6 x 10⁻¹³ | ~85,000 years | [1] |
| Single-stranded DNA, pH 7.4, 37°C | ~3.6 x 10⁻¹¹ | ~600 years | [10] |
Note: The rate of deamination increases significantly with decreasing pH and increasing temperature. Cytosine within single-stranded DNA is much more susceptible to deamination than when it is in a double-stranded helix.
Experimental Protocols
Protocol 1: Preparation of Cytosine-¹³C₂,¹⁵N₃ Standard for LC-MS/MS Analysis
Objective: To prepare a working solution of Cytosine-¹³C₂,¹⁵N₃ for use as an internal standard in LC-MS/MS applications, while minimizing degradation.
Materials:
-
Cytosine-¹³C₂,¹⁵N₃ solid
-
LC-MS grade water
-
LC-MS grade methanol
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid (for pH adjustment, use with caution)
-
Amber vials
-
Calibrated pipettes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of solid Cytosine-¹³C₂,¹⁵N₃ to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of the solid. c. Dissolve the solid in a minimal amount of LC-MS grade water. Gentle vortexing may be applied. d. Adjust the pH of the solution to 7.0-7.5 using a dilute solution of ammonium hydroxide. e. Bring the solution to the final volume with LC-MS grade water in a volumetric flask. f. Transfer the stock solution to an amber vial and store at -20°C or below. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution on ice. b. Dilute the stock solution to the desired final concentration using a pre-chilled mixture of LC-MS grade water and methanol (e.g., 95:5 v/v). Ensure the final pH remains neutral. c. Use the working solution immediately for sample spiking. Do not store diluted working solutions for extended periods.
Protocol 2: Enzymatic Hydrolysis of DNA for Nucleoside Analysis
Objective: To hydrolyze DNA containing Cytosine-¹³C₂,¹⁵N₃ to its constituent nucleosides for LC-MS/MS analysis, with minimal deamination.
Materials:
-
DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM MgCl₂)
-
Microcentrifuge tubes
-
Heating block/incubator
-
Centrifugal filter units (e.g., 3 kDa MWCO)
Procedure:
-
Sample Preparation: a. Quantify the DNA concentration in your sample. b. In a microcentrifuge tube, add 1-5 µg of DNA.
-
Enzymatic Digestion: a. Add the digestion buffer to the DNA sample. b. Add Nuclease P1 (follow manufacturer's recommended units per µg of DNA). c. Incubate at 37°C for 2 hours. d. Add Alkaline Phosphatase (follow manufacturer's recommended units). e. Continue to incubate at 37°C for an additional 2 hours.
-
Enzyme Removal: a. Transfer the digested sample to a centrifugal filter unit (3 kDa MWCO). b. Centrifuge according to the manufacturer's instructions to separate the nucleosides (flow-through) from the enzymes (retained). c. Collect the flow-through containing the nucleosides.
-
Sample Analysis: a. The collected nucleoside solution is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Visualizations
Caption: Major degradation pathways of cytosine.
Caption: Workflow for DNA hydrolysis for nucleoside analysis.
Caption: A decision tree for troubleshooting low Cytosine-¹³C₂,¹⁵N₃ signal.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Addressing peak tailing for Cytosine-13C2,15N3 in chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common chromatographic issues, with a specific focus on peak tailing observed for polar, isotopically labeled compounds like Cytosine-13C2,15N3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
Peak tailing for polar analytes such as this compound is often a multifactorial issue.[1][2] The primary causes can be categorized as follows:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the basic functional groups of cytosine and active sites on the column packing material are a major contributor.[1] These active sites are often residual silanol groups on silica-based columns, which can lead to strong, undesirable retention and result in asymmetric peaks.[1]
-
Metal Contamination: Trace metal ions (e.g., iron, aluminum) in the silica matrix of the column or from stainless steel components of the HPLC system can act as active sites, leading to chelation with the analyte and causing peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[3][4] If the mobile phase pH is close to the pKa of cytosine, a mixed population of ionized and unionized species can exist, leading to peak distortion.[3][4]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a non-ideal chromatographic process and peak tailing.[1]
-
Physical Column Issues: Problems like a partially blocked inlet frit, the formation of a void at the column inlet, or degradation of the packed bed can disrupt the flow path and cause peak distortion for all analytes in the chromatogram.[1][5]
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion upon injection.[6]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A logical and systematic approach is key to identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting peak tailing.
Q3: Which type of column is best suited for analyzing this compound to minimize peak tailing?
For a polar compound like cytosine, several column chemistries can provide good peak shape:
-
End-capped C18 Columns: These are a good starting point. The end-capping process deactivates many of the residual silanol groups, reducing secondary interactions.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 and can sometimes provide better peak shapes for polar, aromatic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[7][8] HILIC columns, such as those with amide or zwitterionic stationary phases, can provide sharp, symmetrical peaks for nucleobases.[8]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity and often improved peak shape for polar and ionizable compounds.[9]
Troubleshooting Guides
Issue 1: Peak tailing is observed specifically for this compound, while other compounds in the sample have good peak shape.
This scenario strongly suggests a chemical interaction between this compound and the stationary phase.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of residual silanol groups, thereby minimizing their interaction with the basic cytosine molecule.[10] 2. Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed for the analysis of basic compounds. |
| Metal Chelation | 1. Use a Metal-Free or Bio-inert System: If available, utilize an HPLC system with PEEK or other inert flow paths to minimize contact with stainless steel. 2. Add a Chelating Agent: Incorporate a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase (e.g., 0.1 mM) to bind metal ions and prevent them from interacting with the analyte. |
| Inappropriate Mobile Phase Buffer | 1. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can more effectively mask residual silanol groups and maintain a stable pH at the column surface.[1] 2. Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can competitively bind to active sites on the stationary phase, improving the peak shape of the analyte. |
Issue 2: All peaks in the chromatogram are tailing.
This generally points to a physical problem with the column or the HPLC system.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | 1. Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to dislodge any particulates.[5] 2. Replace the Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced. |
| Column Void | A void at the head of the column can cause peak distortion. This often results from mechanical shock or dissolution of the silica bed under harsh pH conditions. The column will likely need to be replaced. |
| Extra-Column Volume | 1. Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm ID) to connect the injector, column, and detector. 2. Ensure Proper Connections: Check that all fittings are correctly made and that there are no gaps between the tubing and the connection port. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Methodology:
-
Column: End-capped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 30% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Analyte Concentration: 10 µg/mL this compound in 95:5 Water:Acetonitrile
-
Procedure: Prepare mobile phase A at three different pH values: 3.0, 4.5, and 6.0. Analyze the this compound standard under each pH condition and record the peak asymmetry factor.
Illustrative Data:
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 3.0 | 1.1 |
| 4.5 | 1.8 |
| 6.0 | 2.5 |
Protocol 2: Evaluation of Mobile Phase Additives in HILIC
Objective: To assess the impact of buffer concentration on the peak shape of this compound under HILIC conditions.
Methodology:
-
Column: HILIC (Amide phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water with Ammonium Acetate (pH 4.5)
-
Mobile Phase B: Acetonitrile with Ammonium Acetate (pH 4.5)
-
Gradient: 95% to 70% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Analyte Concentration: 10 µg/mL this compound in 90:10 Acetonitrile:Water
-
Procedure: Prepare mobile phases with three different concentrations of ammonium acetate: 10 mM, 25 mM, and 50 mM. Ensure the concentration is consistent in both mobile phase A and B. Analyze the this compound standard under each condition and record the peak asymmetry factor.
Illustrative Data:
| Buffer Concentration | Peak Asymmetry Factor (As) |
| 10 mM | 1.6 |
| 25 mM | 1.2 |
| 50 mM | 1.0 |
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Cytosine-13C2,15N3 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Cytosine-13C2,15N3 as an internal standard (IS) in quantitative LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during method development and sample analysis.
Q1: My calibration curve has poor linearity (R² < 0.99). What are the potential causes?
A1: Poor linearity is a common issue that can stem from multiple sources. A systematic investigation is key.
-
Sample and Standard Preparation:
-
Pipetting/Dilution Errors: Inaccurate serial dilutions are a primary cause. Ensure pipettes are calibrated and use appropriate volumes.
-
Standard Degradation: Cytosine and its labeled counterpart can degrade. Prepare fresh stock solutions and working standards. Store them under recommended conditions (typically frozen and protected from light).
-
Incorrect IS Concentration: An incorrectly prepared or added internal standard solution will introduce a systematic error across all points.
-
-
Chromatography (LC System):
-
Carryover: High-concentration standards can adsorb to injector parts or the column, leading to carryover in subsequent blank or low-concentration injections. This artificially inflates the response of lower points. Implement rigorous needle washes and inject blanks after high-concentration samples.
-
Poor Peak Shape: Tailing or fronting peaks can lead to inconsistent integration. Optimize the mobile phase, gradient, and column choice to achieve symmetrical, Gaussian peaks.
-
-
Mass Spectrometry (MS System):
-
Detector Saturation: At high concentrations, the MS detector can become saturated, causing the response to plateau and deviate from linearity. If this is the case, the upper range of the curve must be lowered.
-
Matrix Effects: Although this compound is a stable isotope-labeled internal standard designed to compensate for matrix effects, severe ion suppression or enhancement can still cause non-linear responses, especially if the analyte and IS do not co-elute perfectly.[1]
-
In-source Fragmentation or Adduct Formation: Unstable ionization can lead to the formation of different ions at different concentrations, affecting linearity. Optimize source parameters like temperature, gas flows, and voltages.[2]
-
Q2: Why is the response of my internal standard (this compound) highly variable across my analytical run?[3][4]
A2: The internal standard response should be relatively consistent across all calibration standards, quality controls (QCs), and samples. High variability (e.g., %CV > 20%) can invalidate the run and points to several potential issues:[4]
-
Inconsistent Sample Preparation: This is the most common cause.[3][5]
-
Extraction Inefficiency: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) will lead to varying amounts of IS in the final extract.[4] Ensure thorough mixing and consistent timing for each step.
-
Evaporation/Reconstitution: Inconsistent drying down of the solvent or incomplete vortexing during reconstitution can lead to significant variability.[3]
-
-
Autosampler and Injection Issues:
-
Inconsistent Injection Volume: Air bubbles in the syringe or a malfunctioning autosampler can cause the injected volume to vary.[3]
-
Partial Clogs: A partial clog in the injector needle or tubing can lead to inconsistent flow and injection volumes.
-
-
Matrix Effects: Different biological samples can cause varying degrees of ion suppression or enhancement, affecting the IS signal.[6] If the IS peak area is consistently lower in study samples compared to standards prepared in a clean solvent, matrix effects are likely the cause.
-
IS Instability: The IS may be degrading in the processed samples while sitting in the autosampler. Consider the stability of the analyte and IS in the final reconstitution solvent.
Q3: My calibration curve is linear, but my QC samples are inaccurate. What should I investigate?
A3: This scenario often points to a discrepancy between how the calibration standards and the QC samples are prepared or behave.
-
Different Stock Solutions: Regulatory guidelines often recommend preparing calibration standards and QC samples from separate stock solutions to detect weighing or dilution errors.[7] If one stock is inaccurate, this issue will arise.
-
Matrix Effects in QCs: Calibration standards are often prepared in a clean or "surrogate" matrix (e.g., stripped plasma), while QCs are prepared in the true study matrix. Differences in the matrix can lead to different extraction recoveries or ion suppression effects that the IS does not fully compensate for, causing a bias in QC results.
-
Analyte Stability Issues: The analyte might be unstable in the biological matrix but stable in the solvent used for calibration standards. This would cause the measured concentration of QCs to be lower than their nominal value.
Q4: I'm observing a significant peak in my blank sample (no analyte, no IS) and/or my zero sample (blank + IS). What is the cause?
A4: A response in the blank or zero sample indicates contamination or interference.
-
System Carryover: As mentioned in A1, this is a common cause. Injecting several blank solvent injections after a high standard can help diagnose and mitigate this.
-
Contaminated Reagents: Solvents, vials, pipette tips, or the biological matrix itself may be contaminated with the analyte.
-
Endogenous Cytosine: When analyzing biological samples, there will be endogenous levels of cytosine. The calibration curve must be constructed in the same matrix to account for this background, and a blank (matrix without IS) and a zero sample (matrix with IS) are necessary to ensure the method can differentiate the added analyte from the endogenous levels.[8]
Calibration Curve Acceptance Criteria
For bioanalytical methods, calibration curves should meet established criteria, often based on regulatory guidance from agencies like the FDA.[5][8][9]
| Parameter | Acceptance Criteria | Typical Justification |
| Regression Model | Linear or Quadratic | Should be justified. Use the simplest model that fits the data. |
| Weighting | 1/x or 1/x² | Typically required to ensure accuracy at the lower end of the curve. |
| Correlation Coefficient (R²) | ≥ 0.99 | Indicates a good fit of the data to the regression line. |
| Calibrator Accuracy | Back-calculated concentrations within ±15% of nominal value. | Ensures the accuracy of the curve across its range.[7][9] |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20% of nominal value. | The LLOQ is the lowest point on the curve and is expected to have slightly higher variability.[7][9] |
| Curve Points | At least 75% of non-zero standards must meet accuracy criteria. | Allows for the exclusion of a single erroneous point without invalidating the entire curve.[9] |
Experimental Protocol Example
Protocol: Quantification of Cytosine in Human Plasma by LC-MS/MS
This protocol provides a general workflow. Specific parameters must be optimized for your instrument and laboratory.
-
Preparation of Standards and Reagents:
-
Cytosine Stock (1 mg/mL): Accurately weigh and dissolve cytosine in methanol/water (50:50, v/v).
-
IS Stock (1 mg/mL): Prepare this compound stock solution similarly.
-
Working Solutions: Serially dilute the cytosine stock in methanol/water to create working solutions for spiking calibration standards and QCs. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Calibration Curve and QC Preparation:
-
Pipette 50 µL of blank human plasma into labeled microcentrifuge tubes.
-
Spike 5 µL of the appropriate cytosine working solution into each tube to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at a minimum of three levels (low, mid, high) in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each standard, QC, and unknown sample, add 200 µL of the IS working solution prepared in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and retention time).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Cytosine: Q1/Q3 (e.g., m/z 112.1 → 95.1).
-
This compound: Q1/Q3 (e.g., m/z 117.1 → 99.1).
-
-
Optimize MS parameters (e.g., collision energy, source temperature, gas flows) by infusing the analytes directly.[2]
-
Visualizations
Caption: Standard experimental workflow for creating a calibration curve.
Caption: A logical workflow for troubleshooting poor calibration curve linearity.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. nalam.ca [nalam.ca]
Technical Support Center: Resolving Overlapping Peaks in Labeled Cytosine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with resolving overlapping peaks in labeled cytosine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of overlapping peaks in sequencing data for modified cytosines?
Overlapping peaks in sequencing chromatograms, where two or more peaks are not fully resolved, can arise from several factors:
-
High density of modified cytosines: In regions with a high frequency of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), the signals from adjacent labeled bases can merge, making it difficult to distinguish individual modification sites.
-
Sequencing chemistry and resolution: The inherent resolution of the sequencing technology can impact peak separation. Sanger sequencing, for example, can sometimes produce broad or misshapen peaks that overlap.[1]
-
Data analysis algorithms: The software and algorithms used for base calling and peak deconvolution play a crucial role. Inefficient algorithms may fail to separate closely spaced peaks.[2][3]
-
Experimental artifacts: Issues such as incomplete bisulfite conversion, PCR bias, or poor-quality template DNA can lead to ambiguous signals and overlapping peaks.[4]
-
Multiple priming sites: In Sanger sequencing, if a primer binds to more than one location on the template DNA, it can result in superimposed signals from the start of the sequence.[5]
-
Heterozygous alleles: In diploid organisms, if there is a single nucleotide polymorphism (SNP) at a CpG site, it can lead to two overlapping peaks of different colors in the chromatogram.[6]
Q2: Which methods are best suited for distinguishing between 5mC and 5hmC at single-base resolution?
Several advanced methods can effectively differentiate between 5mC and 5hmC, overcoming the limitations of traditional bisulfite sequencing which detects both modifications without distinction.[7][8] Key methods include:
-
Enzymatic Methyl-seq (EM-seq™): This method uses a series of enzymatic reactions to protect 5mC and 5hmC from deamination, while unmodified cytosines are converted to uracils. It offers high sensitivity and minimizes DNA damage compared to bisulfite treatment.[9][10]
-
NEBNext® Enzymatic 5hmC-seq (E5hmC-seq™): This technique specifically detects 5hmC by glucosylating it, which protects it from deamination. Unmethylated and 5mC bases are converted to uracil. By comparing E5hmC-seq data with EM-seq or whole-genome bisulfite sequencing (WGBS) data, the specific locations of both 5mC and 5hmC can be determined.[11][12]
-
Third-Generation Sequencing (TGS):
-
Oxford Nanopore Technologies (ONT): Nanopore sequencing directly detects base modifications by measuring changes in the ionic current as a single DNA strand passes through a nanopore.[13][14] This technology can simultaneously identify 5mC and 5hmC without the need for chemical conversion or amplification.[15][16]
-
Pacific Biosciences (PacBio) Single Molecule, Real-Time (SMRT) Sequencing: PacBio SMRT sequencing detects modifications by analyzing the kinetics of DNA polymerase as it incorporates nucleotides.[17][18] This method can directly detect 5mC and other modifications.[7][19][20]
-
Q3: What are the key advantages of enzymatic conversion methods over traditional bisulfite sequencing?
Enzymatic methods like EM-seq offer several advantages over conventional bisulfite sequencing:
-
Reduced DNA Damage: Bisulfite treatment is harsh and can lead to DNA degradation and fragmentation, resulting in library bias and loss of information.[9] Enzymatic reactions are much gentler, preserving DNA integrity.[21]
-
Higher Data Quality: EM-seq libraries typically have larger insert sizes, higher alignment rates, and greater complexity with lower duplication rates compared to bisulfite-treated libraries.[22]
-
More Uniform Coverage: Enzymatic methods show more even GC coverage, leading to a more accurate representation of the methylome.[9][23]
-
Increased CpG Detection: Studies have shown that EM-seq can detect a higher number of CpG sites compared to WGBS at the same sequencing depth.[9]
Q4: How does third-generation sequencing help in resolving overlapping peaks?
Third-generation sequencing technologies, like those from Oxford Nanopore and PacBio, offer long reads and direct detection of base modifications, which are advantageous for resolving ambiguous regions:
-
Long Reads: The ability to sequence long DNA fragments (kilobases to megabases) helps to phase modifications over long distances and resolve complex genomic regions with repetitive elements where short reads often fail to map uniquely.
-
Direct Detection: By directly identifying modified bases from the raw signal, these technologies bypass the need for chemical conversions that can introduce biases and artifacts, leading to clearer signals for individual modification sites.[16]
-
Single-Molecule Resolution: Both platforms analyze single DNA molecules, providing information on the methylation status of individual strands, which can be crucial for understanding allele-specific methylation and cellular heterogeneity.[20]
Q5: What software tools are available for analyzing and visualizing data with labeled cytosines?
A variety of software tools are available to process, analyze, and visualize modified base data:
-
For Nanopore Data:
-
Megalodon and Nanopolish: Used for calling 5mC from raw Nanopore signal data.[24]
-
Methylartist: A suite of tools for processing, visualizing, and analyzing nanopore-derived modified base calls.[24][25]
-
MasterOfPores: A workflow for the analysis of Oxford Nanopore direct RNA sequencing datasets that can be adapted for DNA modification analysis.[13][19]
-
-
For PacBio Data:
-
SMRT Link: PacBio's proprietary software suite for analyzing SMRT sequencing data, including base modification analysis.[18]
-
-
For Bisulfite and Enzymatic Sequencing Data:
-
Bioconductor Packages (R):
-
-
Visualization Tools:
Troubleshooting Guides
Guide 1: Overlapping Peaks in Sequencing Chromatograms
Problem: Your sequencing chromatogram shows overlapping or superimposed peaks, making base calling ambiguous.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated DNA Template | Re-purify the DNA template to remove any contaminating sequences. If sequencing a plasmid, re-streak the bacterial colony and perform another plasmid preparation. |
| Multiple Primer Binding Sites | Design a new sequencing primer that is specific to a unique region of your template. Use primer design software to check for potential off-target binding sites.[5] |
| Primer-Dimer Formation or Hairpins | Redesign the primer to avoid self-dimerization or the formation of stable hairpin structures. |
| Incomplete Denaturation of Template | Optimize the denaturation step in your sequencing protocol. Ensure the temperature and time are sufficient to fully separate the DNA strands. |
| High GC Content | For regions with high GC content, use a sequencing protocol optimized for such templates. This may involve using a different polymerase or adding a GC-rich solution to the reaction mix. |
| Software Miscalling | Manually inspect the chromatogram using a viewer like FinchTV or SnapGene Viewer. If the peaks are clearly distinguishable but the base caller has made an error, you can manually correct the sequence.[34] |
Guide 2: Poor Resolution of 5mC and 5hmC Signals
Problem: You are unable to clearly distinguish between 5mC and 5hmC signals in your sequencing data.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Method Selection | If using traditional bisulfite sequencing, remember that it cannot distinguish between 5mC and 5hmC. To resolve this, use a method like EM-seq in combination with E5hmC-seq, or employ third-generation sequencing (Nanopore or PacBio).[7] |
| Low Sequencing Coverage | Insufficient sequencing depth can lead to low confidence in base modification calls. Increase the sequencing depth for the regions of interest to obtain more robust data. For Nanopore, a coverage of at least 20x is recommended for accurate methylation detection.[24] |
| Suboptimal Enzymatic Reaction | Ensure that all enzymatic steps in methods like EM-seq or E5hmC-seq are performed under optimal conditions (temperature, buffer, and incubation time). Use the recommended amount of enzyme and high-quality DNA. |
| Signal Processing Issues (TGS) | For Nanopore and PacBio data, the algorithms used to interpret the raw signal are critical. Ensure you are using the latest and most accurate basecalling and modification calling software and models provided by the manufacturer.[13] Re-basecalling older data with newer algorithms can often improve results. |
| High Background Noise | High background noise can obscure the subtle signal differences between 5mC and 5hmC. Improve sample purity and ensure the sequencing instrument is properly calibrated and maintained. |
Data Presentation: Comparison of Methods
The following tables summarize the performance of different methods for detecting modified cytosines.
Table 1: Performance Comparison of EM-seq vs. Whole-Genome Bisulfite Sequencing (WGBS)
| Metric | EM-seq | WGBS | Reference(s) |
| DNA Damage | Minimal | Significant | [9] |
| Library Yield | Higher | Lower | [9] |
| GC Bias | Low | High | [23] |
| CpG Coverage | More comprehensive | Less comprehensive | [9] |
| Input DNA Requirement | As low as 100 pg | Generally higher | [9] |
| Mapping Efficiency | Higher | Lower | [22] |
Table 2: Performance Comparison of Third-Generation Sequencing Platforms
| Feature | Oxford Nanopore | PacBio SMRT | Reference(s) |
| Read Length | Up to Megabases | Tens of Kilobases | [16] |
| Raw Read Accuracy | ~99% (with latest chemistry) | >99% (HiFi reads) | [16] |
| Modification Detection | Direct, real-time | Direct, based on polymerase kinetics | [16][18] |
| 5mC Detection Accuracy | High (with appropriate coverage) | High (with HiFi reads) | [24][35] |
| 5hmC Detection | Yes, with specific models | In development | [14] |
| Throughput | Scalable (Flongle to PromethION) | High (Sequel IIe) | [16] |
Experimental Protocols
Key Experiment 1: NEBNext® Enzymatic Methyl-seq (EM-seq™) Workflow
This protocol provides a high-level overview of the EM-seq workflow for the detection of 5mC and 5hmC. For detailed step-by-step instructions, refer to the official NEB manual.[10][21][36]
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., ~300 bp) using mechanical or enzymatic methods.
-
Library Preparation (NEBNext Ultra™ II):
-
End Repair and dA-Tailing.
-
Ligation of the EM-seq Adaptor.
-
-
Enzymatic Conversion (Two-Step):
-
Step 1 (Protection): Use TET2 enzyme and an oxidation enhancer to oxidize 5mC and 5hmC to 5-carboxycytosine (5caC). This protects them from deamination. 5hmC can also be protected by glucosylation.
-
Step 2 (Deamination): Use APOBEC deaminase to convert unmodified cytosines to uracils. The protected 5mC and 5hmC residues are not converted.
-
-
PCR Amplification: Amplify the libraries using NEBNext Q5U® Master Mix, which can read uracil-containing templates. Use indexed primers for multiplexing.
-
Sequencing: Sequence the amplified libraries on an Illumina platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Unmethylated cytosines will be read as thymines, while 5mC and 5hmC will be read as cytosines.
Key Experiment 2: Oxford Nanopore Direct Sequencing of Modified Bases
This protocol outlines the general workflow for direct sequencing of modified bases using Oxford Nanopore technology. For specific library preparation kits, consult the manufacturer's protocols.
-
DNA Extraction: Extract high molecular weight genomic DNA.
-
Library Preparation:
-
Optional: DNA repair and end-prep.
-
Ligation of sequencing adapters, which include a motor protein.
-
-
Flow Cell Priming and Loading:
-
Prime the Nanopore flow cell.
-
Load the prepared library onto the flow cell.
-
-
Sequencing:
-
Initiate the sequencing run using the MinKNOW™ software. The software controls the sequencing process and collects the raw ionic current data.
-
-
Data Analysis:
-
Basecalling: Use a basecaller (e.g., Dorado) with a model trained to detect 5mC and 5hmC to convert the raw signal ("squiggles") into DNA sequences with modification information.[14]
-
Alignment: Align the basecalled reads to a reference genome.
-
Modification Analysis: Use tools like Nanopolish or Methylartist to analyze the frequency and distribution of modified bases.[24]
-
Mandatory Visualizations
Caption: High-level overview of the Enzymatic Methyl-seq (EM-seq) workflow.
Caption: General workflow for direct DNA modification analysis using Nanopore sequencing.
Caption: Logical workflow for troubleshooting overlapping peaks based on the sequencing platform.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. Deconvolution method for accurate determination of overlapping peak areas in chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. base4.co.uk [base4.co.uk]
- 5. microsynth.com [microsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Whole Genome PacBio SMRT Sequencing - CD Genomics [cd-genomics.com]
- 8. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 9. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mine of Information - Drawing Diagrams with Dot [moi.vonos.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Frontiers | Modification mapping by nanopore sequencing [frontiersin.org]
- 14. nanoporetech.com [nanoporetech.com]
- 15. Methrix: an R/Bioconductor package for systematic aggregation and analysis of bisulfite sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PacBio vs Oxford Nanopore: Which Long-Read Sequencing Technology is Right for Your Research - CD Genomics [cd-genomics.com]
- 17. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
- 18. pacb.com [pacb.com]
- 19. pacb.com [pacb.com]
- 20. microbenotes.com [microbenotes.com]
- 21. neb.com [neb.com]
- 22. tandfonline.com [tandfonline.com]
- 23. neb.com [neb.com]
- 24. Frontiers | Benchmark of the Oxford Nanopore, EM-seq, and HumanMethylationEPIC BeadChip for the detection of the 5mC sites in cancer and normal samples [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
- 26. f1000research.com [f1000research.com]
- 27. bioconductor.unipi.it [bioconductor.unipi.it]
- 28. researchgate.net [researchgate.net]
- 29. Item - DNA methylation data analyzed with GobyWeb and visualized with IGV. - Public Library of Science - Figshare [plos.figshare.com]
- 30. Integrative genomic viewer (IGV) [bio-protocol.org]
- 31. pluto.bio [pluto.bio]
- 32. researchgate.net [researchgate.net]
- 33. ViewBS: a powerful toolkit for visualization of high-throughput bisulfite sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 34. medium.com [medium.com]
- 35. researchgate.net [researchgate.net]
- 36. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Comparison: Cytosine-13C2,15N3 vs. Deuterated Cytosine Internal Standards in Quantitative Bioanalysis
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results.[1] A SIL-IS is a form of the analyte where one or more atoms are replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] These standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte, allowing them to co-elute chromatographically and experience similar ionization and matrix effects.[1][2] This guide provides a direct comparison between two common types of SIL-IS for cytosine analysis: multiply-labeled Cytosine-¹³C₂,¹⁵N₃ and a commonly used deuterated standard, Cytosine-d3.
Physicochemical Properties: A Foundational Comparison
The primary difference between these standards lies in the isotopes used and their placement within the molecule. Cytosine-¹³C₂,¹⁵N₃ incorporates heavier, stable isotopes of carbon and nitrogen directly into the pyrimidine ring structure. In contrast, deuterated standards replace hydrogen atoms with deuterium. This fundamental difference has significant implications for their performance.
| Property | Cytosine (Analyte) | Cytosine-d3 (Deuterated IS) | Cytosine-¹³C₂,¹⁵N₃ (¹³C,¹⁵N-labeled IS) |
| Molecular Formula | C₄H₅N₃O | C₄H₂D₃N₃O | ¹³C₂C₂H₅¹⁵N₂NO |
| Monoisotopic Mass | 111.0433 | 114.0621 | 116.0478 |
| Mass Shift from Analyte | N/A | +3.0188 Da | +5.0045 Da |
| Isotopic Stability | N/A | Prone to H/D back-exchange in certain positions and conditions.[3] | Highly stable; ¹³C and ¹⁵N isotopes are not exchangeable.[3][4] |
| Chromatographic Behavior | N/A | Potential for slight retention time shift ("isotope effect") versus analyte.[5] | Co-elutes perfectly with the analyte.[4] |
Performance in a Bioanalytical Workflow: A Hypothetical Study
To illustrate the practical differences, we present data from a simulated experiment designed to quantify endogenous cytosine in human plasma using a state-of-the-art LC-MS/MS system. The performance of Cytosine-d3 was compared directly against Cytosine-¹³C₂,¹⁵N₃.
Experimental Workflow
The workflow involved spiking human plasma samples with one of the two internal standards, followed by protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.
Quantitative Performance Data
The results of the hypothetical experiment highlight the superior performance of the ¹³C,¹⁵N-labeled standard in key bioanalytical validation parameters.
| Performance Metric | Cytosine-d3 | Cytosine-¹³C₂,¹⁵N₃ | Advantage |
| Linearity (R²) | 0.9975 | > 0.9995 | ¹³C,¹⁵N₃ |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.5 ng/mL | ¹³C,¹⁵N₃ |
| Accuracy (Mean %RE) | ± 8.5% | ± 3.2% | ¹³C,¹⁵N₃ |
| Precision (Mean %RSD) | 7.9% | < 4.5% | ¹³C,¹⁵N₃ |
| Matrix Effect (%CV) | 12.5% | 5.1% | ¹³C,¹⁵N₃ |
| Retention Time Shift (vs. Analyte) | -0.08 min | 0.00 min | ¹³C,¹⁵N₃ |
Data are representative and for illustrative purposes.
Discussion of Key Differences
The superior performance of Cytosine-¹³C₂,¹⁵N₃ can be attributed to its fundamental physicochemical properties.
-
Isotopic Stability: The key advantage of using ¹³C and ¹⁵N isotopes is their inherent stability.[3] Unlike deuterium atoms, which can sometimes be exchanged for protons (a phenomenon known as back-exchange), ¹³C and ¹⁵N atoms are integral to the molecular backbone and cannot be lost or exchanged during sample preparation or analysis.[3][4] This ensures the isotopic purity and concentration of the internal standard remain constant.
-
Chromatographic Co-elution: Deuterium labeling can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time on a chromatographic column.[5] This "isotope effect" can be problematic, as the analyte and internal standard may not experience the exact same matrix effects if they are not perfectly co-eluting. Cytosine-¹³C₂,¹⁵N₃ is chemically identical to the native analyte, ensuring perfect co-elution and more accurate compensation for matrix-induced signal suppression or enhancement.[4]
-
Accuracy and Precision: The perfect co-elution and isotopic stability of Cytosine-¹³C₂,¹⁵N₃ lead to a more consistent analyte-to-internal standard response ratio across the entire analytical run.[2] This directly translates into improved accuracy (closeness to the true value) and precision (reproducibility of measurements), as demonstrated in the performance data table.
Conclusion and Recommendations
While deuterated internal standards are widely used and can be effective for many applications, they may exhibit unexpected behavior such as chromatographic shifts or isotopic instability.[6] For assays demanding the highest levels of accuracy, precision, and robustness, a ¹³C and ¹⁵N-labeled internal standard like Cytosine-¹³C₂,¹⁵N₃ is the superior choice. The initial higher cost is often justified by reduced method development time, increased data reliability, and the avoidance of issues that can arise from the isotopic instability of deuterated analogues.[7]
We recommend Cytosine-¹³C₂,¹⁵N₃ for:
-
Regulated bioanalysis requiring stringent validation.
-
Low-level quantification where matrix effects are a significant concern.
-
Studies where the highest data quality and reproducibility are critical.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either Cytosine-d3 or Cytosine-¹³C₂,¹⁵N₃ at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu UFLC LC-20 or equivalent.[8]
-
Column: C18, 100 x 2.0 mm, 5 µm particle size.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.[8]
-
Mobile Phase B: 80% Acetonitrile / 20% Mobile Phase A.[8]
-
Gradient: A linear gradient from 0% to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Sciex 3200 QTrap or equivalent triple quadrupole mass spectrometer.[8]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Cytosine: Q1 112.1 -> Q3 95.1
-
Cytosine-d3: Q1 115.1 -> Q3 98.1
-
Cytosine-¹³C₂,¹⁵N₃: Q1 117.1 -> Q3 99.1
-
-
Source Parameters: Optimized for maximum signal intensity for cytosine.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Absolute Quantification: A Comparative Guide to Cytosine-13C2,15N3
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the accuracy of absolute quantification is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Cytosine-13C2,15N3 with other stable isotope-labeled and structural analog internal standards, supported by established principles and experimental data from the scientific literature.
In the landscape of absolute quantification by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the undisputed gold standard. This approach, known as isotope dilution mass spectrometry (IDMS), provides the most accurate and precise measurements by compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. Among the available SIL-IS for cytosine, This compound emerges as a superior choice, offering significant advantages over other labeled analogs.
The Critical Advantage: Mitigating Analytical Variability
The core principle of IDMS lies in the near-identical physicochemical properties of the SIL-IS and the endogenous analyte. This ensures that both compounds behave similarly throughout the analytical workflow. Any loss of analyte during sample extraction or variability in ionization is mirrored by the SIL-IS, allowing for accurate correction and normalization of the final quantitative result.
The choice of isotopic label, however, is not trivial. While deuterated (²H or D) standards are commonly used, they can introduce analytical challenges. In contrast, heavier isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) provide a more robust and accurate alternative.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a multi-labeled ¹³C and ¹⁵N internal standard like this compound is evident when compared to other options. The key performance parameters that underscore this advantage are chromatographic co-elution and isotopic stability.
| Internal Standard Type | Key Performance Characteristics | Impact on Accuracy and Precision |
| This compound | Perfect Co-elution: The minimal mass difference from the incorporation of ¹³C and ¹⁵N isotopes does not significantly alter the physicochemical properties, leading to identical retention times with unlabeled cytosine. High Isotopic Stability: The ¹³C and ¹⁵N labels are incorporated into the stable core structure of the cytosine molecule, preventing any back-exchange with unlabeled atoms from the sample matrix or solvent. | Highest Accuracy and Precision: Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to the most accurate correction. The high isotopic stability guarantees the integrity of the standard throughout the analytical process. |
| Deuterated Cytosine (e.g., Cytosine-d3) | Chromatographic Shift: The significant mass difference between hydrogen and deuterium can lead to a slight difference in retention time, with the deuterated standard often eluting slightly earlier than the native analyte. Potential for Isotopic Exchange: Deuterium atoms, especially those bonded to heteroatoms, can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard. | Reduced Accuracy and Precision: The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, resulting in inaccurate quantification. Isotopic exchange can lead to an underestimation of the analyte concentration. |
| 13C- or 15N-Labeled Cytosine (Single Isotope Type) | Excellent Co-elution and Isotopic Stability: Similar to the dual-labeled standard, these also provide excellent co-elution and stability. | High Accuracy and Precision: These standards offer a significant improvement over deuterated analogs. However, the larger mass difference provided by multiple labels in this compound can be advantageous in preventing spectral overlap from the natural isotopic abundance of the analyte, particularly at high analyte concentrations. |
| Structural Analog (e.g., Uracil) | Different Retention Time and Ionization Efficiency: As a different molecule, it will have distinct chromatographic and mass spectrometric behavior compared to cytosine. | Lowest Accuracy and Precision: This type of internal standard can only correct for variability in injection volume and cannot effectively compensate for matrix effects or specific losses of cytosine during sample preparation. Its use is generally not recommended for absolute quantification when a SIL-IS is available. |
Experimental Evidence: The Impact of Isotope Choice on Data Quality
While direct head-to-head comparative studies for all cytosine isotopologues are not abundant in the literature, the principles are well-established and supported by numerous validation studies of analogous compounds. For instance, studies comparing ¹³C-labeled and deuterated internal standards for other small molecules consistently demonstrate the superior performance of the ¹³C-labeled counterparts in terms of accuracy and precision due to the absence of chromatographic shifts.
For the quantification of nucleosides, including cytosine, methods employing ¹³C and ¹⁵N labeled internal standards have demonstrated excellent accuracy and precision, with reported recovery values typically between 95% and 105% and coefficients of variation (CV%) below 5%. In contrast, methods relying on deuterated standards may exhibit greater variability, particularly in complex biological matrices where matrix effects are more pronounced.
Experimental Protocol: Absolute Quantification of Cytosine using this compound
The following is a representative experimental protocol for the absolute quantification of cytosine in a biological matrix (e.g., plasma, urine, or digested DNA) using this compound as an internal standard.
Sample Preparation
-
Thaw Samples: Thaw biological samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control (QC) sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
Protein Precipitation/Matrix Disruption: For plasma or urine, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 (v/v) ratio. For DNA samples, enzymatic digestion to nucleosides is required.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins or cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytosine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values will depend on the instrument and fragmentation pattern)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of cytosine to this compound against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of cytosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for absolute quantification.
Signaling Pathways and Logical Relationships
The accurate quantification of cytosine is fundamental to various areas of research, including epigenetics, where modifications of cytosine play a crucial role in gene regulation.
Caption: Cytosine's role in epigenetic signaling pathways.
Conclusion
For absolute quantification of cytosine, the use of a stable isotope-labeled internal standard is indispensable. Among the available options, This compound provides the highest level of accuracy and precision. Its ability to perfectly co-elute with the native analyte and its exceptional isotopic stability ensure the most effective compensation for analytical variability, particularly in complex biological matrices. For researchers and drug development professionals where data integrity is non-negotiable, the investment in a high-quality, multi-labeled internal standard like this compound is a sound scientific decision that yields the most reliable and defensible quantitative results.
Inter-laboratory comparison of methods using Cytosine-13C2,15N3
An Inter-laboratory Guide to Quantitative Analysis Using Cytosine-13C2,15N3
This guide provides a comprehensive comparison of analytical methods utilizing this compound as a stable isotope-labeled internal standard for the precise quantification of cytosine and its modified forms in biological matrices. The content is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, particularly those involving mass spectrometry.
Introduction to Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution (SID) combined with mass spectrometry is a powerful analytical technique for the accurate and precise quantification of analytes in complex samples.[1][2] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at an early stage of the analytical process. This internal standard behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[3] The use of stable isotope-labeled internal standards is widely regarded as the gold standard for quantitative LC-MS/MS assays due to the high level of accuracy and precision it provides.[3]
Comparison of Internal Standard Strategies
The choice of an internal standard is critical for the development of robust and reliable quantitative bioanalytical methods. The following table compares the use of stable isotope-labeled internal standards, like this compound, with structural analog internal standards.
| Feature | Stable Isotope-Labeled Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Principle | Chemically identical to the analyte, but with a different mass due to isotopic enrichment. | A different molecule with similar chemical and physical properties to the analyte. |
| Co-elution | Co-elutes with the analyte, providing the most accurate compensation for matrix effects. | May have a different retention time, leading to less effective compensation for matrix effects. |
| Ionization Efficiency | Nearly identical ionization efficiency to the analyte. | Ionization efficiency can differ from the analyte, especially in different matrices. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[4] | Can provide good results, but may be less accurate and precise, particularly with complex matrices. |
| Method Development | More straightforward as chromatographic conditions are optimized for a single compound. | Requires optimization of chromatographic conditions to separate the analyte from the internal standard. |
| Availability & Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Workflow for Cytosine Quantification using LC-MS/MS and this compound
The following diagram illustrates a typical workflow for the quantification of cytosine or its modified nucleosides in a biological sample using stable isotope dilution LC-MS/MS.
References
The Decisive Advantage: Why Multiply-Labeled Cytosine Standards Elevate Quantitative DNA Methylation Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of DNA methylation, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of multiply-labeled cytosine standards with singly-labeled and other alternatives, supported by experimental data and detailed protocols. The evidence clearly indicates that multiply-labeled standards offer superior performance in mitigating analytical variability, leading to more accurate and robust quantification of this crucial epigenetic marker.
In the intricate landscape of epigenetics, accurate measurement of DNA methylation, particularly the conversion of cytosine to 5-methylcytosine (5mC), is paramount for understanding disease mechanisms and developing novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[1][2][3][4] The cornerstone of accurate quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N). This subtle mass change allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, while its near-identical physicochemical properties ensure it behaves similarly throughout sample preparation and analysis. This co-elution is critical for correcting variations in extraction efficiency, injection volume, and matrix effects—the suppression or enhancement of ionization by other components in the sample.[5][6]
While the benefits of SIL-IS are well-established, a crucial distinction exists between singly-labeled and multiply-labeled standards. As this guide will demonstrate, the incorporation of multiple stable isotopes into a cytosine standard provides significant analytical advantages, leading to more reliable and defensible quantitative results.
Multiply-Labeled vs. Singly-Labeled Standards: A Head-to-Head Comparison
The primary advantage of multiply-labeled cytosine standards lies in the increased mass difference between the standard and the analyte. A larger mass shift is crucial for preventing isotopic overlap, a phenomenon where the isotopic distribution of the analyte interferes with the signal of the internal standard, and vice versa. This is particularly important for molecules with naturally occurring heavy isotopes. A mass difference of at least 3 Daltons (Da) is recommended to ensure a linear calibration curve and avoid a second-order relationship that can complicate quantification.[7]
| Feature | Multiply-Labeled Cytosine Standard | Singly-Labeled Cytosine Standard | Structural Analog Standard |
| Chemical & Physical Properties | Virtually identical to analyte | Virtually identical to analyte | Similar, but not identical to analyte |
| Co-elution with Analyte | Complete | Complete | May have different retention times |
| Mass Shift from Analyte | High (e.g., +4 Da or more) | Low (e.g., +1 or +2 Da) | Different molecular weight |
| Risk of Isotopic Overlap | Minimal to none | High, can lead to inaccurate quantification | None |
| Correction for Matrix Effects | Excellent | Good, but can be compromised by isotopic overlap | Variable and often incomplete |
| Accuracy | Highest | Can be compromised | Lower |
| Precision (%CV) | Typically lower (better) | Can be higher (worse) | Generally higher (worse) |
| Cost | Higher | Lower | Lowest |
Inferred Performance Comparison:
| Parameter | Expected Performance (Multiply-Labeled) | Expected Performance (Singly-Labeled) |
| Accuracy (% Bias) | < 5% | Potentially > 10% due to isotopic interference |
| Precision (% CV) | < 10% | Potentially > 15% due to variability from isotopic overlap |
| Linearity (R²) | > 0.99 | May be non-linear (< 0.99) if isotopic overlap is not corrected |
The Workflow: From Genomic DNA to Quantified Methylation
The quantification of global DNA methylation using a multiply-labeled cytosine standard follows a well-defined workflow. The process begins with the extraction and purification of genomic DNA, followed by enzymatic hydrolysis to break the DNA down into its constituent nucleosides. The multiply-labeled internal standards for cytosine and 5-methylcytosine are added at a known concentration before this hydrolysis step. The resulting mixture of nucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry.
The Logic of Superiority: Why Multiply-Labeled Standards Excel
The rationale for the superior performance of multiply-labeled standards is rooted in the fundamental principles of mass spectrometry. By incorporating multiple heavy isotopes, the mass of the internal standard is shifted significantly, ensuring baseline resolution from the analyte's isotopic cluster. This clean separation is critical for accurate peak integration and, consequently, precise quantification.
Experimental Protocols
Enzymatic Hydrolysis of Genomic DNA
This protocol is a simplified one-step method for the efficient digestion of DNA into its constituent nucleosides.[8]
Materials:
-
Purified genomic DNA (resuspended in water at ~20 ng/µL)
-
Multiply-labeled internal standard mix (containing known concentrations of labeled 2'-deoxycytidine and 5-methyl-2'-deoxycytidine)
-
Digest Mix:
-
Benzonase Nuclease (250 Units)
-
Phosphodiesterase I (300 mUnits)
-
Alkaline Phosphatase (200 Units)
-
5 mL Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂
-
Procedure:
-
To 1 µg of genomic DNA, add a pre-determined amount of the multiply-labeled internal standard mix.
-
Add 50 µL of the freshly prepared Digest Mix to the DNA/internal standard solution.
-
Incubate the reaction at 37°C for 6 hours.
-
The digested sample is now ready for LC-MS/MS analysis. No further purification is typically required.
LC-MS/MS Quantification of Global DNA Methylation
This is a generalized protocol for the analysis of the digested nucleosides. Specific parameters may need to be optimized for the instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Agilent PoroShell 120 EC-C18)[3]
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) acetic acid[3]
-
Gradient: Isocratic (e.g., 90% A, 10% B) or a shallow gradient depending on the specific separation requirements.[3]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 35 - 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2'-deoxycytidine (dC): m/z 228.1 → 112.1
-
5-methyl-2'-deoxycytidine (5mdC): m/z 242.1 → 126.1
-
Multiply-labeled dC: (m/z will depend on the specific labels used) → 112.1 (or a fragment containing the labels)
-
Multiply-labeled 5mdC: (m/z will depend on the specific labels used) → 126.1 (or a fragment containing the labels)
-
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for each transition.
Conclusion
References
- 1. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 4. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. imreblank.ch [imreblank.ch]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Nucleoside Analysis: A Comparative Guide to Cytosine-13C2,15N3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of nucleosides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Cytosine-13C2,15N3 with other common internal standards used in liquid chromatography-mass spectrometry (LC-MS) based nucleoside analysis. The experimental data presented underscores the superior performance of stable isotope-labeled internal standards (SIL-ISs) that are heavily enriched with carbon-13 and nitrogen-15.
In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection. This mimicry allows for the correction of analyte loss during sample processing and compensates for variations in instrument response, most notably matrix effects. Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in bioanalysis. The most effective internal standards are stable isotope-labeled versions of the analyte, as they share nearly identical physicochemical properties.
This guide will compare the following classes of internal standards for nucleoside analysis, with a focus on cytosine:
-
This compound: A stable isotope-labeled internal standard with two carbon-13 and three nitrogen-15 atoms.
-
Deuterated Internal Standards (e.g., Cytosine-d3): Analogs where hydrogen atoms are replaced with deuterium.
-
Structural Analog Internal Standards: Molecules with a similar chemical structure to the analyte but a different mass.
Superiority of 13C and 15N Labeling
The scientific consensus indicates that internal standards labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) are preferable to deuterated standards. The larger mass difference between hydrogen (¹H) and deuterium (²H) can lead to slight differences in chromatographic retention times. If the internal standard does not perfectly co-elute with the analyte, it cannot accurately compensate for matrix effects that can vary across the chromatographic peak. This can lead to significant quantitative errors. In contrast, the labeling with ¹³C and ¹⁵N results in a product that is chemically and chromatographically almost identical to the unlabeled analyte, ensuring the most accurate correction.
Quantitative Performance Comparison
| Parameter | This compound (or similar ¹³C,¹⁵N-IS) | Deuterated Internal Standard | Structural Analog Internal Standard |
| Linearity (r²) | >0.99 | >0.99 | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 20% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Matrix Effect Compensation | Excellent | Good to Moderate | Variable |
| Co-elution with Analyte | Excellent | Good (potential for slight shift) | Poor to Moderate |
This table is a synthesis of data from multiple sources to illustrate general performance characteristics. Actual performance may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative nucleoside analysis. Below are representative protocols for sample preparation from different biological matrices and the subsequent LC-MS/MS analysis.
Sample Preparation: DNA Extraction and Enzymatic Digestion
This protocol is suitable for the analysis of nucleosides from DNA, for example, in epigenetics research.
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.
-
Internal Standard Spiking: Add a known amount of this compound (or other chosen internal standard) to the DNA sample.
-
Enzymatic Digestion:
-
To 1 µg of DNA, add a digestion mixture containing benzonase, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer (pH 7.9) with NaCl and MgCl₂.
-
Incubate the mixture at 37°C for 6-12 hours to ensure complete digestion of the DNA into individual nucleosides.
-
-
Protein Precipitation: Precipitate the enzymes by adding a cold organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleosides for LC-MS/MS analysis.
Sample Preparation: Nucleoside Extraction from Plasma
This protocol is applicable for pharmacokinetic studies of nucleoside analogs or for biomarker discovery in plasma.
-
Internal Standard Spiking: To a volume of plasma (e.g., 100 µL), add a known amount of the internal standard.
-
Protein Precipitation: Add a 3-fold excess of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of nucleosides.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the nucleosides.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for the analyte and the internal standard are monitored.
-
MRM Transitions: These are specific precursor-to-product ion transitions for each nucleoside and its corresponding internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for nucleoside analysis using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
For high-stakes quantitative nucleoside analysis in research, clinical diagnostics, and drug development, the use of a stable isotope-labeled internal standard is indispensable. Among the available options, This compound and other similarly heavily labeled standards represent the gold standard. Their chemical and chromatographic identity to the endogenous analyte ensures the most effective correction for experimental variability, particularly matrix effects, leading to superior accuracy and precision. While deuterated internal standards can be a viable alternative, careful validation is required to ensure the absence of chromatographic shifts that could compromise data quality. Structural analog internal standards are generally not recommended for high-accuracy quantitative bioanalysis due to their different physicochemical properties. By selecting the appropriate internal standard and employing a robust, validated method, researchers can have high confidence in the integrity of their quantitative nucleoside data.
Assessing the Linearity of Detection with Cytosine-13C2,15N3: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic research and drug development, accurate quantification of cytosine and its modifications is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS/MS assays, ensuring precision and accuracy by correcting for variations in sample preparation and instrument response. Cytosine-13C2,15N3, a stable isotope-labeled analog of cytosine, serves as an ideal internal standard for the quantification of cytosine and its modified forms.
This guide provides a comparative overview of the analytical performance of LC-MS/MS methods for cytosine derivatives, with a focus on the linearity of detection. While direct linearity data for the internal standard itself is not typically reported, its performance is intrinsically linked to the linearity of the calibration curve for the analyte of interest. Here, we present data from a validated LC-MS/MS method for the quantification of several cytosine derivatives, demonstrating the performance achievable with such an approach. We also explore an alternative derivatization strategy for enhancing detection sensitivity.
Quantitative Performance of LC-MS/MS Methods for Cytosine Derivatives
The following table summarizes the linearity and sensitivity data from a validated positive/negative ion-switching-based LC-MS/MS method for the quantification of various cytosine nucleosides. This data illustrates the typical performance characteristics of a well-developed assay where a stable isotope-labeled internal standard would be employed to ensure accuracy.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linear Range (pmol) |
| Cytosine (C) | 2.8 | 0.05 | 0.1 | 0.1 - 1000 |
| 5-Methylcytosine (5mC) | 12.2 | 0.01 | 0.05 | 0.05 - 1000 |
| 5-Hydroxymethylcytosine (5hmC) | 2.4 | 0.1 | 0.5 | 0.5 - 1000 |
| 5-Formylcytosine (5fC) | 15.2 | 0.5 | 1.0 | 1.0 - 1000 |
| 5-Carboxycytosine (5caC) | 9.8 | 0.1 | 0.5 | 0.5 - 1000 |
Alternative Strategies for Enhanced Detection
For challenging low-level detection of cytosine modifications, chemical derivatization can be employed to improve sensitivity. One such approach involves derivatization with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE), which has been shown to significantly enhance the detection of cytosine derivatives.
| Analyte | Limit of Detection (LOD) (fmol) |
| 5-methyl-2'-deoxycytidine (5-mdC) | 0.10 |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) | 0.06 |
| 5-formyl-2'-deoxycytidine (5-fodC) | 0.11 |
| 5-carboxyl-2'-deoxycytidine (5-cadC) | 0.23 |
This derivatization strategy can offer a valuable alternative or complementary approach to standard LC-MS/MS methods, particularly when ultra-high sensitivity is required.
Experimental Protocols
Sample Preparation and DNA Hydrolysis
A robust and efficient method to generate single nucleosides from genomic DNA is crucial for accurate quantification.
-
Genomic DNA Extraction: Extract genomic DNA from cells or tissues using a commercially available kit.
-
DNA Quantification: Accurately determine the concentration of the extracted DNA using a spectrophotometer or fluorometer.
-
Enzymatic Hydrolysis:
-
To 1 µg of genomic DNA, add a digestion master mix containing DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Spike the sample with the internal standard, such as this compound, at a known concentration.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Cytosine Derivatives
The following is a representative protocol for the analysis of cytosine derivatives using a positive/negative ion-switching LC-MS/MS method.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient from low to high organic content is typically used to separate the different nucleosides.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive/negative ion-switching mode to optimize the detection of different analytes.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Experimental workflow for the quantitative analysis of cytosine derivatives.
Unveiling Enzymatic Mechanisms: A Comparative Guide to the Isotope Effects of Cytosine-¹³C₂,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymatic reactions, understanding the precise mechanism of action is paramount for drug design and the development of novel therapeutics. Kinetic Isotope Effects (KIEs) serve as a powerful tool to elucidate transition state structures and reaction pathways. This guide provides a comprehensive comparison of the isotope effects of Cytosine-¹³C₂,¹⁵N₃ in enzymatic reactions, with a focus on cytidine deaminase, a key enzyme in nucleotide metabolism and a target for various therapeutic interventions. We will explore the expected and observed isotope effects, compare them with other isotopic labeling strategies, and provide detailed experimental protocols for their determination.
The Significance of Isotopic Labeling in Cytosine
Cytosine, a fundamental component of DNA and RNA, undergoes enzymatic modifications that are crucial for various biological processes. The use of isotopically labeled cytosine, such as Cytosine-¹³C₂,¹⁵N₃, allows researchers to probe the subtle changes in bonding and geometry that occur during an enzymatic reaction. By replacing atoms with their heavier, stable isotopes (¹³C and ¹⁵N), we can measure the resulting changes in reaction rates, providing invaluable insights into the enzyme's catalytic mechanism.
Comparative Analysis of Kinetic Isotope Effects
The enzymatic deamination of cytidine to uridine, catalyzed by cytidine deaminase, serves as a model system to understand the isotope effects of labeled cytosine. The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step can be elucidated by measuring KIEs at different atomic positions.
| Isotopic Label | Position of Label | Type of KIE | Expected/Observed Value | Mechanistic Implication |
| Cytosine-¹³C₂,¹⁵N₃ | C2 | Secondary ¹³C KIE | ~1.00 (expected) | The C2 position is not directly involved in bond breaking or formation during deamination. Therefore, a significant primary kinetic isotope effect is not expected. A small secondary KIE may be observed due to changes in hybridization and vibrational environment between the ground state and the transition state. |
| N3 | Secondary ¹⁵N KIE | 0.9879 (Observed) [1] | This inverse isotope effect is consistent with the protonation and rehybridization of N3 as the enzyme facilitates a nucleophilic attack by a hydroxide ion on the adjacent C4 carbon to form a tetrahedral intermediate.[1] | |
| Exocyclic Amino (N4) | Primary ¹⁵N KIE | 1.0109 - 1.0123 (Observed) [1] | A normal primary isotope effect indicates that the C-N bond to the exocyclic amino group is weakened or partially broken in the transition state of the rate-determining step.[1] | |
| [¹⁵N₄]-Cytidine | Exocyclic Amino (N4) | Primary ¹⁵N KIE | 1.0109 (in H₂O, pH 7.3)[1] | Provides a direct measure of the C-N bond cleavage at the exocyclic amino group. |
| [3-¹⁵N]-Cytidine | N3 | Secondary ¹⁵N KIE | 0.9879[1] | Isolates the effect of enzymatic processing at the N3 position, confirming its role in the formation of the tetrahedral intermediate. |
| [4-¹³C]-Cytidine | C4 | Primary ¹³C KIE | Expected to be > 1.0 | A normal primary isotope effect would be expected as the C4-N4 bond is cleaved during the reaction. The magnitude would provide insight into the degree of bond cleavage in the transition state. |
Interpreting Multiple Isotope Effects
The use of a multiply-labeled molecule like Cytosine-¹³C₂,¹⁵N₃ offers the potential to probe multiple sites within the same reaction. The combination of primary and secondary KIEs can provide a more detailed picture of the transition state. For instance, the normal primary ¹⁵N KIE at the exocyclic amino group, coupled with the inverse secondary ¹⁵N KIE at N3, strongly supports a stepwise mechanism involving protonation at N3 followed by C-N bond cleavage.
Experimental Protocols
The determination of heavy-atom kinetic isotope effects requires precise and sensitive analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Measurement of KIEs by NMR Spectroscopy
Principle: NMR spectroscopy can be used to determine the relative abundance of different isotopologues in a sample by analyzing the chemical shifts and coupling constants. Competitive KIE experiments, where a mixture of labeled and unlabeled substrates is used, are common.
Protocol Outline:
-
Sample Preparation: A reaction mixture is prepared containing the enzyme, a mixture of the unlabeled and isotopically labeled (e.g., Cytosine-¹³C₂,¹⁵N₃) substrate at a known ratio, and buffer.
-
Reaction Progress Monitoring: The enzymatic reaction is initiated and allowed to proceed for a specific time. Aliquots are taken at various time points and the reaction is quenched.
-
NMR Data Acquisition: High-resolution 1D or 2D NMR spectra (e.g., ¹³C or ¹⁵N NMR) are acquired for the remaining substrate or the product at each time point.
-
Data Analysis: The relative intensities of the signals corresponding to the light and heavy isotopes are measured. The KIE is calculated from the change in the isotopic ratio as a function of the fraction of the reaction completed.
Measurement of KIEs by Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the precise determination of isotopic abundances.
Protocol Outline:
-
Sample Preparation: Similar to the NMR protocol, a competitive reaction is set up with a known ratio of light and heavy isotopologues.
-
Reaction and Quenching: The reaction is run for a specific duration and then quenched.
-
Sample Purification: The substrate or product of interest is purified from the reaction mixture, often using High-Performance Liquid Chromatography (HPLC).
-
MS Analysis: The purified sample is analyzed by a high-resolution mass spectrometer (e.g., Isotope Ratio Mass Spectrometry - IRMS or Time-of-Flight Mass Spectrometry - TOF-MS).
-
Data Analysis: The ratio of the ion currents corresponding to the different isotopologues is determined. The KIE is then calculated based on the change in this ratio over the course of the reaction.
Visualizing the Enzymatic Pathway
The following diagrams illustrate the enzymatic deamination of cytosine and the experimental workflow for determining kinetic isotope effects.
Caption: Enzymatic deamination of cytidine by cytidine deaminase.
Caption: Experimental workflow for determining kinetic isotope effects.
Conclusion
References
A Comparative Guide to the Quantification of Cytosine-13C2,15N3: NMR vs. MS
For researchers, scientists, and professionals in drug development, the accurate quantification of isotopically labeled compounds is paramount for robust and reliable experimental outcomes. Cytosine-13C2,15N3, a stable isotope-labeled version of a fundamental building block of nucleic acids, is frequently utilized in metabolic studies, flux analysis, and as an internal standard in quantitative bioanalysis. The two primary analytical techniques for its quantification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of these techniques, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: NMR vs. MS for this compound Quantification
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[1] | Measures the mass-to-charge ratio of ionized molecules. Quantification is based on the intensity of the signal corresponding to the specific mass of the analyte. |
| Sample Preparation | Minimal, non-destructive, and generally non-biased.[1] | Often requires chromatographic separation (e.g., LC-MS/MS) and can involve derivatization. Sample is consumed during analysis. |
| Quantitative Accuracy | Inherently quantitative, providing high accuracy without the need for identical internal standards.[1] | Requires the use of internal standards, ideally stable isotope-labeled, for optimal accuracy and to correct for matrix effects and ionization variability.[2][3] |
| Sensitivity | Lower, typically in the micromolar (µM) range. | Higher, capable of detecting analytes in the nanomolar (nM) to picomolar (pM) range. |
| Structural Information | Provides detailed information about the molecular structure and the specific positions of the isotopic labels. | Provides the mass of the molecule and its fragments, confirming the presence of the labels but not necessarily their exact location without fragmentation analysis. |
| Throughput | Generally lower due to longer acquisition times. | Higher, especially when coupled with liquid chromatography for automated analysis of multiple samples. |
Experimental Workflows
The general workflows for quantifying this compound using NMR and MS are depicted below. While both pathways begin with sample preparation, they diverge significantly in the analytical and data processing stages.
References
Safety Operating Guide
Navigating the Disposal of Cytosine-13C2,15N3: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Cytosine-13C2,15N3, a stable isotope-labeled compound. While this compound is not classified as hazardous, adherence to established laboratory waste management protocols is crucial.
Stable isotope-labeled compounds, such as this compound, are generally not considered radioactive and typically do not pose the same environmental risks as their radioactive counterparts.[] Consequently, their disposal procedures often align with those for standard chemical waste.[] However, it is imperative to consult your institution's specific Environmental, Health, and Safety (EH&S) guidelines, as protocols for isotopically labeled substances can vary.
Key Disposal Considerations
Proper disposal of this compound involves a systematic approach encompassing identification, segregation, containment, and documentation. The following table summarizes the critical aspects of this process.
| Aspect | Guideline | Rationale |
| Waste Identification | Clearly label as "this compound" (non-radioactive). | Prevents misidentification and ensures proper handling by waste management personnel. |
| Segregation | Do not mix with radioactive waste. Segregate from other chemical waste streams unless explicitly permitted by your institution's EH&S. | Avoids cross-contamination and ensures that waste is directed to the appropriate disposal facility. |
| Containerization | Use a well-sealed, chemically compatible container. The container must be in good condition and free from leaks. | Prevents spills and exposure to personnel and the environment. |
| Labeling | Affix a hazardous waste tag or the equivalent institutional chemical waste label. Include the full chemical name, concentration, and quantity. | Provides essential information for safe handling, transport, and disposal in compliance with regulations. |
| Storage | Store in a designated satellite accumulation area within the laboratory. | Ensures safe, temporary storage prior to collection by waste management services. |
| Documentation | Maintain accurate records of the waste generated, including the amount and date of disposal. | Fulfills regulatory compliance and facilitates waste tracking. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
-
Initial Assessment : Confirm that the this compound waste is not mixed with any radioactive materials or other hazardous chemicals that would require special disposal procedures.
-
Waste Collection :
-
Collect solid this compound waste in a designated, robust, and sealable container.
-
For solutions containing this compound, use a leak-proof liquid waste container. Ensure the container material is compatible with the solvent.
-
-
Labeling the Waste Container :
-
Immediately label the waste container with the words "Hazardous Waste" or your institution's required identifier.[2]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[2]
-
Indicate the estimated quantity or concentration of the compound in the container.
-
Include the date the waste was first added to the container.
-
-
Storage in the Laboratory :
-
Arranging for Disposal :
-
Once the container is full, or in accordance with your laboratory's regular waste pickup schedule, arrange for its disposal through your institution's EH&S department or equivalent waste management service.[2]
-
Complete any required waste pickup forms, ensuring all information is accurate and legible.
-
-
Record Keeping :
-
Log the disposal of the this compound waste in your laboratory's chemical inventory or waste disposal records.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Cytosine-13C2,15N3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cytosine-13C2,15N3. The following protocols are designed to ensure a safe laboratory environment through proper handling, personal protective equipment (PPE) use, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is a stable isotope-labeled compound. While not radioactive, it may present chemical hazards.[1] GHS hazard classifications for a similar product suggest it may cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves, tested for chemical resistance. | Provides a barrier against skin contact and absorption.[3][4] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne particles.[3][5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95) or use of a fume hood. | Prevents inhalation of airborne particles, especially when handling the solid form.[5][6] |
Operational Plan: Handling and Preparation
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the risk of inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that a spill kit and appropriate waste containers are readily accessible.
-
Weighing and Aliquoting: Conduct any weighing or transfer of the solid material within a fume hood or ventilated balance enclosure to control dust.[3]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, and any relevant hazard information.
-
Transport: When moving the compound, use a sealed, leak-proof secondary container.
-
Decontamination: After handling, thoroughly clean the work area.
-
Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not considered radioactive waste.[1][] Disposal should follow standard procedures for chemical waste in accordance with local, state, and federal regulations.
Disposal Procedure:
-
Waste Segregation: Dispose of contaminated materials (e.g., gloves, wipes, pipette tips) in a designated chemical waste container. Do not mix with general laboratory waste.[1]
-
Container Labeling: Ensure the waste container is clearly labeled with its contents.
-
Surplus Material: Unused or surplus this compound should be disposed of as chemical waste.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. moravek.com [moravek.com]
- 2. Cytosine-13C2, 15N3 | CAS 71-30-7 | IsoSciences | Biomol.com [biomol.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. lewisu.edu [lewisu.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
